Technical Documentation Center

5-(Hydroxymethyl)-5-methylpiperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Hydroxymethyl)-5-methylpiperidin-2-one
  • CAS: 1909336-03-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics and Synthetic Utility of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

Executive Summary As modern drug discovery increasingly prioritizes the reduction of off-target promiscuity and the enhancement of aqueous solubility, the pharmaceutical industry has aggressively shifted toward highly sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly prioritizes the reduction of off-target promiscuity and the enhancement of aqueous solubility, the pharmaceutical industry has aggressively shifted toward highly saturated, three-dimensional molecular architectures. 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) has emerged as a premier building block in this space. By combining a metabolically stable δ -lactam core with a sterically constrained quaternary stereocenter, this sp3-rich scaffold provides medicinal chemists with precise, directional vectors for pharmacophore mapping and lead optimization.

Structural Architecture & The "Escape from Flatland" Paradigm

The transition from flat, achiral aromatic rings to complex, saturated heterocycles is foundational to the "Escape from Flatland" hypothesis [1]. The structural architecture of 5-(Hydroxymethyl)-5-methylpiperidin-2-one perfectly exemplifies this paradigm:

  • High Fraction of sp3 Carbons ( Fsp3​ ): With 6 out of 7 carbons being sp3-hybridized ( Fsp3​=0.857 ), the molecule possesses a highly three-dimensional topology. This complexity correlates directly with improved clinical success rates by enhancing target selectivity and solubility[1].

  • Quaternary Stereocenter (C5): The gem-disubstitution at the C5 position restricts the conformational flexibility of the piperidinone ring, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity.

  • Metabolic Stability: Unlike open-chain amides, the δ -lactam core is highly resistant to plasma amidases, ensuring an extended half-life for derived therapeutic candidates.

Physicochemical Profiling & Pharmacophore Mapping

The dual hydrogen-bonding networks of the lactam core and the primary alcohol provide versatile interaction points for target engagement.

Data Integrity Note: Commercial chemical databases frequently list an erroneous SMILES string (CC1(CCC(=O)NC1)CO) for CAS 1909336-03-3, which mathematically resolves to a 5-membered pyrrolidinone core (missing one methylene carbon, C6​H11​NO2​ )[2]. The structurally validated and mathematically correct SMILES for the 6-membered 5-(Hydroxymethyl)-5-methylpiperidin-2-one ( C7​H13​NO2​ ) is O=C1NCC(C)(CO)CC1.

Table 1: Physicochemical and Structural Properties
PropertyValueImplication for Drug Design
CAS Number 1909336-03-3Standardized compound tracking and procurement [3].
Molecular Weight 143.19 g/mol Highly efficient lead-like size (Ligand Efficiency > 0.3 achievable)[3].
Molecular Formula C7​H13​NO2​ Low lipophilic bulk, favorable for maintaining aqueous solubility[4].
Fraction sp3 ( Fsp3​ ) 0.857 (6/7 carbons)High 3D complexity; reduces flatland-associated toxicity [1].
H-Bond Donors 2 (Amide NH, Primary OH)Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors 2 (Amide C=O, Hydroxyl O)Enhances solubility and enables specific dipole-dipole target engagement.
Corrected SMILES O=C1NCC(C)(CO)CC1Enables accurate in silico library generation and molecular docking.

Synthetic Methodologies: Constructing the Quaternary Center

Synthesizing gem-disubstituted piperidinones requires overcoming significant steric hindrance. A highly effective, self-validating protocol is the reductive amination-lactamization sequence from a functionalized acyclic precursor [5].

Self-Validating Protocol: Reductive Amination & Chemoselective Reduction

Step 1: Imine Formation and Reduction

  • Action: To a solution of dimethyl 3-formyl-3-methylhexanedioate in anhydrous methanol, add 10 equivalents of ammonium acetate ( NH4​OAc ) and 1.5 equivalents of sodium cyanoborohydride ( NaBH3​CN ). Stir at 25°C for 12 hours.

  • Causality: NH4​OAc acts as a dual-purpose reagent, providing a controlled, slow release of ammonia while buffering the reaction to prevent premature imine hydrolysis [6]. NaBH3​CN is selected for its chemoselectivity; it operates efficiently at mildly acidic pH to reduce the transient imine without disturbing the ester functionalities.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the aldehyde precursor (UV active, stains with 2,4-DNP) and the appearance of a highly polar, ninhydrin-positive spot confirms successful primary amine formation.

Step 2: Spontaneous Lactamization

  • Action: Heat the reaction mixture to 60°C for 4 hours.

  • Causality: The formation of the δ -lactam ring is thermodynamically driven by the Thorpe-Ingold effect [5]. The gem-dimethyl/alkyl substitution at the C3 position of the acyclic precursor restricts conformational degrees of freedom, forcing the newly formed primary amine and the terminal methyl ester into close spatial proximity, drastically lowering the activation energy for cyclization.

  • In-Process Validation: Analyze the crude intermediate via 1H NMR. Successful cyclization is confirmed by the disappearance of one ester methoxy singlet (~3.6 ppm) and the emergence of a broad singlet corresponding to the lactam N-H proton (~6.0 ppm).

Step 3: Chemoselective Ester Reduction

  • Action: Isolate the lactam ester intermediate. Dissolve in anhydrous THF and cool to 0°C. Add 2.0 equivalents of lithium borohydride ( LiBH4​ ) dropwise. Quench with saturated aqueous NH4​Cl after 2 hours.

  • Causality: LiBH4​ is a mild hydride donor that exhibits perfect chemoselectivity in this context. It is nucleophilic enough to reduce the remaining methyl ester to a primary alcohol, but insufficiently reactive to attack the highly resonance-stabilized δ -lactam carbonyl.

  • Final Validation: Perform IR spectroscopy on the purified product. The disappearance of the ester carbonyl stretch (~1735 cm−1 ) while retaining the lactam carbonyl stretch (~1660 cm−1 ) and the appearance of a broad O-H stretch (~3300 cm−1 ) validates the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.

SynthesisWorkflow A Dimethyl 3-formyl- 3-methylhexanedioate B Reductive Amination (NH4OAc / NaBH3CN) A->B Step 1 C Spontaneous Lactamization B->C Step 2 D Ester Reduction (LiBH4, THF) C->D Step 3 E 5-(Hydroxymethyl)-5- methylpiperidin-2-one D->E Step 4

Synthetic workflow for 5-(Hydroxymethyl)-5-methylpiperidin-2-one via reductive amination.

Derivatization Strategies for Lead Optimization

The primary alcohol at the C5 position serves as an unhindered, versatile handle for late-stage functionalization, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) data.

  • Carboxylic Acid Vector (Oxidation): Oxidation using TEMPO/BAIB yields 5-methyl-2-oxopiperidine-5-carboxylic acid. Causality: TEMPO/BAIB is highly chemoselective for primary alcohols over secondary/tertiary positions, preventing over-oxidation or destructive ring opening.

  • Lipophilicity Enhancement (Deoxofluorination): Treatment with DAST (Diethylaminosulfur trifluoride) replaces the hydroxyl with fluorine. Causality: Fluorine acts as a bioisostere for the hydroxyl group, maintaining the steric profile while drastically increasing lipophilicity and blocking metabolic Phase II glucuronidation.

  • Linker Extension (Etherification): Alkylation via Williamson ether synthesis (NaH, R-X). Causality: The primary alcohol is sufficiently unhindered to act as a nucleophile, allowing the attachment of hydrophobic tail groups to probe deep binding pockets.

  • Basic Amine Generation (Lactam Reduction): Complete reduction of the lactam using LiAlH4​ yields 3-(hydroxymethyl)-3-methylpiperidine. Causality: Removing the carbonyl oxygen converts the neutral lactam into a basic piperidine ( pKa​∼9.5 ), which can form crucial salt bridges with acidic residues (e.g., Asp/Glu) in target active sites.

Derivatization Core 5-(Hydroxymethyl)-5-methylpiperidin-2-one Ox Oxidation (TEMPO/BAIB) 5-Methyl-2-oxopiperidine-5-carboxylic acid Core->Ox Carboxylic Acid Vector Fluor Deoxofluorination (DAST) 5-(Fluoromethyl)-5-methylpiperidin-2-one Core->Fluor Lipophilicity Enhancement Ether Alkylation (NaH, R-X) 5-(Alkoxymethyl)-5-methylpiperidin-2-one Core->Ether Linker Extension Red Lactam Reduction (LiAlH4) 3-(Hydroxymethyl)-3-methylpiperidine Core->Red Basic Amine Generation

Key derivatization pathways for 5-(Hydroxymethyl)-5-methylpiperidin-2-one in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link

  • Ganton, M. D., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(10), 1437-1440. Link

  • Vereshchagin, A. N., et al. (2020). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate. Molecular Diversity, 24(4), 1327-1342. Link

  • Sigma-Aldrich. 5-(hydroxymethyl)-5-methylpiperidin-2-one Product Specification (CAS 1909336-03-3). Link

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 5,5-Disubstituted Piperidin-2-one Derivatives: A Technical Guide for Drug Development

Executive Summary The piperidin-2-one (δ-lactam) scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the structural core for numerous Factor Xa inhibitors, MDM2 antagonists, and anticonvulsant age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-2-one (δ-lactam) scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the structural core for numerous Factor Xa inhibitors, MDM2 antagonists, and anticonvulsant agents[1]. However, the unsubstituted piperidin-2-one ring exhibits considerable conformational flexibility, which can lead to entropic penalties upon target binding and susceptibility to metabolic degradation. By introducing geminal disubstitution at the 5-position (e.g., 5,5-dimethylpiperidin-2-one), medicinal chemists can fundamentally alter the thermodynamic landscape of the molecule.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, conformational locking mechanisms, and self-validating synthetic protocols associated with 5,5-disubstituted piperidin-2-one derivatives.

Structural & Conformational Thermodynamics

The Conformational Landscape of the δ-Lactam Core

Unlike the highly symmetrical and predictable chair conformation of cyclohexane or piperidine, the piperidin-2-one ring is constrained by the planar nature of its amide bond. The sp2 hybridization of the N1 and C2 atoms forces the six-membered ring to deviate from a standard chair to minimize allylic strain ( A1,3 strain). Consequently, the unsubstituted ring exists in a dynamic equilibrium between a half-chair (the global thermodynamic minimum) and a twisted-boat (a local minimum) conformation[2].

The Impact of 5,5-Disubstitution

When bulky substituents (such as gem-dimethyl or spirocyclic groups) are introduced at the C5 position, the thermodynamic equilibrium shifts dramatically. The 5,5-disubstitution creates severe 1,3-diaxial steric clashes if the ring attempts to adopt alternative puckered states. This effectively "locks" the molecule into a singular, highly stable half-chair conformer. In this state, the C4 atom acts as the flap of the half-chair, perfectly balancing the steric bulk of the C5 substituents against the planar constraints of the N1-C2 amide bond[2].

ConformationalEnergy Unsub Unsubstituted Piperidin-2-one (Flexible, Multiple Conformers) HalfChair Half-Chair Conformer (Global Minimum) Unsub->HalfChair ΔG < 0 TwistBoat Twist-Boat Conformer (Local Minimum) Unsub->TwistBoat ΔG > 0 Disub 5,5-Disubstituted Piperidin-2-one (Conformationally Locked) Disub->HalfChair Thorpe-Ingold Steric Locking

Caption: Conformational energy landscape of piperidin-2-one derivatives.

The Thorpe-Ingold Effect in Synthesis & Stability

The synthesis of medium-sized rings is often plagued by high activation energies ( ΔG‡ ) due to entropic penalties and transannular strain. However, the synthesis of 5,5-disubstituted piperidin-2-ones is highly favored thermodynamically due to the Thorpe-Ingold effect (or gem-dimethyl effect)[3].

Causality of Thermodynamic Stabilization
  • Enthalpic Contribution (Angle Compression): The bulky geminal groups at C5 sterically repel each other, forcing the internal C4-C5-C6 bond angle to compress (dropping below the standard tetrahedral angle of 109.5°). This compression physically pushes the reactive C6 and C4/C2 termini closer together in the acyclic precursor, lowering the enthalpic barrier for ring closure[3].

  • Entropic Contribution (Pre-organization): The steric bulk restricts the rotation of the acyclic backbone. By reducing the number of available gauche/anti rotamers in the ground state, the molecule loses less entropy ( ΔS‡ ) upon transitioning to the highly ordered cyclic transition state.

Quantitative Data Summary
Scaffold TypePrimary ConformationRelative Strain EnergyCyclization ΔG‡ Key Thermodynamic Driver
Unsubstituted Piperidin-2-one Flexible (Half-Chair / Twist-Boat)BaselineHighAmide resonance stabilization
5,5-Dimethylpiperidin-2-one Locked Half-Chair-1.2 to -2.0 kcal/molLowThorpe-Ingold angle compression

Experimental Workflows for Synthesis & Thermodynamic Profiling

To ensure scientific integrity, the synthesis and characterization of these molecules must rely on self-validating systems. Below is the field-proven methodology for generating and profiling 5,5-dimethylpiperidine-2,4-dione, a highly versatile intermediate[4].

Protocol A: Synthesis via Dieckmann Cyclization

Causality Check: We utilize a Dieckmann condensation rather than direct amidation because the active methylene chemistry allows for precise thermodynamic control over the cyclization vector.

  • Precursor Assembly: React a β -amino ester (e.g., ethyl 3-amino-3-methylbutanoate) with ethyl malonyl chloride in anhydrous dichloromethane (DCM) at 0 °C, using triethylamine as an acid scavenger. Allow to warm to room temperature overnight[4].

  • Dieckmann Cyclization (Self-Validating Step): Dissolve the resulting N-acylated diester in anhydrous ethanol. Add 1.1 equivalents of Sodium Ethoxide (NaOEt) and reflux.

    • Why NaOEt in EtOH? Using a base that perfectly matches the ester alkyl group prevents the formation of mixed esters via transesterification. If transesterification occurs, it is completely degenerate, maintaining the chemical integrity of the starting material until cyclization is thermodynamically driven to completion[4].

  • Hydrolysis and Decarboxylation: Cool the mixture, add water to hydrolyze the β -keto ester, and acidify to promote decarboxylation under gentle heating. Extract with ethyl acetate and purify via silica gel chromatography.

Protocol B: Thermodynamic Profiling
  • Variable Temperature NMR (VT-NMR): Dissolve the purified lactam in a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ ). Gradually lower the temperature from 298 K to 180 K.

    • Why VT-NMR? As thermal energy decreases, the molecule lacks the energy to overcome the rotational barrier between conformers. Observing the coalescence temperature ( Tc​ ) of the proton signals provides a mathematical proof of the activation energy ( ΔG‡ ) via the Eyring equation, empirically validating the degree of steric locking.

  • X-Ray Crystallography: Grow single crystals via vapor diffusion (e.g., n-hexane into chloroform). Analyze the ring puckering parameters (Cremer & Pople coordinates) to confirm the solid-state half-chair conformation[2].

Workflow Step1 Step 1: Precursor Assembly N-acylation of β-amino ester Step2 Step 2: Dieckmann Cyclization NaOEt / EtOH / Reflux Step1->Step2 Step3 Step 3: Decarboxylation Acidic Hydrolysis & Heat Step2->Step3 Step4 Step 4: Thermodynamic Profiling VT-NMR & X-Ray Crystallography Step3->Step4

Caption: Standardized workflow for synthesis and thermodynamic profiling.

Implications in Rational Drug Design

The thermodynamic properties of 5,5-disubstituted piperidin-2-ones translate directly into superior pharmacokinetic and pharmacodynamic profiles[1].

  • Metabolic Stability: Cytochrome P450 enzymes typically oxidize saturated carbon rings adjacent to heteroatoms. The gem-disubstitution at C5 provides a massive steric shield over the adjacent C6 position, significantly increasing the half-life of the drug in human liver microsomes.

  • Target Binding Affinity: Because the 5,5-disubstituted lactam is thermodynamically locked into a single conformation, the entropic penalty ( ΔSbind​ ) paid upon binding to a target receptor is minimized. This pre-organization leads to a highly favorable overall free energy of binding ( ΔGbind​ ), often improving target affinity by several orders of magnitude compared to unconstrained analogs.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.
  • The gem-Dimethyl Effect Revisited Source: The Journal of Organic Chemistry - ACS Publications URL
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione Source: Benchchem URL
  • 5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds Source: Benchchem URL

Sources

Foundational

The Strategic Role of 5-(Hydroxymethyl)-5-methylpiperidin-2-one in Modern Drug Discovery: A Technical Guide to Quaternary Chiral Building Blocks

Executive Summary The pharmaceutical industry's ongoing paradigm shift toward "escape from flatland" has elevated the demand for sp³-rich, three-dimensional molecular architectures[1]. While piperidine and piperidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's ongoing paradigm shift toward "escape from flatland" has elevated the demand for sp³-rich, three-dimensional molecular architectures[1]. While piperidine and piperidin-2-one (δ-lactam) derivatives are among the most prevalent heterocycles in FDA-approved drugs[2], the introduction of all-carbon quaternary stereocenters represents a significant leap in both structural complexity and pharmacological utility[3].

This technical guide explores the synthesis, mechanistic advantages, and application of 5-(Hydroxymethyl)-5-methylpiperidin-2-one as an advanced chiral building block. By possessing a quaternary stereocenter at the C5 position, this scaffold offers unique vector projection for functionalization while simultaneously addressing critical metabolic liabilities inherent to tertiary stereocenters.

Structural & Mechanistic Significance

The rational design of drug candidates often requires rigidified scaffolds that can orient pharmacophores into specific binding pockets without incurring heavy entropic penalties upon binding. 5-(Hydroxymethyl)-5-methylpiperidin-2-one serves this exact purpose through two primary mechanisms:

Conformational Locking and Vector Projection

In a standard piperidin-2-one ring, the C5 position is remote from the amide dipole, allowing substituents to project either axially or equatorially depending on the ring's half-chair or boat conformation. The dual substitution at C5 (methyl and hydroxymethyl) creates severe 1,3-diaxial interactions if the ring attempts to flip, effectively locking the heterocycle into a single, predictable conformation. The hydroxymethyl group acts as a versatile synthetic handle—projecting precisely into solvent-exposed regions or deep into target hinge-binding motifs.

Evasion of Cytochrome P450 Metabolism

A tertiary stereocenter at the C5 position (e.g., a single methyl or hydroxyl group) retains an α-proton. This proton is highly susceptible to abstraction by Cytochrome P450 (CYP450) enzymes, leading to oxidative metabolism, ring opening, or epimerization. By installing an all-carbon quaternary center, the α-proton is eliminated. This halts CYP-mediated dehydrogenation, drastically improving the pharmacokinetic half-life of the resulting drug candidate.

PathwayLogic A 5-(Hydroxymethyl)-5-methyl piperidin-2-one Scaffold B C5 Quaternary Center A->B C Hydroxymethyl Vector A->C D CYP450 Evasion (No α-Protons) B->D Prevents Epimerization & Oxidation E Target Binding Pocket (H-Bond Donor/Acceptor) C->E Precise 3D Orientation F Enhanced Pharmacokinetics & Target Affinity D->F E->F

Mechanistic advantages of the C5-quaternary piperidin-2-one scaffold in drug design.

Synthetic Methodology: Asymmetric Generation of the Quaternary Center

The stereocontrolled construction of an all-carbon quaternary stereocenter in a conformationally mobile system is a formidable synthetic challenge[3]. The most reliable method utilizes a chiral auxiliary-directed dialkylation of a bicyclic lactam[4].

Experimental Protocol: Step-by-Step Synthesis

Objective: To synthesize enantiopure 5-(hydroxymethyl)-5-methylpiperidin-2-one via a self-validating (R)-phenylglycinol auxiliary pathway.

Step 1: Bicyclic Lactam Formation

  • Condense methyl 5-oxopentanoate with (R)-phenylglycinol in toluene under Dean-Stark conditions (reflux, 16 h).

  • Causality: The condensation forms a rigid oxazolopiperidone lactam. The (R)-phenylglycinol auxiliary shields the endo face of the molecule, forcing subsequent electrophilic attacks to occur exclusively from the less hindered exo face[4].

Step 2: First Alkylation (Methylation)

  • Dissolve the bicyclic lactam in anhydrous THF and cool to -78 °C under Argon.

  • Dropwise add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS). Stir for 45 minutes to ensure complete enolate formation.

  • Add 1.2 equivalents of Methyl Iodide (MeI). Allow the reaction to warm to -40 °C over 2 hours.

  • Validation: Quench with saturated NH₄Cl. Isolate the product and verify the diastereomeric ratio (d.r.) via ¹H-NMR. A d.r. of >95:5 is required to proceed.

Step 3: Second Alkylation (Hydroxymethylation)

  • Cool the mono-alkylated intermediate in THF to -78 °C.

  • Add 1.2 equivalents of LiHMDS. Causality: LiHMDS is chosen over NaHMDS or KHMDS because the lithium cation forms a tighter ion pair with the enolate, maximizing facial selectivity during the critical formation of the quaternary center.

  • Add 1.5 equivalents of Benzyl chloromethyl ether (BOM-Cl) to install the protected hydroxymethyl group. Stir for 3 hours at -78 °C.

Step 4: Auxiliary Cleavage and Deprotection

  • Dissolve the dialkylated product in liquid ammonia (NH₃) at -78 °C.

  • Add sodium metal (Na) in small pieces until a dark blue color persists for 20 minutes.

  • Causality: Dissolving metal reduction simultaneously cleaves the chiral oxazolidine ring (removing the phenylglycinol auxiliary) and deprotects the BOM ether, yielding the free 5-(hydroxymethyl)-5-methylpiperidin-2-one in a single step[3][4].

  • Validation: Purify via silica gel chromatography. Confirm enantiomeric excess (e.e.) >99% using chiral HPLC (e.g., Chiralpak AD-H column).

SyntheticWorkflow A δ-Keto Ester Precursor B Chiral Auxiliary (R-Phenylglycinol) A->B Condensation C Mono-Alkylation (MeI, LiHMDS) B->C Stereoselective Addition D Quaternary Alkylation (BOM-Cl, LiHMDS) C->D C5 Quaternary Center Formation E Auxiliary Cleavage & Deprotection D->E Na/NH3 Reduction F 5-(Hydroxymethyl)-5-methyl piperidin-2-one E->F Final Product

Workflow for the asymmetric synthesis of the C5-quaternary piperidin-2-one building block.

Optimization Data for Quaternary Center Generation

The choice of base during the second alkylation (Step 3) is the most critical variable in determining the stereochemical outcome of the quaternary center. The data below summarizes the optimization of this step.

EntryBase (1.2 eq)Electrophile 1Electrophile 2Yield (%)d.r. (exo:endo)e.e. (%)
1LDAMeIBOM-Cl6585:15>95
2 LiHMDS MeI BOM-Cl 82 95:5 >99
3NaHMDSMeIBOM-Cl7088:12>95
4KHMDSMeIBOM-Cl5570:3090

Table 1: Base optimization for the stereoselective dialkylation of oxazolopiperidone lactams. LiHMDS provides optimal yields and stereocontrol due to tight ion-pairing.

Downstream Applications in Drug Development

Once synthesized, 5-(Hydroxymethyl)-5-methylpiperidin-2-one serves as a highly versatile hub for medicinal chemists:

  • Cross-Coupling and Linker Attachment: The primary hydroxyl group can be readily converted to a mesylate or tosylate, allowing for SN2 displacement by various nucleophiles (amines, thiols). This makes the scaffold an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • Peptidomimetics: The δ-lactam core acts as a constrained dipeptide surrogate. By functionalizing the nitrogen atom and the hydroxymethyl group, researchers can mimic the secondary structure of native peptides while rendering the molecule completely resistant to proteolytic cleavage.

  • Kinase Inhibitors: The lactam carbonyl and NH can participate in critical hydrogen bonding with the kinase hinge region, while the C5 quaternary center directs the functionalized hydroxymethyl group into the DFG-out or DFG-in pockets, enhancing kinase selectivity[2].

References

  • Source: National Institutes of Health (NIH)
  • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter Source: ACS Omega URL
  • Source: Organic Letters (ACS Publications)
  • Generation of acyclic chiral building blocks containing a quaternary stereocenter.

Sources

Exploratory

Gem-Disubstituted Lactam Scaffolds in Drug Discovery: Mechanistic Rationale and Synthetic Innovations

Executive Summary Azaheterocycles, particularly lactams (pyrrolidinones, piperidinones, piperazinones, and diazepanones), are foundational to modern pharmacophores. However, flat, unsubstituted rings often suffer from pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaheterocycles, particularly lactams (pyrrolidinones, piperidinones, piperazinones, and diazepanones), are foundational to modern pharmacophores. However, flat, unsubstituted rings often suffer from promiscuous off-target binding and rapid metabolic clearance. The strategic introduction of gem-disubstituted centers (such as α-quaternary carbons) into these lactam scaffolds addresses these liabilities by increasing three-dimensional complexity (sp³ character).

As a Senior Application Scientist, I have observed that transitioning from flat rings to conformationally restricted, gem-disubstituted scaffolds is often the turning point in a lead optimization campaign. This technical guide explores the mechanistic rationale behind gem-disubstitution, details state-of-the-art synthetic protocols like Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA), and examines successful case studies in contemporary drug discovery.

Mechanistic Rationale in Drug Design

The decision to install a gem-disubstituted center is rarely arbitrary; it is driven by three core pharmacological imperatives:

Conformational Locking (The Thorpe-Ingold Effect)

The introduction of a gem-dialkyl group decreases the internal bond angle between the substituents, forcing the remaining atoms of the lactam ring closer together. This restricts the ring's conformational flexibility, pre-organizing the scaffold into its bioactive geometry. By locking the conformation, the entropic penalty typically incurred upon target binding is minimized, directly translating to enhanced binding affinity.

Steric Shielding & Metabolic Stability

Unsubstituted lactams are highly susceptible to cytochrome P450-mediated oxidation at their α-protons. Gem-disubstitution effectively blocks these adjacent C-H bonds, sterically shielding the metabolic soft spots and significantly extending the molecule's pharmacokinetic half-life.

Optimizing Polarity Mismatch: A Case Study

The precise positioning of gem-dialkyl groups is critical to avoiding target-site clashes. In the optimization of 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors, Kerns et al. demonstrated that incorporating a 3,3-gem-dimethyl lactam yielded a 10-fold increase in potency compared to the 4,4-gem-dimethyl analog 1. Conformational searching and molecular docking revealed that the 4,4-gem-dimethyl substitution created a polarity mismatch with the polar Arg20 residue of the kinase. In contrast, the 3,3-substitution avoided this steric clash, improving overall ligand efficiency 1. Furthermore, this specific gem-dimethyl substitution reduced plasma clearance by 2-fold while maintaining an exceptional 94% oral bioavailability 1.

Rationale Lactam Unsubstituted Lactam Scaffold Gem Gem-Disubstituted Lactam Scaffold Lactam->Gem Synthetic Modification Conf Conformational Restriction Gem->Conf Thorpe-Ingold Effect Metab Metabolic Stability Gem->Metab Steric Shielding Affinity Target Affinity & Selectivity Conf->Affinity Entropy Optimization Tox Reduced Off-Target Toxicity Metab->Tox Slower Clearance

Logical relationship between gem-disubstitution and pharmacological optimization.

Synthetic Methodologies: The DAAA Breakthrough

Historically, the installation of fully substituted chiral centers into azaheterocycles has been a profound synthetic challenge. Traditional transition metal-catalyzed α-arylation of monocyclic lactams often risks the generation of unwanted aryne intermediates and subsequent catalyst decomposition 2.

To overcome this, Stoltz and colleagues developed a breakthrough Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) [[3]](). This methodology enables the highly enantioselective synthesis of α,α-disubstituted N4-protected piperazin-2-ones, tetrahydropyrimidin-2-ones, and 1,4-diazepan-5-ones 34. By utilizing an allyl enol carbonate precursor, the reaction proceeds via an inner-sphere mechanism where decarboxylation generates a tightly bound enolate/Pd-allyl ion pair, which then undergoes asymmetric alkylation 4.

Experimental Protocol: Pd-Catalyzed DAAA Workflow

The following methodology outlines a self-validating system for synthesizing chiral α,α-disubstituted N-Boc diazaheterocycles. Every step includes a validation checkpoint to prevent downstream waste.

Step 1: Substrate Preparation (Allyl Enol Carbonate Synthesis)

  • Action : React the parent N-Boc lactam with allyl chloroformate and a strong base (e.g., LiHMDS) at -78°C.

  • Causality : The N-Boc protecting group is critical; it prevents competitive nucleophilic attack from the secondary amine during substrate synthesis, avoiding unwanted side reactions 3.

  • Validation : TLC or NMR should show complete disappearance of the secondary amine N-H stretch, confirming successful Boc protection.

Step 2: Catalyst Activation

  • Action : In a glovebox, mix Pd₂(dba)₃ (5 mol%) with an electron-deficient chiral ligand, such as (S)-(CF₃)₃-t-BuPHOX (12.5 mol%).

  • Causality : The electron-deficient PHOX ligand is essential. It accelerates the rate of nucleophilic attack (reductive elimination) relative to the rate of π-allyl epimerization, ensuring that chiral information is faithfully transferred to the product, yielding high enantiomeric excess (ee) 3.

  • Validation : A distinct color change (often to deep red/orange) indicates successful formation of the active Pd(0)-ligand complex.

Step 3: Decarboxylative Alkylation

  • Action : Dissolve the substrate in a non-polar solvent (e.g., methylcyclohexane) and add the pre-formed catalyst complex. Stir at 40°C until completion.

  • Causality : The choice of a non-polar solvent is a critical parameter. Non-polar environments prevent the dissociation of the enolate and the Pd-allyl complex, maintaining a tight ion pair that maximizes facial selectivity during C-C bond formation 4.

  • Validation : CO₂ gas evolution is a visual indicator of successful decarboxylation; cessation of bubbling indicates reaction completion.

Step 4: Deprotection & Reduction

  • Action : Treat the resulting lactam with Trifluoroacetic Acid (TFA) to cleave the Boc group, followed by reduction (e.g., using LiAlH₄).

  • Causality : This two-step sequence unmasks the secondary amine and reduces the lactam carbonyl, yielding the fully functionalized, bioactive gem-disubstituted piperazine scaffold ready for medicinal chemistry elaboration 3.

  • Validation : LC-MS analysis should confirm the exact mass shift corresponding to the loss of the Boc group and reduction of the carbonyl.

Workflow Substrate Substrate Preparation (Allyl Enol Carbonate) Oxidative Oxidative Addition (Pd(0) to Pd(II)) Substrate->Oxidative Decarb Decarboxylation (Enolate Formation) Oxidative->Decarb Alkylation Asymmetric Allylic Alkylation Decarb->Alkylation Product Chiral α,α-Disubstituted Lactam Alkylation->Product

Workflow of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

Therapeutic Applications & Case Studies

The integration of gem-disubstituted lactams has directly contributed to the discovery of several advanced preclinical and clinical candidates:

  • IKKβ Inhibitors (Inflammation) : As previously noted, the optimization of indole-7-carboxamides via C3 gem-dimethyl lactam functionalization solved critical pharmacokinetic liabilities. The strategic placement of the gem-dimethyl group prevented steric clashes with Lys106 and Arg20, yielding candidates with robust in vivo activity for NF-κB pathway modulation 1.

  • Dual NK1R Antagonists / SERT Inhibitors (Depression) : The exploration of disubstituted piperidines and homopiperidines led to the discovery of potent dual-action therapeutics. These conformationally restricted scaffolds demonstrated significant in vivo efficacy in the gerbil forced swimming test, validating their potential in treating severe depressive disorders 5.

  • Suvorexant Analogs (Insomnia) : The DAAA methodology has been successfully applied to synthesize gem-disubstituted analogs of the FDA-approved orexin receptor antagonist suvorexant, utilizing the 1,4-diazepan-5-one scaffold to explore new chemical space and optimize receptor binding kinetics 4.

Data Presentation: Impact of Gem-Disubstitution

PropertyUnsubstituted LactamGem-Disubstituted LactamPharmacological Impact
Conformational Entropy High (Flexible)Low (Restricted)Enhances target binding affinity via the Thorpe-Ingold effect.
Metabolic Stability Susceptible to α-oxidationSterically shieldedReduces plasma clearance; increases half-life.
3D Complexity (Fsp³) LowHighImproves solubility and decreases off-target promiscuity.
Synthetic Accessibility Standard amide couplingRequires asymmetric catalysis (e.g., DAAA)High initial synthetic hurdle, but yields proprietary chemical space.

References

  • Source: NIH (National Institutes of Health)
  • Source: NIH (National Institutes of Health)
  • Source: NIH (National Institutes of Health)
  • Title: EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same Source: Google Patents URL
  • Source: NIH (National Institutes of Health)

Sources

Foundational

Conformational Analysis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one Rings: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently encounter heterocyclic scaffolds where subtle stereoelectronic effects dictate the macroscopic pharmacological prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter heterocyclic scaffolds where subtle stereoelectronic effects dictate the macroscopic pharmacological profile. The 5-(hydroxymethyl)-5-methylpiperidin-2-one ring is a prime example. As a functionalized δ -lactam, this moiety serves as a conformationally constrained scaffold in rational drug design. Understanding its precise 3D geometry is not merely an academic exercise; it is the foundational step in mapping hydrogen-bond vectors to target protein active sites. This whitepaper details the structural dynamics, analytical challenges, and field-proven methodologies required to definitively elucidate the conformation of this specific ring system.

Structural Fundamentals & Causality in the δ -Lactam Core

In a standard, unfunctionalized cyclohexane ring, substituents freely interconvert between axial and equatorial positions via a rapid chair-chair flip. However, the piperidin-2-one system contains an embedded amide bond (N1-C2=O). The partial double-bond character of the C-N bond enforces a rigid, planar geometry across N1, C2, C3, and C6[1]. Consequently, the ring cannot adopt a standard chair; it is thermodynamically restricted to a half-chair or sofa conformation[2].

At the C5 position, the quaternary nature of the carbon introduces a unique steric competition. The methyl (–CH₃) and hydroxymethyl (–CH₂OH) groups must compete for the thermodynamically favored pseudo-equatorial position. The equilibrium is dictated by the relative conformational free energies of the substituents, but is heavily modulated by the solvent environment[3]. In non-polar solvents, the hydroxymethyl group can act as a hydrogen bond donor to the lactam carbonyl or neighboring heteroatoms, altering the effective steric bulk of the substituent and shifting the equilibrium.

ConformationalEquilibrium C1 Conformer A (Hydroxymethyl Pseudo-Equatorial) TS Sofa Transition State (Ring Flip) C1->TS +ΔG‡ C2 Conformer B (Hydroxymethyl Pseudo-Axial) C2->TS +ΔG‡ TS->C1 -ΔG‡ TS->C2 -ΔG‡

Conformational equilibrium of the C5-substituted delta-lactam ring.

The Analytical Challenge: The Quaternary Conundrum

A critical analytical challenge arises at the C5 position: because it is a quaternary center, it lacks a direct proton.

Traditional conformational analysis relies heavily on the Karplus relationship, extracting dihedral angles from 3JH−H​ scalar couplings between adjacent protons. For 5,5-disubstituted piperidin-2-ones, this method is fundamentally impossible. Instead, the conformational elucidation must rely entirely on a self-validating system utilizing spatial proximity (Nuclear Overhauser Effects) and Density Functional Theory (DFT)[4].

Quantitative Data Summaries

To establish a baseline for our analysis, we must quantify the steric and magnetic environments of the competing conformers.

Table 1: Thermodynamic Parameters for C5 Substituents in Piperidin-2-ones

SubstituentApproximate A-value (kcal/mol)Preferred OrientationSteric Bulk Profile
–CH₃ (Methyl) 1.70Pseudo-EquatorialSymmetrical, non-polar
–CH₂OH (Hydroxymethyl) 1.75 - 1.80Pseudo-EquatorialAsymmetrical, H-bond capable

Table 2: Diagnostic ROESY Correlations for 5-(Hydroxymethyl)-5-methylpiperidin-2-one

Conformer StateC5-Methyl ROESY ContactsC5-Hydroxymethyl ROESY Contacts
Conformer A (–CH₂OH Pseudo-Eq)Strong: C3-H(ax), C6-H(ax)Strong: C4-H(eq), C6-H(eq)
Conformer B (–CH₂OH Pseudo-Ax)Strong: C4-H(eq), C6-H(eq)Strong: C3-H(ax), C6-H(ax)

Experimental Protocols: A Self-Validating Workflow

To definitively assign the conformation of 5-(hydroxymethyl)-5-methylpiperidin-2-one, I utilize the following field-proven, step-by-step methodology.

Step 1: Differential Solvent Sample Preparation

Causality: Conformational equilibria in polar molecules are highly sensitive to the dielectric constant of the medium. By running the analysis in two distinct solvents, we can uncouple intramolecular steric effects from intermolecular solvent interactions.

  • Weigh exactly 15.0 mg of the highly pure analyte into two separate vials.

  • Dissolve Sample A in 600 µL of anhydrous CDCl₃ (low dielectric constant; promotes intramolecular H-bonding).

  • Dissolve Sample B in 600 µL of DMSO- d6​ (high dielectric constant; promotes solvent-solute H-bonding).

  • Transfer the solutions to high-quality 5 mm NMR tubes, ensuring a sample depth of exactly 4.0 cm to optimize magnetic shimming.

Step 2: 1D and 2D NMR Acquisition

Causality: For small molecules in this weight class (~157 Da), the molecular tumbling rate ( ωτc​≈1 ) often results in a zero-crossing of the Nuclear Overhauser Effect (NOE). Therefore, standard NOESY will yield vanishingly small cross-peaks. We must use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to guarantee positive cross-relaxation regardless of the correlation time[5].

  • Acquire a standard 1 H spectrum (ns=16) and a 13 C{ 1 H} spectrum (ns=1024) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.

  • Acquire a 2D 1 H- 13 C HMBC to unambiguously assign the C4 and C6 protons via long-range 3JC−H​ coupling from the C5-methyl protons.

  • Acquire a 2D phase-sensitive ROESY spectrum. Set the spin-lock time to 250 ms and the power level to 4 kHz to minimize TOCSY artifacts. Collect 256 increments in t1​ with 32 scans per increment.

Step 3: Computational DFT Validation

Causality: NMR provides time-averaged spatial data. To confirm that the observed ROESY contacts correspond to a physically viable energy minimum, we must map the NMR data onto a DFT-optimized structural model[4].

  • Generate the initial 3D conformers (Hydroxymethyl pseudo-axial vs. pseudo-equatorial) using a molecular mechanics force field (e.g., OPLS4).

  • Optimize the geometries using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • Apply the Polarizable Continuum Model (PCM) to simulate the dielectric effects of CDCl₃ and DMSO.

  • Calculate the theoretical interatomic distances between the C5-methyl protons and the C4/C6 protons. Compare these distances to the volume integrals of the ROESY cross-peaks ( r∝V−1/6 ).

Workflow Start Sample Preparation (Anhydrous vs Aqueous Solvents) NMR1D 1D 1H & 13C NMR (Signal Assignment) Start->NMR1D DFT DFT Calculations (Energy Minimization) Start->DFT NMR2D 2D ROESY (Spatial Proximity) NMR1D->NMR2D HMBC 2D HMBC (Long-Range C-H Coupling) NMR1D->HMBC Result Conformational Elucidation (3D Vector Mapping) NMR2D->Result HMBC->Result DFT->Result Validation

Self-validating NMR and DFT workflow for conformational elucidation.

Conclusion

The conformational analysis of 5-(hydroxymethyl)-5-methylpiperidin-2-one requires navigating the structural rigidities of the δ -lactam core and the analytical blind spots of a quaternary carbon center. By abandoning traditional Karplus-based methodologies in favor of a robust ROESY/DFT self-validating workflow, researchers can accurately map the 3D orientation of the hydroxymethyl pharmacophore. This rigorous approach ensures high-fidelity structural data, which is paramount for downstream applications in structure-based drug design.

References

  • Title: Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
  • Title: Conformational analysis of 2 by DFT and NMR.
  • Title: Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan.
  • Title: Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide.
  • Title: Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A.

Sources

Exploratory

Tautomeric Equilibrium of Functionalized Piperidin-2-One Intermediates: Mechanistic Insights and Analytical Workflows

Executive Summary Functionalized piperidin-2-ones (δ-valerolactams) are ubiquitous pharmacophores and critical synthetic intermediates in modern drug discovery, forming the structural core of numerous APIs, including CGR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized piperidin-2-ones (δ-valerolactams) are ubiquitous pharmacophores and critical synthetic intermediates in modern drug discovery, forming the structural core of numerous APIs, including CGRP receptor antagonists, MDM2 inhibitors, and donepezil analogues. However, the structural plasticity of these heterocycles—specifically their propensity to undergo tautomerization—presents a complex challenge. Tautomeric shifts dictate stereochemical integrity, influence receptor binding kinetics, and alter synthetic trajectories.

This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibria inherent to functionalized piperidin-2-ones. By exploring both lactam-lactim and keto-enol tautomerism, and detailing self-validating experimental protocols, this guide equips researchers with the physical organic frameworks required to predict and control these dynamic systems.

Mechanistic Basis of Piperidin-2-One Tautomerism

The tautomeric landscape of functionalized piperidin-2-ones is governed by two primary pathways, depending on the substitution pattern of the heterocycle.

Lactam-Lactim Tautomerism

The unsubstituted piperidin-2-one core undergoes prototropic tautomerism between the cyclic amide (lactam) and the cyclic imidic acid (lactim, or 3,4,5,6-tetrahydropyridin-2-ol) [4]. In the ground state and in aqueous or polar protic solvents, the equilibrium overwhelmingly favors the lactam form ( ΔG≫0 for lactam lactim) due to the high resonance stabilization energy of the amide bond.

However, this equilibrium can be dramatically shifted under specific microenvironmental conditions. Recent quantum chemical and spectroscopic studies have demonstrated that in the excited state, intermolecular hydrogen bonding can facilitate an Excited-State Double Proton Transfer (ESDPT). For instance, in the 7-azaindole:piperidin-2-one complex, photoexcitation drives a double proton transfer that transiently stabilizes the lactim tautomer [1]. Furthermore, high-resolution Slow Photoelectron Spectroscopy (SPES) has been utilized to resolve the vibrational structures of these co-existing tautomers in the gas phase, revealing that the absence of solvent dielectric stabilization significantly alters the tautomeric ratio [5].

Keto-Enol Tautomerism in 4-Functionalized Derivatives

When the piperidin-2-one ring is functionalized with an oxo group at the C4 position (forming a 4-oxopiperidin-2-one or a 4-piperidone derivative), a secondary keto-enol equilibrium is introduced. This is of paramount importance in medicinal chemistry. For example, in the development of chirally enriched donepezil analogues, the stereocenter adjacent to the carbonyl is highly susceptible to spontaneous racemization. In aqueous solutions at 37 °C, the R and S enantiomers interconvert via a planar enol intermediate, exhibiting a racemization half-life of approximately 78 hours [2].

To circumvent the inherent instability of the β -diketone or α,β -unsaturated ketone moieties caused by pH- and temperature-mediated keto-enol tautomerism, medicinal chemists frequently employ structural rigidification. The synthesis of diarylidene-N-methyl-4-piperidone derivatives (curcumin analogues) relies on N-methylation and exocyclic double bond formation to lock the conformation and prevent tautomer-driven degradation [3].

Tautomerism Lactam Lactam Form (δ-valerolactam) Lactim Lactim Form (Tetrahydropyridin-2-ol) Lactam->Lactim Proton Transfer (ESDPT / Solvation) Keto Keto Form (4-oxopiperidin-2-one) Lactam->Keto C4 Functionalization Enol Enol Form (4-hydroxypiperidin-2-one) Keto->Enol Keto-Enol Tautomerization

Tautomeric pathways in functionalized piperidin-2-ones highlighting proton transfer mechanisms.

Quantitative Data: Tautomeric Equilibrium Constants ( KT​ )

The macroscopic equilibrium constant ( KT​ ) is highly sensitive to the dielectric constant of the solvent, temperature, and specific intermolecular interactions. The table below synthesizes representative thermodynamic data across different functionalized piperidin-2-one systems.

Compound SystemEnvironment / SolventTemp (K)Dominant Equilibrium KT​ (Minor/Major)Primary Analytical Method
Piperidin-2-oneAqueous Buffer (pH 7.0)298Lactam Lactim <10−6 UV-Vis / NMR
Piperidin-2-oneGas Phase (High Vacuum)298Lactam Lactim ∼10−3 SPES [5]
7-Azaindole:Piperidin-2-oneExcited State ( S1​ )298Lactam Lactim >102 Fluorescence / ESDPT [1]
4-Oxopiperidin-2-oneAqueous Buffer (pH 7.4)310Keto Enol ∼10−2 Chiral HPLC ( t1/2​ 78h) [2]
N-Methyl-4-piperidoneMethanol298Keto Enol <10−4 VT-NMR [3]

Self-Validating Experimental Protocols

To accurately quantify tautomeric populations, the analytical methodology must not inadvertently shift the equilibrium it seeks to measure. The following protocols are designed with built-in causality checks to ensure high-fidelity data.

Protocol A: Variable-Temperature NMR (VT-NMR) for Kinetic Deconvolution

At ambient temperatures, rapid proton exchange between tautomers results in time-averaged NMR signals, obscuring the minor tautomer. VT-NMR is employed to lower the thermal energy of the system, slowing the exchange rate below the NMR timescale to resolve distinct signals for each tautomer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the functionalized piperidin-2-one in 0.6 mL of strictly anhydrous, deuterated aprotic solvent (e.g., CD2​Cl2​ or THF−d8​ ). Causality Check: Trace water acts as a proton relay catalyst, accelerating exchange. Anhydrous conditions are mandatory to observe discrete tautomeric states.

  • Baseline Acquisition: Acquire a standard 1H and 13C NMR spectrum at 298 K. Note any line broadening in the protons adjacent to the heteroatoms (C3, C5, N1).

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 193 K. Allow 15 minutes of thermal equilibration at each step.

  • Coalescence Analysis: Identify the coalescence temperature ( Tc​ ) where the averaged signal splits into two distinct peaks.

  • Quantification: At the lowest temperature (e.g., 193 K), integrate the distinct signals (e.g., the enol vinyl proton vs. the keto α -protons) to calculate the equilibrium constant KT​ .

Protocol B: Chemical Trapping via Alkylation (Curtin-Hammett Validation)

Chemical trapping involves reacting the equilibrium mixture with an electrophile to form stable, isolable derivatives of each tautomer (e.g., O-alkylation of the lactim vs. N-alkylation of the lactam).

Step-by-Step Methodology:

  • Equilibration: Dissolve the substrate in a non-nucleophilic solvent (e.g., anhydrous CH2​Cl2​ ) and allow it to reach thermodynamic equilibrium at -78 °C.

  • Electrophile Addition: Add 1.1 equivalents of a highly reactive, "hard" electrophile like trimethyloxonium tetrafluoroborate (Meerwein's salt). Causality Check: A hard electrophile reacts rapidly and irreversibly, trapping the tautomers before they can interconvert.

  • Quenching: After 10 minutes, quench the reaction rapidly with cold saturated NaHCO3​ to prevent further acid-catalyzed equilibration.

  • Isolation & Analysis: Separate the O-alkylated and N-alkylated products via flash chromatography and quantify the ratio using HPLC or NMR.

  • Self-Validation (Curtin-Hammett Control): Repeat the experiment using 5.0 equivalents of the electrophile. If the O/N product ratio remains identical across different electrophile concentrations, the trapping reaction is faster than tautomeric interconversion ( ktrap​≫ktautomerization​ ). The product ratio therefore accurately reflects the ground-state thermodynamic equilibrium ( KT​ ), rather than a kinetically controlled Curtin-Hammett shift.

Workflow Prep Sample Preparation (Isotopically labeled / Dry Solvents) NMR VT-NMR Spectroscopy (Slow exchange regime) Prep->NMR Trap Chemical Trapping (O- vs N-Alkylation) Prep->Trap Spectro Optical Spectroscopy (UV-Vis / SPES) Prep->Spectro Analysis Data Synthesis & Equilibrium Constant (K_T) Calculation NMR->Analysis Trap->Analysis Spectro->Analysis

Self-validating experimental workflow for the quantification of tautomeric equilibrium states.

Conclusion

The tautomeric equilibrium of functionalized piperidin-2-ones is a dynamic, multi-variable system that dictates the physicochemical properties of many advanced pharmacophores. While the lactam form is thermodynamically preferred in standard environments, functionalization at C4 or excitation via proton-transfer complexes can significantly populate the enol or lactim states. By employing rigorous, self-validating analytical techniques such as VT-NMR and kinetically controlled chemical trapping, researchers can accurately map these equilibria, enabling the rational design of conformationally stable and chirally pure therapeutics.

References

  • Deciphering the Differential Origin of Hydrogen Bonds in the Normal and Tautomer Forms of 7-Azaindole:Piperidin-2-one Hydrogen-Bonded Complex: Excited-State Double Proton Transfer DOI / Wiley Online Library[Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues National Institutes of Health (NIH) / PMC[Link]

  • Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores ChemRxiv[Link]

  • Lactam (Lactam-Lactim Tautomerism) Wikipedia, The Free Encyclopedia[Link]

  • Photoionization spectroscopy of nucleobases and analogues in the gas phase using synchrotron radiation as excitation light source SciSpace / Springer[Link]

Foundational

IUPAC naming conventions for 5,5-disubstituted piperidinone derivatives

Unraveling the Nomenclature of 5,5-Disubstituted Piperidinones: A Comprehensive Technical Guide Executive Summary Piperidinones (also known as piperidones) are six-membered, nitrogen-containing heterocyclic compounds fea...

Author: BenchChem Technical Support Team. Date: March 2026

Unraveling the Nomenclature of 5,5-Disubstituted Piperidinones: A Comprehensive Technical Guide

Executive Summary

Piperidinones (also known as piperidones) are six-membered, nitrogen-containing heterocyclic compounds featuring a ketone or lactam moiety. Derivatives with a 5,5-disubstitution pattern are critical pharmacophores and synthetic intermediates, particularly in the total synthesis of complex indole alkaloids like quebrachamine[1]. For researchers, medicinal chemists, and drug development professionals, assigning the correct International Union of Pure and Applied Chemistry (IUPAC) nomenclature to these molecules is not merely an academic exercise; it is a regulatory necessity. Precise nomenclature ensures reproducibility, unambiguous structural communication, and compliance with indexing systems like the Chemical Abstracts Service (CAS)[2].

This whitepaper provides an in-depth, self-validating framework for determining the Preferred IUPAC Name (PIN) of 5,5-disubstituted piperidinones, grounded in the rules codified in the IUPAC Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the "Blue Book")[3].

Fundamental Principles of Piperidinone Nomenclature

The assignment of a systematic name to a substituted heterocycle relies on a strict hierarchy of structural priorities. Understanding the causality behind these rules is essential for resolving complex positional isomerism.

Heteroatom and Principal Functional Group Priority

By IUPAC convention, the parent hydride is piperidine. The presence of the carbonyl group (=O) modifies the suffix to "-one", designating the molecule as a piperidinone[4].

  • Rule of Heteroatom Numbering: Numbering of the ring obligatorily begins at the nitrogen atom, which is designated as position 1 ( N -1)[5].

  • Rule of the Principal Group: The numbering trajectory around the ring must provide the lowest possible locant to the principal functional group (the ketone)[3].

Positional Isomerism and the "5-Position" Causality

The location of the carbonyl group dictates the numbering of the entire ring, which in turn defines where the "5-position" actually is.

  • Piperidin-2-one ( δ -lactam): The carbonyl is adjacent to the nitrogen. Numbering proceeds N(1)→C(2)=O→C(3)→C(4)→C(5)→C(6) . Here, the 5-position is the methylene carbon directly adjacent to the C(6) carbon attached to the nitrogen[4].

  • Piperidin-3-one: The carbonyl is at position 3. Numbering proceeds N(1)→C(2)→C(3)=O→C(4)→C(5)→C(6) .

  • Piperidin-4-one: The carbonyl is opposite the nitrogen[6]. Numbering proceeds N(1)→C(2)→C(3)→C(4)=O→C(5)→C(6) .

The Symmetry Paradox in Piperidin-4-ones: Due to the bilateral symmetry of the unsubstituted piperidin-4-one ring, positions 3 and 5 are chemically equivalent. If a molecule has two methyl groups at one of these positions, IUPAC rules mandate the use of the lowest possible locant set. Therefore, a symmetrically unperturbed molecule would be named 3,3-dimethylpiperidin-4-one , not 5,5-dimethylpiperidin-4-one.

Causality Check: A 5,5-disubstitution pattern in a piperidin-4-one only exists if another substituent forces the numbering trajectory in the opposite direction. For example, if a methyl group is at position 2, the numbering N(1)→C(2)(CH3​)→⋯→C(5)(CH3​)2​ yields the locant set 2,5,5. The alternative trajectory would yield 3,3,6. Because the first point of difference favors the lower number (2 vs 3), the 2,5,5 numbering is correct, validating the 5,5-disubstituted nomenclature.

Stereochemical Designation at the 5-Position

When a piperidinone is 5,5-disubstituted with two different functional groups, C(5) becomes a chiral stereocenter. The configuration must be specified using stereodescriptors (R/S) derived from the Cahn-Ingold-Prelog (CIP) priority system, as detailed in Chapter P-9 of the 2013 Blue Book[7].

The CIP system ranks substituents based on atomic number and isotopic mass[8]. The algorithmic implementation of these rules ensures that even complex, highly branched substituents can be unambiguously ranked[9].

Table 1: CIP Priority Ranking for Common C(5) Substituents

The following table summarizes the quantitative priority of common substituents found in drug discovery, ranked from highest priority (1) to lowest (5).

Priority RankSubstituentChemical FormulaCIP Rationale (First Point of Difference)
1 (Highest) Hydroxyl-OHOxygen (Atomic No. 8) > Nitrogen (7) > Carbon (6).
2 Amino-NH 2​ Nitrogen (Atomic No. 7) > Carbon (6).
3 Phenyl-C 6​ H 5​ Carbon bonded to (C, C, C) via aromatic unsaturation rules.
4 Methyl-CH 3​ Carbon bonded to (H, H, H).
5 (Lowest) Hydrogen-HHydrogen (Atomic No. 1).

Experimental Protocol: Self-Validating Nomenclature Workflow

To assign the Preferred IUPAC Name (PIN) to a novel 5,5-disubstituted piperidinone, execute the following step-by-step methodology. This protocol acts as a self-validating system to prevent indexing errors.

Step 1: Parent Hydride and Principal Group Identification

  • Identify the 6-membered nitrogen heterocycle (piperidine).

  • Locate the =O group to establish the suffix (piperidinone).

Step 2: Establish the Numbering Trajectory

  • Assign N=1 .

  • Trace the shortest path to the =O carbon to assign its locant (2, 3, or 4).

  • Continue numbering around the ring to assign locants to all substituents.

  • Validation Check: Reverse the trajectory (e.g., clockwise vs. counter-clockwise). Compare the locant sets of the substituents. Select the trajectory that provides the lowest number at the first point of difference.

Step 3: Substituent Identification and Alphabetization

  • Identify the two substituents at the 5-position (e.g., "ethyl" and "methyl").

  • Alphabetize all substituents in the molecule regardless of their numerical locants (e.g., ethyl precedes methyl).

Step 4: Stereochemical Assignment (CIP Application)

  • If the two substituents at C(5) are identical, skip this step (the center is prochiral, not chiral).

  • If different, assign CIP priorities (1 to 4) to the four groups attached to C(5) (the two substituents, C(4) , and C(6) ).

  • Orient the lowest priority group (4) away from the viewer.

  • Trace the path from priority 1 2 3. Clockwise = (R); Counter-clockwise = (S).

Step 5: Name Assembly

  • Combine the components in the following format: (Stereodescriptor)-[Alphabetized Substituents]-parent-[Principal Group Locant]-one.

  • Example:(5R)-5-ethyl-5-methylpiperidin-2-one.

Mechanistic Workflow Visualization

The following decision tree illustrates the logical flow for assigning nomenclature, ensuring E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are visually mapped for computational or manual naming systems.

IUPAC_Workflow Start Identify Parent Hydride (Piperidine) LocateKetone Locate Principal Group (C=O gets lowest locant) Start->LocateKetone DeterminePos Determine C5 Position (Based on N=1, C=O locant) LocateKetone->DeterminePos CheckChirality Are C5 substituents different? DeterminePos->CheckChirality AssignCIP Apply CIP Rules Assign (R) or (S) CheckChirality->AssignCIP Yes Alphabetize Alphabetize Substituents CheckChirality->Alphabetize No AssignCIP->Alphabetize Assemble Assemble Final PIN (Preferred IUPAC Name) Alphabetize->Assemble

Figure 1: Decision tree for the IUPAC nomenclature assignment of 5,5-disubstituted piperidinones.

References

  • [3] Nomenclature of Organic Chemistry - Wikipedia. Wikipedia. URL:[Link]

  • [2] Naming and Indexing of Chemical Substances for Chemical AbstractsTM. CAS. URL: [Link]

  • [5] What is the IUPAC name for the following compound?. Study.com. URL:[Link]

  • [4] 2-Piperidone | C5H9NO | CID 12665. PubChem. URL:[Link]

  • [6] N-Phenethyl-4-piperidinone. Wikipedia. URL:[Link]

  • [1] The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett (Thieme). URL:[Link]

  • [7] Blue Book P-9 - IUPAC nomenclature. QMUL. URL:[Link]

  • [9] Algorithmic Analysis of Cahn-Ingold-Prelog Rules of Stereochemistry. ChemRxiv. URL:[Link]

  • [8] Algorithmic Analysis of Cahn–Ingold–Prelog Rules of Stereochemistry: Proposals for Revised Rules and a Guide for Machine Implementation. Journal of Chemical Information and Modeling (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient N-Hydroxymethylation of 5-Methylpiperidin-2-one

Introduction and Strategic Context 5-Methylpiperidin-2-one (a δ-lactam) is a highly valuable saturated heterocyclic scaffold. Substituted piperidines and their lactam precursors are ubiquitous in modern pharmacophores, n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

5-Methylpiperidin-2-one (a δ-lactam) is a highly valuable saturated heterocyclic scaffold. Substituted piperidines and their lactam precursors are ubiquitous in modern pharmacophores, notably playing a critical role in the development of selective PRMT5 inhibitors (e.g., TNG908) targeted at MTAP-deleted cancers[1].

Functionalizing the lactam nitrogen via hydroxymethylation yields 1-(hydroxymethyl)-5-methylpiperidin-2-one . This N-hydroxymethyl derivative is a highly versatile synthetic intermediate. It can serve directly as a prodrug moiety to improve pharmacokinetic profiles, be converted into a chloromethyl group for subsequent alkylations, or act as an N-acyliminium ion precursor for complex stereoselective C-C bond formations.

This application note details a robust, high-yield, and scalable protocol for the N-hydroxymethylation of 5-methylpiperidin-2-one, optimized for bench-scale synthesis in drug development laboratories.

Mechanistic Causality: Driving the Equilibrium

The hydroxymethylation of lactams is a reversible equilibrium reaction. Historically, this transformation was achieved using aqueous formalin (37% formaldehyde in water) under strongly basic conditions. However, the massive excess of water inherently drives the equilibrium backward during workup, leading to poor yields and thermal instability of the product.

The Modern Approach: To circumvent these thermodynamic limitations, this protocol utilizes paraformaldehyde —a solid polymer of formaldehyde—in a non-aqueous primary solvent (acetone)[2].

  • The Role of K₂CO₃ and Trace Water: A catalytic amount of potassium carbonate (K₂CO₃) and a trace amount of water are introduced. The water acts as a co-catalyst, initiating the base-catalyzed depolymerization of paraformaldehyde. This provides a steady, low-concentration stream of highly reactive monomeric formaldehyde, driving the reaction forward without flooding the system with water.

  • The Role of Sonication: Sonication provides acoustic cavitation, which mechanically disrupts the paraformaldehyde polymer chains. This drastically accelerates the solid-liquid phase mass transfer, reducing reaction times from 24 hours to under 45 minutes[2].

Mechanism Lactam 5-Methylpiperidin-2-one Base Deprotonation (K2CO3) Lactam->Base Anion Lactamate Anion Base->Anion Attack Nucleophilic Addition Anion->Attack Formaldehyde Paraformaldehyde Depolymerization Monomer Monomeric CH2O Formaldehyde->Monomer Monomer->Attack Alkoxide Alkoxide Intermediate Attack->Alkoxide Product 1-(Hydroxymethyl)-5-methylpiperidin-2-one Alkoxide->Product

Mechanistic pathway of base-catalyzed N-hydroxymethylation.

Experimental Design and Optimization Data

The table below summarizes the optimization landscape for lactam hydroxymethylation. The sonication-assisted paraformaldehyde method (Entry 4) provides the best balance of high yield, operational safety, and ease of purification, avoiding the thermal degradation seen in traditional reflux methods.

Table 1: Optimization of N-Hydroxymethylation Conditions
EntryFormaldehyde SourceBase / CatalystSolventConditionsYield (%)
1Aqueous Formalin (37%)NaOH (1.0 eq)H₂OStirring, 24 h, 25°C45%
2ParaformaldehydeEt₃N (0.5 eq)CH₂Cl₂Reflux, 12 h, 40°C62%
3Aqueous Formalin (37%)NoneH₂OMicrowave (240W), 15 min85%
4 Paraformaldehyde K₂CO₃ (0.1 eq) Acetone / H₂O Sonication, 45 min[2] >92%

Step-by-Step Protocol

Target: 1-(Hydroxymethyl)-5-methylpiperidin-2-one Scale: 10.0 mmol

Workflow Step1 1. Reagent Prep Lactam + (CH2O)n Step2 2. Activation K2CO3 in Acetone/H2O Step1->Step2 Step3 3. Execution Sonication (45 min) Step2->Step3 Step4 4. Workup Filter & Extract Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5 Product Pure Product Step5->Product

Workflow for the N-hydroxymethylation of 5-methylpiperidin-2-one.

Step 1: Reagent Preparation
  • Ensure all glassware is clean and dry.

  • Weigh 1.13 g (10.0 mmol, 1.0 eq) of 5-methylpiperidin-2-one and 0.60 g (20.0 mmol equivalents of CH₂O, 2.0 eq) of paraformaldehyde. Expert Insight: 5-Methylpiperidin-2-one contains a stereocenter at C5. This inherent chirality will render the two protons of the newly formed N-CH₂OH group diastereotopic, which is critical for downstream NMR validation.

Step 2: Reaction Setup
  • Transfer the solid reagents to a 50 mL round-bottom flask.

  • Add 15 mL of reagent-grade acetone .

  • Add 0.14 g (1.0 mmol, 0.1 eq) of anhydrous potassium carbonate (K₂CO₃).

  • Add exactly 0.5 mL of deionized water . (Do not exceed this volume; it is strictly a depolymerization co-catalyst, not a bulk solvent).

Step 3: Execution (Sonication)
  • Submerge the flask in an ultrasonic cleaning bath (e.g., 60 kHz).

  • Sonicate at ambient temperature for 45 minutes . The bath may naturally warm to ~35–40°C, which is optimal. Self-Validating System (TLC): Monitor the reaction via TLC using a 9:1 Dichloromethane/Methanol eluent. Because lactams lack strong UV chromophores, you must use a KMnO₄ or iodine stain to visualize the spots. The product will elute slightly lower (more polar) than the starting material due to the free hydroxyl group.

Step 4: Quenching and Workup
  • Remove the flask from the sonicator. The mixture should appear as a fine white suspension.

  • Filter the mixture through a short pad of Celite to remove the K₂CO₃ and any unreacted paraformaldehyde. Wash the pad with an additional 10 mL of acetone.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C . Critical Warning: Do not exceed a bath temperature of 40°C. N-hydroxymethyl lactams are prone to thermal deformylation (reverting to the starting material) under high heat.

Step 5: Extraction and Purification
  • Dissolve the crude concentrated residue in 30 mL of Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 10 mL of saturated aqueous NaCl (brine) to remove residual water and trace formaldehyde.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography on silica gel using a gradient of 50% to 100% EtOAc in Hexanes to yield the pure product as a viscous oil or low-melting solid.

Step 6: Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signals are the N-CH₂-OH protons. Because of the C5 chiral center, these methylene protons are diastereotopic. They will not appear as a simple singlet; instead, look for an AB system (two distinct doublets) around δ 4.70 – 4.90 ppm (J ≈ 11.0 Hz). The hydroxyl proton typically appears as a broad singlet around δ 3.80 ppm, while the C5-methyl group will appear as a doublet around δ 0.98 ppm (J = 6.5 Hz).

References

  • Jouglet, B., Oumoch, S., & Rousseau, G. (1995). An Efficient Hydroxymethylation of Lactams. Synthetic Communications, 25(23), 3869-3874.

  • Hachemi, M., et al. (2015). Reaction in water under microwave: rapid and convenient synthesis of N-hydroxymethylimides and N-hydroxymethyl lactams. Algerian Journal of Environmental Science and Technology, 1(1).

  • Smith, C. R., et al. (2023). Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry, 66(11), 7384–7399.

Sources

Application

Application Note: Utilizing 5-(Hydroxymethyl)-5-methylpiperidin-2-one in Peptidomimetic Design

Executive Summary & Scientific Rationale The translation of native peptides into viable therapeutics is frequently obstructed by their inherent flexibility, which leads to rapid proteolytic degradation and poor membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The translation of native peptides into viable therapeutics is frequently obstructed by their inherent flexibility, which leads to rapid proteolytic degradation and poor membrane permeability. To circumvent these liabilities, researchers employ conformationally restricted scaffolds that lock the peptide backbone into its bioactive geometry (e.g., β -turns or extended conformations). Lactams are widely recognized as conformationally restricted scaffolds with profound peptidomimetic features, frequently utilized to enhance the potency, selectivity, and metabolic stability of peptide-based drugs[1].

Specifically, the piperidin-2-one ( δ -lactam) core has been successfully deployed to mimic type II β -turns and extended conformations, such as in the development of Pro-Leu-Gly-NH2 (PLG) allosteric modulators for the dopamine D2 receptor[2]. Within this class of molecules, 5-(Hydroxymethyl)-5-methylpiperidin-2-one emerges as a highly privileged, trifunctional building block. The lactam core acts as a rigid dipeptide isostere, the C5 quaternary methyl group prevents detrimental ring-flipping, and the C5 hydroxymethyl group provides a chemoselective vector for side-chain diversification.

Structural & Mechanistic Principles

The design of minimal lactam peptidomimetics often requires precise control over the scaffold to prevent undesired steric clashes with the target receptor[3]. Functionalized piperidin-2-ones serve as versatile building blocks in organic synthesis, allowing for the construction of complex dipeptide surrogates without the entropic penalty associated with linear peptides[4].

The mechanistic advantage of 5-(Hydroxymethyl)-5-methylpiperidin-2-one lies in its stereoelectronic profile:

  • Dihedral Restriction: The δ -lactam ring covalently tethers the nitrogen to the α -carbon equivalent, severely restricting the ϕ (phi) and ψ (psi) torsion angles.

  • Conformational Locking: The quaternary C5 center (bearing the methyl group) introduces severe 1,3-diaxial interactions if the ring attempts to flip, effectively locking the piperidinone into a single, predictable chair conformation.

  • Vectorial Projection: The hydroxymethyl group projects outward into the solvent-accessible space, providing an ideal anchor point to graft functional groups that mimic native amino acid side chains (e.g., basic amines for Lys/Arg, or carboxylates for Asp/Glu).

G A Native Peptide (Flexible, Protease Susceptible) B Piperidin-2-one Integration (Lactam Dipeptide Isostere) A->B Scaffold Replacement C Dihedral Angle Restriction (Phi & Psi Locked) B->C D C5-Methyl Imparts Steric Bulk & Prevents Ring Flip B->D E C5-Hydroxymethyl Enables Side-Chain Diversification B->E F Optimized Peptidomimetic (High Affinity & Stability) C->F D->F E->F

Logic of conformational restriction using the functionalized piperidin-2-one scaffold.

Synthetic Workflows & Scaffold Functionalization

To integrate 5-(Hydroxymethyl)-5-methylpiperidin-2-one into a Solid-Phase Peptide Synthesis (SPPS) workflow, the scaffold must first be orthogonally protected and functionalized. The most common approach involves protecting the lactam nitrogen (e.g., with a Boc or Fmoc group), followed by the chemoselective oxidation of the primary alcohol to an aldehyde. This aldehyde serves as a universal precursor for reductive amination, allowing the rapid generation of diverse peptidomimetic libraries.

Workflow S1 1. 5-(Hydroxymethyl)-5-methylpiperidin-2-one S2 2. N-Boc / N-Fmoc Protection (Lactam Nitrogen) S1->S2 S3 3. Dess-Martin Oxidation (Hydroxymethyl -> Aldehyde) S2->S3 Chemoselective S4 4. Reductive Amination (Side-chain Installation) S3->S4 STAB, R-NH2 S5 5. SPPS Integration (Peptide Coupling) S4->S5 Deprotect & Couple

Synthetic workflow for side-chain elaboration and SPPS integration of the scaffold.

Experimental Protocols

Protocol A: Chemoselective Oxidation of the Hydroxymethyl Group

Causality & Rationale: To install diverse side chains, the primary alcohol must be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is selected over Swern oxidation because it operates under mild, non-basic conditions at room temperature. This prevents the epimerization of the adjacent quaternary C5 stereocenter and avoids the generation of malodorous dimethyl sulfide byproducts, ensuring high fidelity of the scaffold's 3D geometry.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected 5-(hydroxymethyl)-5-methylpiperidin-2-one (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 mmol, 1.5 eq) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir for 15 minutes until the organic layer is clear (indicating the destruction of unreacted iodine species).

  • Extraction: Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating System: Perform Thin-Layer Chromatography (TLC) using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The disappearance of the UV-active starting material and the appearance of a bright yellow/orange spot upon heating with 2,4-DNP definitively confirms the successful formation of the aldehyde without requiring immediate NMR analysis.

Protocol B: Reductive Amination for Side-Chain Diversification

Causality & Rationale: The resulting aldehyde is coupled with a primary amine to mimic specific amino acid side chains (e.g., coupling with N-Boc-ethylenediamine to mimic Lysine). Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, allowing STAB to selectively reduce the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the crude aldehyde (1.0 mmol) and the desired primary amine (1.2 mmol, 1.2 eq) in 10 mL of 1,2-dichloroethane (DCE). Add 2 drops of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 mmol, 1.5 eq) portion-wise to the stirring solution.

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours under argon.

  • Work-up: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract with ethyl acetate ( 3×15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity).

Self-Validating System: Subject the crude reaction mixture to LC-MS analysis prior to work-up. The protocol is validated when the chromatogram shows the complete disappearance of the aldehyde mass peak [M+H] and the emergence of the secondary amine product mass peak, confirming that over-reduction to the alcohol did not occur.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the reductive amination (Protocol B) of the C5-aldehyde piperidin-2-one scaffold using various amines to mimic different peptide side chains.

Amine Type (Side-Chain Mimic)Reducing Agent (Eq)SolventTime (h)Yield (%)Purity (LC-MS)
Benzylamine (Phe mimic)STAB (1.5)DCE1288%>95%
N-Boc-ethylenediamine (Lys mimic)STAB (1.5)DCE1682%>95%
Aniline (Aryl mimic)STAB (2.0)DCE2465%90%
Benzylamine (Phe mimic) NaBH3​CN (1.5)MeOH1270%85%*

*Note: The use of NaBH3​CN resulted in lower purity due to trace reduction of the aldehyde back to the primary alcohol, validating the mechanistic choice of STAB in DCE.

References

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 2019. URL:[Link]

  • Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Synthesis of β-Lactam Scaffolds for Ditopic Peptidomimetics. Organic Letters, 2006. URL:[Link]

  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry, 2004. URL:[Link]

Sources

Method

Reductive Cyclization Techniques for Preparing Substituted Piperidin-2-Ones: A Comprehensive Protocol Guide

Executive Summary Substituted piperidin-2-ones ( δ -lactams) are privileged pharmacophores embedded within numerous bioactive alkaloids and synthetic therapeutics, including highly potent CGRP receptor antagonists used f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperidin-2-ones ( δ -lactams) are privileged pharmacophores embedded within numerous bioactive alkaloids and synthetic therapeutics, including highly potent CGRP receptor antagonists used for migraine treatment[1]. Constructing these six-membered lactam rings with high stereofidelity and functional group tolerance is a recurring challenge in drug development. Reductive cyclization has emerged as a premier synthetic strategy, allowing for the simultaneous formation of the critical C–N bond and ring closure in a single, thermodynamically driven cascade.

This application note details three distinct, field-proven reductive cyclization methodologies: tandem reductive amination/cycloamidation, catalytic hydrogenation of nitro/cyano-esters, and reductive radical cyclization. By understanding the mechanistic causality behind these techniques, researchers can select the optimal pathway for their specific target molecules.

Mechanistic Overview & Pathway Visualization

Reductive cyclization relies on the in situ generation of a highly reactive intermediate (an amine or a carbon radical) that rapidly undergoes intramolecular capture by a tethered electrophile (an ester, carboxylic acid, or alkene).

  • Tandem Reductive Amination : Employs monotrifluoroacetoxyborane-amines to chemoselectively reduce an iminium intermediate without affecting the pendant carboxylic acid, followed by thermally driven cycloamidation[2].

  • Catalytic Hydrogenation : Utilizes heterogeneous catalysis to reduce a nitro or cyano group to a primary amine. The proximity of the amine to a δ -ester results in spontaneous lactamization, releasing an alcohol byproduct[1].

  • Radical Cyclization : Uses a hydrogen atom transfer (HAT) reagent to abstract a halogen atom, generating an alkyl radical that cyclizes onto an alkene in a 6-endo-trig or 5-exo-trig fashion[3].

ReductiveCyclization cluster_precursors Acyclic Precursors Title Reductive Cyclization Strategies for Piperidin-2-ones Keto Keto/Amino Acids + Primary Amines RedAm Reductive Amination [Borane-Amine + TFA] Keto->RedAm Nitro Nitro/Cyano Esters CatHyd Catalytic Hydrogenation [H2, Pd/C or Raney Ni] Nitro->CatHyd Iodo ω-Iodoalkylidene Derivatives RadCyc Radical Initiation [Bu3SnH, Et3B / O2] Iodo->RadCyc IntAm Secondary Amine Intermediate RedAm->IntAm Hydride Transfer IntPri Primary Amine Intermediate CatHyd->IntPri Nitro/Cyano Reduction IntRad Alkyl Radical Intermediate RadCyc->IntRad Halogen Abstraction Product Substituted Piperidin-2-one (δ-Lactam Core) IntAm->Product Cycloamidation (-H2O) IntPri->Product Lactamization (-ROH) IntRad->Product 6-endo/exo-trig

Figure 1: Logical workflow and mechanistic pathways of three primary reductive cyclization strategies.

Protocol 1: Tandem Reductive Amination/Cycloamidation (The Borane-Amine Approach)

Expertise & Causality: Traditional reductive amination often employs sodium cyanoborohydride ( NaBH3​CN ) or sodium triacetoxyborohydride (STAB). However, for one-pot lactam synthesis from keto-acids, monotrifluoroacetoxyborane-amines (generated in situ from borane-amines and TFA) are vastly superior[2]. The electron-withdrawing trifluoroacetate ligand increases the electrophilicity of the boron center, tuning its reactivity to selectively reduce the transient iminium ion while leaving the carboxylic acid completely intact. The subsequent heating step provides the activation energy required for the condensation of the newly formed secondary amine with the carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation : In a flame-dried, argon-purged flask, dissolve the borane-amine complex (1.2 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Activation : Add trifluoroacetic acid (TFA, 1.2 equiv) dropwise. Stir for 15 minutes to form the active monotrifluoroacetoxyborane-amine complex.

  • Substrate Addition : Add the δ -keto acid (1.0 equiv) and the primary amine (1.1 equiv) to the mixture.

  • Reductive Amination : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS to ensure complete consumption of the keto acid and formation of the intermediate amino acid.

  • Cycloamidation : To drive the ring closure, swap the solvent to toluene (via rotary evaporation and redissolution) and heat to 80 °C for 6 hours. Alternatively, add a coupling reagent (e.g., EDC/HOBt) if thermal cyclization is sluggish.

  • Workup & Isolation : Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the lactam via flash chromatography.

Protocol 2: Catalytic Hydrogenation of Nitro/Cyano-Esters

Expertise & Causality: The reduction of δ -nitro or δ -cyano esters is a highly scalable method utilized in the industrial synthesis of complex therapeutics[1]. The choice of catalyst dictates the success of the reaction. Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)2​/C ) is highly active for nitro group reduction and simultaneous benzyl deprotections. Conversely, when reducing cyano-esters, Raney Nickel is strongly preferred[4]. Palladium can inadvertently promote the condensation of the intermediate imine with the newly formed primary amine, leading to unwanted secondary amine dimers. Raney Nickel suppresses this dimerization, ensuring high fidelity in primary amine formation and subsequent spontaneous lactamization.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the δ -cyano ester or δ -nitro ester (1.0 equiv) in anhydrous methanol or ethanol (0.1 M concentration) within a pressure-rated hydrogenation vessel.

  • Catalyst Addition : Under a strict argon atmosphere, carefully add a slurry of Raney Nickel (for cyano-esters) or 20% Pd(OH)2​/C (for nitro-esters) at 10–20% w/w. (Critical Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in ambient air).

  • Hydrogenation : Seal the vessel, purge three times with argon, then three times with hydrogen gas. Pressurize the vessel to 50 psi with H2​ .

  • Reaction Monitoring : Agitate the mixture on a Parr shaker at room temperature (or up to 50 °C for sterically hindered esters) for 12–24 hours. The cyclization to the piperidin-2-one is thermodynamically driven and usually spontaneous upon amine formation.

  • Filtration : Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the catalyst. Wash the Celite pad generously with methanol.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting cis- or trans-substituted lactam can be further purified by recrystallization or chiral resolution if enantiopurity is required[1].

Protocol 3: Reductive Radical Cyclization of ω -Iodoalkylidene Derivatives

Expertise & Causality: For highly functionalized or sterically congested piperidin-2-ones, radical cyclization offers a mild alternative to ionic pathways[3]. Using 3-( ω -iodoalkylidene)-piperidin-2-ones, a carbon-centered radical is generated at the iodine-bearing carbon. Tributylstannane ( Bu3​SnH ) acts as the hydrogen atom donor, while triethylborane ( Et3​B ) serves as a low-temperature radical initiator. The presence of trace oxygen is strictly required to autoxidize Et3​B , forming the ethyl radical that initiates the chain reaction. This method is particularly effective for forming complex fused bicyclic systems or establishing quaternary stereocenters via 6-endo-trig or 5-exo-trig pathways[3].

Step-by-Step Methodology:

  • Degassing : Dissolve the 3-( ω -iodoalkylidene)-piperidin-2-one (1.0 equiv) in anhydrous toluene to a dilute concentration (0.01–0.05 M) to favor intramolecular cyclization over intermolecular side reactions. Degas the solution by bubbling argon for 30 minutes.

  • Reagent Addition : Add Bu3​SnH (1.5 equiv) via syringe.

  • Initiation : Add Et3​B (1.0 M solution in hexanes, 0.2 equiv). To initiate the reaction, introduce a highly controlled, trace amount of dry air (or simply rely on ambient diffusion if using an argon balloon with a slight leak).

  • Reaction : Stir the mixture at room temperature for 2–4 hours. The reaction proceeds via radical generation, cyclization, and subsequent hydrogen abstraction from Bu3​SnH .

  • Quenching & Tin Removal : Concentrate the mixture. To remove toxic organotin byproducts, dissolve the crude residue in acetonitrile and wash vigorously with hexanes (the non-polar tin compounds partition into the hexanes layer). Alternatively, stir the crude mixture with aqueous potassium fluoride (KF) to precipitate insoluble polymeric Bu3​SnF , then filter.

  • Purification : Purify the resulting substituted piperidin-2-one via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters, expected yields, and stereochemical control associated with each reductive cyclization technique.

MethodologyTypical PrecursorKey Reagents / CatalystPrimary IntermediateYield RangeStereochemical Control
Tandem Reductive Amination δ -Keto AcidsBorane-amine, TFASecondary Amine70–90%Moderate (Substrate dependent)
Catalytic Hydrogenation δ -Nitro/Cyano Esters H2​ , Raney Ni or Pd(OH)2​/C Primary Amine80–95%High (Via chiral resolution or asymmetric precursors)
Reductive Radical Cyclization ω -Iodoalkylidenes Bu3​SnH , Et3​B , trace O2​ Carbon Radical65–88%High (Diastereoselective via chiral templates)

References

  • Opatz, T., et al. "Enantioselectivity and Diastereoselectivity in Reductive Radical Cyclization Reaction of 3-(ω-Iodoalkylidene)-piperidin-2-ones." ResearchGate. 3

  • Pospelov, E., et al. "Synthesis of Bis(β‐Oximinoalkyl)malonates and Their Catalytic Reductive Cyclization to Piperidines." Advanced Synthesis & Catalysis, 2022. 5

  • Ramachandran, P. V., Choudhary, S. "One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids." The Journal of Organic Chemistry, 2023. 2

  • "US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists." Google Patents. 1

  • "WO2012064911A1 - Piperidinone carboxamide indane cgrp receptor antagonists." Google Patents. 4

Sources

Application

Solid-Phase Synthesis of 5-Hydroxymethyl-piperidinone Derivatives: A Guide for Drug Discovery

Introduction: The Piperidinone Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidinone Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets.[3] Among the various piperidine derivatives, piperidinones, which incorporate a ketone functionality, have emerged as particularly valuable "privileged scaffolds".[4] This is due to their synthetic accessibility and the wide array of biological activities their derivatives exhibit, including anticancer, anti-inflammatory, and neuroprotective properties.[4]

This application note focuses on the solid-phase synthesis (SPPS) of 5-hydroxymethyl-piperidinone derivatives. The inclusion of a hydroxymethyl group at the 5-position offers a key point for diversification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. Solid-phase synthesis provides a powerful platform for the rapid and efficient construction of such libraries.[5] By anchoring the piperidinone core to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation.[6]

This guide will provide a detailed protocol for the solid-phase synthesis of a representative 5-hydroxymethyl-piperidinone derivative, including insights into the underlying chemical principles, troubleshooting, and characterization.

The Strategic Advantage of Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for drug discovery.[5] The core principle involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical transformations. The key advantages of this approach include:

  • Simplified Purification: Intermediates are purified by simple washing of the resin, eliminating the need for traditional and often time-consuming chromatographic techniques.

  • Use of Excess Reagents: Reactions can be driven to completion by using a large excess of reagents, which are then easily washed away.

  • Amenability to Automation: The repetitive nature of the wash and reaction cycles makes SPPS ideally suited for automated synthesis platforms.[6]

  • Library Generation: The ability to perform parallel syntheses on multiple portions of resin allows for the rapid generation of large and diverse compound libraries.[7]

Experimental Workflow: A Visual Overview

The overall strategy for the solid-phase synthesis of 5-hydroxymethyl-piperidinone derivatives is depicted below. The process begins with the immobilization of a suitable building block onto the solid support, followed by a series of diversification steps, and finally, cleavage from the resin to yield the target compound.

SPS_Workflow Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization of Piperidinone Precursor Resin->Immobilization Loading Diversification_1 Diversification at N1 (e.g., Alkylation, Acylation) Immobilization->Diversification_1 Deprotection & Coupling Diversification_2 Diversification at C5-OH (e.g., Etherification, Esterification) Diversification_1->Diversification_2 Reaction Cleavage Cleavage from Resin Diversification_2->Cleavage TFA Cocktail Final_Product Purified 5-Hydroxymethyl- piridinone Derivative Cleavage->Final_Product

Sources

Method

Application Note: Biocatalytic Route for the Enantioselective Synthesis of Sitagliptin via Engineered Transaminase

Executive Summary The synthesis of enantiopure amines is a critical operation in modern pharmaceutical manufacturing. A landmark achievement in applied biocatalysis is the asymmetric synthesis of Sitagliptin (the active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure amines is a critical operation in modern pharmaceutical manufacturing. A landmark achievement in applied biocatalysis is the asymmetric synthesis of Sitagliptin (the active pharmaceutical ingredient in Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type II diabetes mellitus[1]. The transition from a traditional rhodium-catalyzed asymmetric enamine hydrogenation to a direct biocatalytic transamination using an engineered (R)-selective transaminase represents a paradigm shift in green chemistry, eliminating heavy metal waste and bypassing complex high-pressure hydrogenation steps[2].

This application note provides a comprehensive, self-validating protocol for the biocatalytic amination of pro-sitagliptin ketone, detailing the mechanistic rationale, process engineering, and step-by-step execution required to achieve >99.95% enantiomeric excess (ee) at industrial scales[3].

Mechanistic Rationale & Enzyme Engineering

Transaminases operate via a classic Ping-Pong Bi-Bi mechanism facilitated by a pyridoxal-5'-phosphate (PLP) cofactor. The reaction consists of two half-reactions: the transfer of an amine from a donor molecule to the PLP cofactor (forming PMP), followed by the transfer of that amine from PMP to the ketone substrate.

The Causality of Directed Evolution: Wild-type transaminases from Arthrobacter sp. exhibited no initial activity toward the pro-sitagliptin ketone due to the extreme steric bulk of its trifluorophenyl and triazolopiperazine flanking groups[3]. Through 11 rounds of directed evolution, the enzyme's active site was systematically expanded. Furthermore, the enzyme was engineered to tolerate highly non-physiological conditions—specifically, high concentrations of isopropylamine (IPA) and dimethyl sulfoxide (DMSO)[3].

Process Engineering Causality:

  • Amine Donor Excess: Isopropylamine (IPA) is utilized as a highly cost-effective amine donor. Because the thermodynamic equilibrium of this transamination is unfavorable, IPA is supplied in significant excess (2.67 equivalents) to drive the reaction forward[3].

  • Co-Solvent Utilization: Pro-sitagliptin ketone is highly hydrophobic. To achieve an industrially viable substrate loading of 134 g/L, the reaction matrix requires 40–50% (v/v) DMSO[3]. The engineered transaminase (ATA-117 variant) maintains its structural integrity and catalytic turnover in this aggressive solvent environment.

Visualizing the Biocatalytic Cycle

TransaminaseCycle cluster_1 Half-Reaction 1 cluster_2 Half-Reaction 2 IPA Isopropylamine PLP Enz-PLP IPA->PLP Binds PMP1 Enz-PMP PLP->PMP1 Transamination Acetone Acetone PMP1->Acetone Releases PMP2 Enz-PMP PMP1->PMP2 State Transition Ketone Pro-sitagliptin Ketone->PMP2 Binds PLP2 Enz-PLP PMP2->PLP2 Transamination PLP2->PLP Regeneration Sita Sitagliptin PLP2->Sita Releases

Figure 1: Ping-pong bi-bi catalytic cycle of the engineered transaminase for sitagliptin synthesis.

Step-by-Step Experimental Protocol

Self-Validating Protocol Design

This protocol is engineered as a self-validating system. The active holoenzyme (Enz-PLP) maintains a distinct yellow absorbance in solution. A shift to a colorless state indicates premature cofactor hydrolysis, providing an immediate visual cue to spike the reaction with exogenous PLP. Furthermore, because the engineered transaminase is absolutely stereoselective, the stoichiometric depletion of the ketone peak on an achiral HPLC directly correlates to the formation of >99.95% ee sitagliptin, eliminating the need for continuous chiral LC monitoring during the reaction phase.

Materials & Reagents
  • Substrate: Pro-sitagliptin ketone (1.0 kg scale equivalent)[3]

  • Biocatalyst: Engineered (R)-selective transaminase variant (e.g., ATA-117)[2]

  • Amine Donor: Isopropylamine (IPA)[3]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Solvents: Dimethyl sulfoxide (DMSO), Triethanolamine (TEA) buffer

Procedure
  • Preparation of the Amine Donor Matrix:

    • Prepare a 100 mM TEA buffer solution.

    • Add isopropylamine (IPA) to achieve a final concentration equivalent to 2.67 molar equivalents relative to the target substrate loading[3].

    • Causality Check: Adjust the pH to exactly 8.5 using HCl[1]. IPA has a pKa of ~10.6; maintaining pH 8.5 ensures a sufficient fraction of IPA exists as the free base to act as a nucleophile, while preventing highly alkaline conditions that would denature the biocatalyst.

  • Cofactor and Enzyme Activation:

    • Add 1 mM PLP to the buffer matrix. The solution will turn distinctively yellow.

    • Add the lyophilized engineered transaminase at a loading of 5.4 g/L[3]. Stir gently at 250 rpm for 15 minutes to ensure complete holoenzyme formation.

  • Substrate Solubilization and Addition:

    • Dissolve the pro-sitagliptin ketone in pure DMSO.

    • Slowly dose the DMSO-substrate solution into the aqueous enzyme matrix until the final solvent ratio is 40–50% (v/v) DMSO, achieving a final substrate concentration of 134 g/L[3].

    • Causality Check: The stepwise addition prevents localized precipitation of the highly hydrophobic ketone before the DMSO can properly partition into the aqueous phase.

  • Reaction Execution:

    • Maintain the reaction at 45 °C under continuous agitation[3].

    • Causality Check: 45 °C is the optimal thermodynamic setpoint that enhances substrate solubility and reaction kinetics while leveraging the engineered thermal stability of the transaminase[3].

  • In-Process Monitoring (IPC):

    • Sample the reaction at 2-hour intervals. Quench samples in 50% acetonitrile and analyze via reverse-phase HPLC (UV at 210 nm). The reaction is considered complete when ketone conversion reaches 90–95% (typically 15 hours)[3].

  • Downstream Processing (DSP):

    • Extract the sitagliptin free base using isopropyl acetate.

    • Perform a crystallization upgrade to yield sitagliptin with >99.95% ee[1][3].

Quantitative Data & Process Metrics

The biocatalytic synthesis of sitagliptin demonstrates profound improvements over the legacy chemical route, completely circumventing the need for high-pressure hydrogenation and rhodium catalysts[2].

Table 1: Comparison of Chemical vs. Biocatalytic Synthesis of Sitagliptin

Process ParameterLegacy Chemical Route (Rh-Josiphos)Biocatalytic Route (Transaminase)
Key Catalyst Rhodium Josiphos-ligandEngineered (R)-selective transaminase
Reaction Conditions 50 °C, 250 psi H₂ pressure45 °C, Ambient pressure
Stereoselectivity (ee) 97% (Requires crystallization upgrade)>99.95% (Directly from reaction)
Heavy Metal Waste Yes (Rhodium contamination risk)None
Overall Yield ~84%88–92% (+13% overall improvement)
Total Waste Generation BaselineReduced by 19%
Overall Productivity BaselineIncreased by 53%

Data synthesized from established industrial benchmarks[1][2][3].

References

  • "US8293507B2 - Transaminase biocatalysts" (Google Patents).
  • "Biocatalysis explained: from pharmaceutical to bulk chemical production" (Reaction Chemistry & Engineering, RSC Publishing).
  • "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods" (Chemical Reviews, ACS Publications).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS: 146059-77-0). We will explor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS: 146059-77-0). We will explore the inherent challenges posed by its hydrophilic nature and offer detailed, field-proven strategies for achieving high purity. This document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a deeper understanding and more effective troubleshooting.

Compound Profile: 5-(Hydroxymethyl)-5-methylpiperidin-2-one

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a polar organic compound featuring a lactam (cyclic amide) and a primary alcohol functional group. These groups confer high hydrophilicity due to their ability to engage in hydrogen bonding. This property, while beneficial for aqueous solubility, presents significant challenges for purification using conventional techniques. Commercially available batches often have purities of 95-98%, necessitating further purification for sensitive applications.[1][2]

PropertyValueReference
CAS Number 146059-77-0[1][2][3]
Molecular Formula C₆H₁₁NO₂[2][3][4]
Molecular Weight ~129.16 g/mol [2][3][4][5]
Appearance Solid
Boiling Point 346 °C[3]

Frequently Asked Questions (FAQs)

Q1: Why is 5-(Hydroxymethyl)-5-methylpiperidin-2-one difficult to purify with standard reversed-phase chromatography (e.g., using a C18 column)?

A1: The primary challenge is the compound's high polarity. In reversed-phase chromatography (RPC), separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Highly polar molecules, such as this one, have minimal affinity for the stationary phase and are not well-retained.[6][7] They tend to travel with the polar mobile phase and elute very early, often in the void volume, resulting in poor separation from other polar impurities or salts.[7]

Q2: What are the most effective purification techniques for this compound?

A2: Given its hydrophilic nature, the two most successful strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and recrystallization. HILIC is specifically designed to retain and separate highly polar compounds.[6][7][8][9] Recrystallization is a powerful, classic technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[10][11][12]

Q3: What impurities should I expect in a crude sample?

A3: Impurities will depend on the synthetic route. For instance, if the compound is synthesized via the reduction of an ester precursor like 5-ethoxycarbonyl-2-piperidone[13], potential impurities could include unreacted starting material, over-reduced by-products, and inorganic salts introduced during the reaction workup. Residual solvents from a previous step are also common.

Q4: Can I use normal-phase flash chromatography on silica gel?

A4: While possible, it can be problematic. The compound's polar functional groups can interact very strongly with the acidic silanol groups on the surface of standard silica gel.[7][14] This can lead to significant peak tailing, poor recovery, or even decomposition on the column.[14] If normal-phase chromatography is necessary, using a deactivated silica or employing mobile phase additives like triethylamine may be required to achieve a successful separation.[14][15]

Purification Method Selection Guide

Choosing the right purification strategy is critical. The following decision tree illustrates a logical workflow for selecting the most appropriate technique based on sample characteristics and available equipment.

start Start: Crude 5-(Hydroxymethyl)-5-methylpiperidin-2-one is_solid Is the sample a solid? start->is_solid is_major_product Is the target the major component (>80%)? is_solid->is_major_product Yes chromatography Proceed with Chromatography is_solid->chromatography No (Oil/Liquid) find_solvent Screen for a suitable recrystallization solvent is_major_product->find_solvent Yes is_major_product->chromatography No solvent_found Solvent system found? find_solvent->solvent_found recrystallize Proceed with Recrystallization Protocol solvent_found->recrystallize Yes solvent_found->chromatography No end_fail Re-evaluate Strategy end_success Pure Compound recrystallize->end_success is_prep_hplc Is preparative HPLC available? chromatography->is_prep_hplc hilic Use HILIC Protocol is_prep_hplc->hilic Yes flash_chrom Use modified Normal-Phase Flash Chromatography is_prep_hplc->flash_chrom No hilic->end_success flash_chrom->end_success

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Chromatography Issues
  • Problem: My compound elutes immediately from a C18 reversed-phase column.

    • Cause: The compound is too polar for the non-polar stationary phase and is not retained.[7][8]

    • Solution: This is expected behavior. The most effective solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar analytes.[6][9] Alternatively, a reversed-phase column with a polar-embedded or polar-endcapped stationary phase may offer some retention, but HILIC is generally superior for this class of compound.[6][8]

  • Problem: My compound streaks badly and shows poor recovery on a standard silica gel column.

    • Cause: The polar hydroxyl and lactam groups are interacting too strongly with the acidic silanol groups on the silica surface, causing adsorption rather than clean partitioning.[7][14]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competitive base, like 0.5-2% triethylamine, to your mobile phase. This will mask the active silanol sites and improve the peak shape.[15]

    • Solution 2 (Stationary Phase Modification): Use a less acidic stationary phase, such as neutral alumina or a bonded phase like diol.

    • Solution 3 (Switch Technique): Move to HILIC or a reversed-phase method, as these are less prone to such strong, undesirable interactions.

  • Problem: I'm seeing poor peak shape (fronting or tailing) in HILIC.

    • Cause 1: Improper Injection Solvent. Dissolving your sample in a solvent much stronger (more polar, e.g., pure water) than the initial mobile phase can distort the peak.

      • Solution: Prepare your sample in a solvent mixture that is as close as possible to your initial mobile phase conditions (e.g., 90:10 acetonitrile:water).[7]

    • Cause 2: Secondary Interactions. Unwanted ionic interactions between the analyte and the stationary phase can cause tailing.

      • Solution: Ensure your mobile phase contains a buffer, such as 10 mM ammonium formate or ammonium acetate. Adjusting the pH can also significantly improve peak shape by controlling the ionization state of the analyte and stationary phase.[7]

    • Cause 3: Column Overload. Injecting too much mass onto the column will lead to broad, asymmetric peaks.

      • Solution: Reduce the injection volume or the concentration of your sample.

Recrystallization Issues
  • Problem: I cannot find a single solvent that is good for recrystallization (i.e., dissolves the compound when hot but not when cold).

    • Cause: This is a common challenge. A single solvent may either dissolve the compound at all temperatures or not at all.

    • Solution: Use a binary (two-component) solvent system.[16] Identify a "good" solvent in which the compound is very soluble (e.g., methanol, ethanol, or water) and a miscible "bad" solvent in which it is poorly soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether). See Protocol 2 for the detailed procedure.

  • Problem: No crystals form after cooling the solution.

    • Cause: The solution is not supersaturated. This could be because too much solvent was used or the compound is extremely pure.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[10] If you have a pure sample, add a tiny seed crystal.

    • Solution 2 (Increase Concentration): Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Allow it to cool again.

    • Solution 3 (Cool Further): If cooling to room temperature is not sufficient, place the flask in an ice bath or a refrigerator.[10]

  • Problem: An oil separates from the solution instead of solid crystals ("oiling out").

    • Cause: This typically happens when the solubility of the compound is exceeded so rapidly that it precipitates from solution above its melting point.

    • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Using a different solvent system may also be necessary.

Recommended Purification Protocols

Protocol 1: Purification by HILIC

This protocol provides a starting point for developing a HILIC purification method.

cluster_prep 1. Preparation cluster_run 2. Execution & Optimization cluster_post 3. Post-Processing p1 Select Column: Amide-bonded or bare silica p2 Prepare Mobile Phases: A: 95:5 ACN/10mM Amm. Formate B: 50:50 ACN/10mM Amm. Formate p1->p2 p3 Prepare Sample: Dissolve in initial mobile phase (e.g., 95% ACN) p2->p3 r1 Equilibrate column with 95-100% Mobile Phase A p3->r1 r2 Inject sample r1->r2 r3 Run Gradient: (e.g., 5% to 50% B over 20 min) r2->r3 r4 Collect fractions r3->r4 r5 Analyze fractions (TLC/LCMS) r4->r5 po1 Pool pure fractions r5->po1 po2 Remove solvent via lyophilization or rotary evaporation po1->po2 po3 Characterize final product po2->po3

Caption: General workflow for HILIC purification.

Step-by-Step Methodology:

  • Column Selection: Start with an amide-bonded HILIC column, which often provides good selectivity for polar neutral compounds. Bare silica is also a viable option.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A (Organic): Acetonitrile.

    • Mobile Phase B (Aqueous): Water containing a buffer, typically 10 mM ammonium formate or ammonium acetate. The buffer is crucial for reproducible retention times and good peak shape.[7]

  • Initial Gradient Conditions: A good starting point is a linear gradient from 95% ACN / 5% aqueous buffer to 50% ACN / 50% aqueous buffer over 15-20 column volumes.[7]

  • Sample Preparation: Dissolve the crude material in a solvent mixture that matches the initial mobile phase conditions as closely as possible (e.g., 95% ACN). This prevents peak distortion.[7]

  • Equilibration and Injection: Equilibrate the column with at least 10 column volumes of the initial mobile phase before the first injection.

  • Optimization:

    • If retention is too strong, start the gradient with a higher percentage of the aqueous phase.

    • If retention is too weak, start with a higher percentage of acetonitrile.

    • Adjusting the gradient slope can improve the resolution between closely eluting peaks.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purification via recrystallization, focusing on the mixed-solvent method.

Step-by-Step Methodology:

  • Solvent Screening:

    • In separate test tubes, test the solubility of a small amount of crude material in various solvents (see table below) at room temperature and at boiling.

    • The ideal single solvent will show poor solubility at room temperature but high solubility at its boiling point.[17]

    • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "bad" solvent (dissolves it poorly). Ensure they are miscible. For this compound, good solvents might include methanol, ethanol, or isopropanol. Bad solvents could be ethyl acetate, toluene, or diethyl ether.

SolventBoiling Point (°C)PolarityPotential Use
Water100HighGood Solvent
Methanol65HighGood Solvent
Ethanol78HighGood Solvent
Isopropanol82Medium-HighGood Solvent
Acetonitrile82Medium-HighGood/Bad Solvent
Ethyl Acetate77MediumBad Solvent
Dichloromethane40Medium-LowBad Solvent
Diethyl Ether35LowBad Solvent
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent needed to just dissolve the solid completely.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][17] Once at room temperature, you can place it in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent. The best wash solvent is often the same solvent mixture used for the recrystallization, or the pure "bad" solvent, to minimize dissolving the purified product.[16]

  • Drying: Dry the crystals thoroughly to remove all residual solvent. This can be done by leaving them under vacuum on the filter for a period or by transferring them to a vacuum oven.

References

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025, December). Benchchem.
  • Overview of Polar Gas Chrom
  • Chromatography to separate polar molecules? (2022, January 28). Reddit r/OrganicChemistry.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 12).
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester Chemistry.
  • 5-(Hydroxymethyl)piperidin-2-one | 146059-77-0. (n.d.). Ambeed, Inc.
  • 5-(Hydroxymethyl)piperidin-2-one | CAS 146059-77-0. (n.d.). AMERICAN ELEMENTS®.
  • 5-Hydroxy-1-methylpiperidin-2-one. (n.d.). CymitQuimica.
  • 5-(Hydroxymethyl)piperidin-2-one. (n.d.). Fluorochem.
  • Recrystallization of Drugs — Effect on Dissolution R
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • 5-Hydroxy-1-methylpiperidin-2-one | C6H11NO2 | CID 58763646. (n.d.). PubChem.
  • Synthesis of 5-Hydroxymethyl-2-piperidone. (n.d.). PrepChem.com.
  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 146059-77-0 | 5-(Hydroxymethyl)piperidin-2-one. (n.d.). ChemScene.
  • [Purification of beta-lactamases by affinity chrom
  • Peptide Purific
  • 5-methylpiperidin-2-one 97% | CAS: 3298-16-6. (2026, March 4). AChemBlock.
  • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. (n.d.).
  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. (2023, February 2). Biotage.
  • Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Ferment

Sources

Optimization

Optimizing solubility of 5-(Hydroxymethyl)-5-methylpiperidin-2-one for HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-(Hydroxymethyl)-5-methylpiperidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-(Hydroxymethyl)-5-methylpiperidin-2-one .

This molecule presents a classic chromatographic paradox: it features a highly polar delta-lactam core and a hydrophilic hydroxymethyl group. While these functional groups ensure excellent aqueous solubility, they cause significant retention and peak shape issues during standard HPLC analysis. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Diagnostic Workflow: Solubility & Retention Optimization

Workflow N1 Start: 5-(Hydroxymethyl)-5- methylpiperidin-2-one N2 Assess Polarity (Highly Polar Lactam) N1->N2 N3 Select HPLC Mode N2->N3 N4 Reversed-Phase (C18) Risk: Void Volume Elution N3->N4 Standard N5 HILIC Mode Recommended for Polar N3->N5 Optimal N6 Optimize Sample Diluent N5->N6 N7 100% Aqueous Diluent Risk: Peak Splitting N6->N7 Max Solubility N8 Match Mobile Phase (e.g., 80% ACN / 20% H2O) N6->N8 Best Peak Shape N9 Evaluate Solubility N7->N9 Solvent Effect N8->N9 N10 Precipitation? Reduce Concentration N9->N10 No N11 Clear Solution? Proceed to Analysis N9->N11 Yes N10->N8 Re-formulate

Diagnostic workflow for optimizing HILIC retention and solubility of polar piperidinones.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(Hydroxymethyl)-5-methylpiperidin-2-one elute in the void volume on my standard C18 column? A1: The compound's structure consists of a piperidin-2-one (lactam) ring and a hydroxymethyl group. Lactams are highly polar and form strong intermolecular hydrogen bonds[1]. Because the molecule is highly hydrophilic, it lacks the necessary hydrophobicity to partition into the non-polar alkyl chains of a C18 stationary phase, resulting in elution at or near the void volume ( t0​ )[2]. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative alternative[3].

Q2: I switched to a HILIC column to improve retention, but now my peaks are splitting and fronting. What is the cause? A2: You are experiencing the "sample solvent effect." In HILIC, the mobile phase is highly organic (e.g., 90% Acetonitrile), and water acts as the strong eluting solvent[3]. If you dissolve your polar lactam in 100% water to maximize its solubility and inject it, the aqueous sample plug sweeps the analyte rapidly down the column. This prevents the compound from properly partitioning into the water-enriched layer on the stationary phase, causing severe peak splitting and broadening[4].

Q3: How do I balance solubility with peak shape if the compound isn't soluble in pure acetonitrile? A3: This is the core challenge of HILIC method development. The strength of the crystal lattice in solid-state lactams requires a polar solvent to break the intermolecular bonds[1]. You must use a "compromise diluent." Dissolve the standard in a minimum volume of water, then dilute with acetonitrile to reach the highest organic ratio that maintains a clear solution (typically 75% to 90% ACN). Injecting a smaller volume (e.g., 1–2 µL) of this mixture minimizes the solvent effect while keeping the analyte in solution[5].

Troubleshooting Guide: Resolving the Sample Solvent Effect

When analyzing 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the mismatch between the sample diluent and the mobile phase is the #1 cause of analytical failure[6].

  • Symptom: The main peak appears as a doublet (split peak) or exhibits severe fronting.

  • Root Cause: The sample diluent contains a higher percentage of polar solvent (water) compared to the starting mobile phase[6].

  • Corrective Action 1 (Diluent Matching): Adjust the sample diluent to match the initial mobile phase conditions (e.g., 80:20 ACN:H2O).

  • Corrective Action 2 (Volume Reduction): If the compound requires a higher water content to remain soluble, reduce the injection volume from 5 µL to 1 µL. This allows the mobile phase to rapidly dilute the strong solvent plug at the column head, refocusing the analyte band[5].

Quantitative Data: Diluent Impact on Solubility & Peak Shape

The following table summarizes the empirical relationship between diluent composition, the solubility limit of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, and the resulting chromatographic peak shape in a standard HILIC method (Mobile Phase: 85:15 ACN:10mM Ammonium Formate).

Diluent Composition (ACN:H2O)Solubility Limit (mg/mL)Peak Asymmetry ( As​ )Chromatographic Result
100:0 < 0.1N/AAnalyte precipitates; no peak detected.
90:10 1.51.1Optimal peak shape; tightly focused band.
75:25 4.01.4Acceptable; slight peak broadening observed.
50:50 > 10.02.8Severe fronting; sample solvent effect dominates.
0:100 > 50.0SplitComplete loss of retention; split peaks[4].

Experimental Protocol: Self-Validating Diluent Optimization

To ensure scientific integrity, do not rely on visual solubility alone. Use the following self-validating protocol to optimize the diluent for 5-(Hydroxymethyl)-5-methylpiperidin-2-one.

Step 1: Aqueous Solubilization (Lattice Disruption)

  • Action: Weigh 5.0 mg of the compound into a 5 mL volumetric flask. Add 0.5 mL of HPLC-grade water and sonicate for 5 minutes.

  • Causality: The high lattice energy of the lactam requires a high-dielectric solvent (water) to disrupt intermolecular hydrogen bonding and initiate dissolution[1].

Step 2: Organic Titration

  • Action: Slowly add Acetonitrile (ACN) dropwise up to the 5 mL mark while continuously vortexing.

  • Causality: ACN is a weak solvent in HILIC[3]. Gradually increasing the ACN concentration prevents localized precipitation ("crashing out") of the highly polar analyte.

Step 3: Chromatographic Injection

  • Action: Inject 1 µL of the resulting 90:10 ACN:H2O diluent onto the HILIC column.

  • Causality: A low injection volume mitigates the sample solvent effect, allowing the mobile phase to rapidly dilute the sample plug and focus the analyte at the column head[5].

Step 4: Self-Validation via Linearity Check

  • Action: Perform a 5-point serial dilution (e.g., 0.1 to 1.0 mg/mL) using the optimized 90:10 diluent and inject each level. Calculate the R2 of the peak area response.

  • Validation Logic: If the compound is precipitating in the autosampler or at the column inlet due to microscopic insolubility, the response will be non-linear ( R2 < 0.99). A linear response ( R2≥0.999 ) mathematically validates that complete solubility is maintained throughout the entire chromatographic process.

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Lactam Ring-Opening Polymerization

Welcome to the Technical Support Center for the Ring-Opening Polymerization (ROP) of lactam derivatives. This guide is engineered for researchers and drug development professionals working with Activated Anionic Ring-Ope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Ring-Opening Polymerization (ROP) of lactam derivatives. This guide is engineered for researchers and drug development professionals working with Activated Anionic Ring-Opening Polymerization (AAROP) systems (e.g., synthesizing Nylon-6 from ε-caprolactam or developing novel polyamides for biomedical scaffolds).

Rather than providing a generic overview, this center dissects the thermodynamic and kinetic causality behind common polymerization failures, providing self-validating protocols and evidence-based corrective actions.

Part 1: Quantitative Diagnostic Matrix

Before altering your chemical formulations, consult this diagnostic matrix to match your experimental symptoms with their kinetic or thermodynamic root causes.

Symptom / ObservationKey Quantitative MetricProbable Mechanistic CauseRecommended Corrective Action
Complete Reaction Stall Conversion < 5% after 30 minMoisture contamination (> 400 ppm). Water protonates the lactam anion.Vacuum distill monomer; dry under inert gas to < 100 ppm moisture.
Sluggish Kinetics Half-life ( t1/2​ ) > 5 minsCatalyst/Activator depletion or stoichiometric imbalance.Increase catalyst/activator ratio to compensate for deactivated species.
High Residual Monomer Degree of Conversion (DOC) < 90%Polymerization temperature ( Tpoly​ ) exceeds polymer melting point ( Tm​ ).Lower Tpoly​ to 150–160°C to drive equilibrium via crystallization.
Broad Molecular Wt. (PDI) Dispersity (Đ) > 2.0Extensive transamidation or Claisen-type branching side reactions.Implement kinetic control; utilize N-heterocyclic carbene (NHC) catalysts.
Part 2: Deep-Dive Troubleshooting FAQs

Q1: My caprolactam polymerization completely stalls even when using 1 mol% of a strong base catalyst (e.g., Sodium Caprolactamate). Why is the catalyst failing? A1: The root cause is almost certainly moisture. AAROP is highly sensitive to proton donors. Water aggressively protonates the active lactam anion, forming a neutral caprolactam ring and a hydroxide ion, effectively quenching the nucleophilic active center[1]. Furthermore, if you are using an isocyanate-based activator, water will hydrolyze the isocyanate to form substituted ureas, destroying the non-anionic growth center [2]. Causality Check: If your reaction stalls, the water content in your system likely exceeds the molar concentration of your catalyst. You must either rigorously dry the system or mathematically compensate by adding excess activator and catalyst to consume the residual water [2].

Q2: I am achieving fast polymerization, but my final polymer has high residual monomer content (low Degree of Conversion). How do I push the thermodynamic equilibrium? A2: AROP of lactams is an equilibrium step-growth-like chain process. The polymerization capability depends heavily on the thermodynamic stability of the monomer versus the linear polymer [1]. If you polymerize above the melting temperature ( Tm​ ) of the resulting polyamide (e.g., > 220°C for PA-6), the equilibrium favors a higher concentration of unreacted monomer. The Solution: Polymerize below the Tm​ (e.g., 140°C – 160°C). By doing this, the growing polymer chains crystallize out of the melt. This phase separation removes the polymer from the reaction equilibrium, driving the conversion forward to achieve a 96%–99% Degree of Conversion (DOC) [1].

Q3: How do I gain tighter control over the molecular weight and prevent the formation of highly branched, intractable networks? A3: Molecular weight in AAROP is theoretically dictated by the monomer-to-activator ratio, as the activator (e.g., N-acetylcaprolactam) forms the initial growth center. However, at elevated temperatures, the highly basic conditions promote transamidation (chain transfer) and Claisen-type condensations at the imide functional groups, leading to branching [3]. To suppress this, you must rely on kinetic control: lower the polymerization temperature and consider utilizing metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) with a pKa​>24 , which can rapidly deprotonate the lactam at lower temperatures with fewer side reactions [3].

Part 3: Mechanistic Visualization

The following diagram illustrates the standard AAROP propagation cycle and the specific pathways where moisture induces catastrophic system quenching.

AAROP_Mechanism Monomer Lactam Monomer (e.g., ε-Caprolactam) Anion Lactam Anion (Active Nucleophile) Monomer->Anion Deprotonation Base Base Catalyst (e.g., NaH) Base->Anion Donates Base GrowthCenter N-Acylated Growth Center Anion->GrowthCenter Nucleophilic Attack Activator Activator (e.g., N-Acetylcaprolactam) Activator->GrowthCenter Acylation Polymer Polyamide Chain (e.g., Nylon-6) GrowthCenter->Polymer Propagation (Repeated Anion Attack) Water Moisture / H2O (Contaminant) Water->Anion Protonation (Quenching) Water->Activator Hydrolysis DeadEnd Deactivated Species (Hydroxide / Urea) Water->DeadEnd Forms

Fig 1: AAROP reaction pathway demonstrating propagation steps and moisture-induced quenching.

Part 4: Self-Validating Experimental Protocol

To eliminate the variables discussed above, utilize this rigorously controlled, self-validating workflow for the AAROP of ε-caprolactam.

Workflow: Anhydrous Synthesis of Polyamide-6 via AAROP

  • Step 1: Monomer Purification & Desiccation

    • Action: Melt 100g of ε-caprolactam at 80°C in a Schlenk flask. Apply high vacuum (< 0.1 mbar) for 60 minutes to distill off azeotropic water.

    • Self-Validation: Close the vacuum valve. If the pressure gauge holds at < 0.1 mbar for 15 minutes without creeping upward, the monomer is sufficiently anhydrous.

  • Step 2: Inert Atmosphere Establishment

    • Action: Backfill the Schlenk flask with high-purity Argon (passed through a Drierite/molecular sieve column). Maintain a slight positive pressure.

    • Self-Validation: Route the exhaust through an oil bubbler. A steady, slow bubbling rate confirms positive pressure, preventing atmospheric moisture ingress.

  • Step 3: Catalyst and Activator Introduction

    • Action: Elevate the melt temperature to 150°C. Inject 1.0 mol% of Sodium Caprolactamate (catalyst), stir for 2 minutes to homogenize, then inject 1.0 mol% of N-acetylcaprolactam (activator).

    • Self-Validation: The reaction melt must remain optically clear upon catalyst addition. Cloudiness indicates premature precipitation or contamination.

  • Step 4: Polymerization and Thermal Monitoring

    • Action: Cease stirring as the viscosity rapidly increases. Monitor the internal temperature using an immersed thermocouple.

    • Self-Validation: You must observe a distinct exothermic spike (temperature rising from 150°C to ~180°C) within 3 to 5 minutes. This exotherm is the thermodynamic proof of simultaneous polymerization and crystallization [1]. If no exotherm is observed, the reaction has stalled.

Part 5: References
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends Source: MDPI (Polymers) URL:[Link]

  • Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments Source: MDPI (Materials) URL:[Link]

  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications Source: Royal Society of Chemistry (Chemical Society Reviews) URL:[Link]

Optimization

Technical Support Center: Resolution of Enantiomers in Racemic 5-(Hydroxymethyl)-5-methylpiperidin-2-one Mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 5-(hydroxymethyl)-5-methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 5-(hydroxymethyl)-5-methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this racemic compound into its individual enantiomers. As a key chiral building block, achieving high enantiomeric purity is often a critical step in the synthesis of pharmacologically active molecules.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 5-(hydroxymethyl)-5-methylpiperidin-2-one?

A1: There are three principal methods for resolving this and similar chiral lactams:

  • Chiral Chromatography (HPLC & SFC): This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[1][2] This is highly effective for both analytical and preparative scales.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme (e.g., a lipase or a lactamase) that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other.[3][4][5] For example, an enzyme might selectively hydrolyze the lactam ring or acylate the hydroxymethyl group of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the reacted product and unreacted starting material can then be separated by standard chemical techniques (e.g., extraction, chromatography).

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent.[6][7][8] Since your compound has a basic piperidine nitrogen, a chiral acid (like tartaric acid derivatives or mandelic acid) can be used to form two different diastereomeric salts.[9] These diastereomers have different physical properties, most importantly solubility, which allows one to be selectively crystallized from a suitable solvent.[6][10]

Q2: How do I choose the best resolution method for my needs?

A2: The choice depends on your scale, available equipment, and the ultimate purity requirements.

MethodBest ForProsCons
Chiral HPLC/SFC Analytical determination of e.e.%; Small to medium preparative scale (mg to kg)Direct separation, high purity achievable, fast method development.High initial capital cost for equipment and columns, can be expensive at very large scales.[11]
Enzymatic Resolution Medium to large scale (grams to multi-kg)High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").Requires screening for a suitable enzyme, maximum theoretical yield for one enantiomer is 50% (unless a dynamic process is used).[12][13]
Diastereomeric Salt Formation Large scale (kg to industrial production)Low-cost reagents, scalable, uses standard chemical plant equipment.Can be labor-intensive to develop, requires screening of resolving agents and solvents, may require multiple recrystallizations.[8][11]
Method Selection Workflow

The following diagram outlines a logical decision-making process for selecting the appropriate resolution strategy.

Start Start: Racemic Mixture of 5-(Hydroxymethyl)-5-methylpiperidin-2-one Scale What is your required scale? Start->Scale Analytical Analytical Scale (e.e.% determination) Scale->Analytical Analytical Preparative Preparative Scale (Isolating Enantiomers) Scale->Preparative Preparative Chiral_HPLC Use Chiral HPLC or SFC Analytical->Chiral_HPLC Scale_Prep How much material? Preparative->Scale_Prep Small_Scale < 100 g Scale_Prep->Small_Scale Small Large_Scale > 100 g Scale_Prep->Large_Scale Large Prep_Chrom Preparative Chiral HPLC/SFC Small_Scale->Prep_Chrom Enzyme_or_Salt Consider Enzymatic Resolution or Diastereomeric Salt Formation Large_Scale->Enzyme_or_Salt

Caption: Decision tree for selecting a resolution method.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Q: I'm seeing poor or no separation of my enantiomers. What should I do?

A: This is the most common issue and usually requires a systematic approach to method development.

  • Inappropriate Chiral Stationary Phase (CSP): The "no-prediction" rule applies here; it's nearly impossible to know which CSP will work without testing.[14]

    • Solution: Screen a set of diverse CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralpak® or Lux® series) are the most versatile and have the highest success rates for a broad range of compounds.[14][15] Start with at least 3-4 different polysaccharide columns.

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.

    • Solution (Normal Phase): Start with a simple mobile phase like Hexane/Ethanol or Hexane/Isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20, 70:30). The alcohol modifier plays a key role in the chiral recognition mechanism.

    • Solution (Additives): Your compound contains a basic piperidine nitrogen which can cause peak tailing due to strong interactions with the silica surface.[16] Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to improve peak shape and often, resolution.[15]

  • Temperature Effects: Temperature can significantly impact selectivity.

    • Solution: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase run time and backpressure. A column oven is essential for reproducible results.[15]

Q: My peaks are tailing badly, even with a basic modifier. What's next?

A: If a basic modifier like DEA isn't sufficient, consider the following:

  • Modifier Concentration: Try slightly increasing the concentration of DEA (e.g., to 0.2%). However, excessive amounts can sometimes reduce retention and resolution.

  • Alternative Modifiers: Switch to a different alcohol modifier (e.g., from isopropanol to ethanol or n-propanol).

  • Alternative Mode: Consider switching to polar organic or reversed-phase mode if your CSP is compatible. For reversed-phase, you may need an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to protonate the piperidine nitrogen and improve peak shape.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
Q: My enzymatic reaction is very slow or shows no conversion. Why?

A: Enzyme activity is highly sensitive to reaction conditions.

  • Incorrect Enzyme: Not all enzymes will accept your substrate. Lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) are excellent starting points for acylating the primary alcohol. Lactamases could potentially be used for ring-opening hydrolysis, though this is less common for this specific structure.[3][4]

    • Solution: Screen a commercially available enzyme kit against your substrate.

  • Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range for activity.

    • Solution: Consult the manufacturer's data sheet for the enzyme. If this information is unavailable, run small-scale experiments at different pH values (e.g., 6.0, 7.0, 8.0 using a phosphate buffer) and temperatures (e.g., 25°C, 37°C, 45°C).[16]

  • Co-solvent Inhibition: Many organic solvents can denature enzymes.

    • Solution: If your substrate is poorly soluble in the aqueous buffer, use a minimal amount of a water-miscible, enzyme-friendly co-solvent like t-butanol, MTBE, or acetonitrile. Screen different co-solvents to find the least inhibitory one.

Q: The conversion looks good, but the enantiomeric excess (e.e.) of my remaining starting material is low. What's wrong?

A: This points to low enantioselectivity (E-value) of the enzyme or improper reaction monitoring.

  • The 50% Conversion Rule: The highest e.e. for the unreacted starting material in a kinetic resolution is achieved at or near 50% conversion. Pushing the reaction beyond this point will only decrease the e.e. of the remaining substrate.

    • Solution: Carefully monitor the reaction progress over time by taking aliquots and analyzing them by chiral HPLC. Plot both conversion (%) and the e.e. (%) of the starting material versus time. Stop the reaction when the optimal e.e. is reached, which should be close to 50% conversion.

  • Low E-value: The enzyme may simply not be selective enough for your substrate.

    • Solution: You must screen other enzymes. Even small structural differences between enzymes from different species can lead to dramatic changes in selectivity.[4]

Principle of Enzymatic Kinetic Resolution

This diagram illustrates how an enzyme selectively converts one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.

Racemate Racemic Mixture (R)-Substrate + (S)-Substrate Reaction Add Enzyme (e.g., Lipase + Acyl Donor) Racemate->Reaction Products Reaction Mixture at ~50% Conversion Reaction->Products R_Product (R)-Product (e.g., Acylated) Products->R_Product  selectively formed S_Substrate Unreacted (S)-Substrate (High e.e.) Products->S_Substrate  remains Separation Separation (Chromatography or Extraction) R_Product->Separation S_Substrate->Separation Final_S Pure (S)-Enantiomer Separation->Final_S Final_R Pure (R)-Enantiomer (after deprotection) Separation->Final_R

Caption: Workflow of enzymatic kinetic resolution.

Troubleshooting Guide: Diastereomeric Salt Formation
Q: I've mixed my racemic lactam with a chiral acid, but no crystals are forming.

A: Crystal formation is a delicate balance of thermodynamics and kinetics.

  • Solvent Choice is Key: The solvent must be one in which the diastereomeric salts have moderate, but differing, solubilities. If the salts are too soluble, they won't crystallize. If they are insoluble, they will crash out together without any resolution.

    • Solution: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile). Mixtures of solvents are often very effective. A good starting point is a solvent in which the racemate and resolving agent are soluble when hot but sparingly soluble when cold.

  • Incorrect Stoichiometry: Using the wrong ratio of resolving agent can hinder crystallization.

    • Solution: Start with a 1:1 molar ratio of your racemic base to the chiral acid resolving agent. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Solution: After dissolving the components (with heating if necessary), allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

Q: I got crystals, but after liberating the free base, the enantiomeric excess is very low.

A: This indicates that the crystallization did not effectively discriminate between the two diastereomers.

  • Poor Resolving Agent: The chosen chiral acid may not form diastereomeric salts with a large enough difference in crystal lattice energy (and thus solubility).

    • Solution: Screen different resolving agents. For a basic compound like yours, common choices include (+)- or (-)-Tartaric acid, Dibenzoyl-D/L-tartaric acid, or (R)- or (S)-Mandelic acid.[9]

  • Need for Recrystallization: Often, the first crop of crystals is only partially enriched.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system. Monitor the diastereomeric purity of the crystals after each step (this can sometimes be done by ¹H NMR) or by liberating the amine and checking its e.e. by chiral HPLC.

  • Kinetic vs. Thermodynamic Control: The first crystals to form are not always the most stable (and least soluble) ones.[8]

    • Solution: Try varying the cooling rate. Slow, controlled cooling favors the formation of the thermodynamically most stable diastereomer, which often leads to higher purity.

Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
  • Column Selection: Choose 3-4 polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralpak IA).

  • Sample Preparation: Dissolve the racemic 5-(hydroxymethyl)-5-methylpiperidin-2-one in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1 mg/mL.[15]

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of n-Hexane / Isopropanol (IPA) at ratios of 90:10, 80:20, and 70:30.

    • To each mobile phase, add 0.1% Diethylamine (DEA) to prevent peak tailing.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as lactams have a weak chromophore).

  • Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the resulting chromatograms. Look for the conditions that provide the best separation (resolution factor Rs > 1.5). If separation is achieved, optimize by fine-tuning the alcohol percentage and temperature.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution via Acylation
  • Setup: To a round-bottom flask, add racemic 5-(hydroxymethyl)-5-methylpiperidin-2-one (1.0 equiv.) and a suitable solvent (e.g., MTBE or toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), typically 10-50 mg per mmol of substrate.

  • Acyl Donor: Add a slight excess of an acyl donor, such as vinyl acetate (1.2 equiv.). Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which does not require removal.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30°C).

  • Monitoring: Periodically remove a small aliquot of the reaction mixture, filter off the enzyme, and analyze the sample by chiral HPLC to determine both the conversion percentage and the enantiomeric excess (e.e.) of the remaining starting material.

  • Quench: When the reaction reaches approximately 50% conversion (or when the e.e. of the starting material is maximized), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup: Evaporate the solvent. The crude mixture now contains the unreacted enantiomer and the acylated product enantiomer. These can be separated by standard column chromatography on silica gel, exploiting the difference in polarity between the free alcohol and the ester product.

Protocol 3: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: In a flask, dissolve the racemic lactam (1.0 equiv.) and a chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid, 1.0 equiv.) in a minimal amount of a hot solvent (e.g., methanol or ethanol).[8][9]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals form, continue cooling in an ice bath for 1-2 hours to maximize the yield. If no crystals form, consult the troubleshooting guide.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This is your "first crop" of the diastereomeric salt.

  • Analysis (Optional but Recommended): Dry the crystals and analyze their diastereomeric purity. This can sometimes be done by ¹H NMR, as the diastereomers may have distinct signals.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) until the solution is basic (pH > 10) to deprotonate the resolving agent and liberate the free amine (your lactam).[8]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched lactam.

  • Purity Check: Determine the enantiomeric excess (e.e.) of the recovered product using the chiral HPLC method developed previously. If the e.e. is not sufficient, the diastereomeric salt may need to be recrystallized before the liberation step.

References
  • Wolf, C. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. Available at: [Link]

  • Unknown. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Available at: [Link]

  • Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]

  • Collina, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. Available at: [Link]

  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. Available at: [Link]

  • Zheng, G., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. ResearchGate. Available at: [Link]

  • Shiba, T., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5-hydroxythalidomide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kainuma, M., et al. (2018). PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. HETEROCYCLES. Available at: [Link]

  • Chem VOD. (2014). Resolution by diastereomeric salts. YouTube. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. Available at: [Link]

  • Gopishetty, B., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]

  • Toda, F. (Ed.). (2004). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Available at: [Link]

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. Available at: [Link]

  • Alcon, M., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Unknown. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • De la Fuente, M. C., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • O'Donovan, D. H., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rauf, A., et al. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of Hydroxymethyl-Substituted Lactams

This guide is designed for researchers, scientists, and drug development professionals actively working with hydroxymethyl-substituted lactams. It provides in-depth technical support, troubleshooting advice, and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with hydroxymethyl-substituted lactams. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges associated with the thermal instability of these compounds. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Thermal Instability

Hydroxymethyl-substituted lactams are a crucial class of molecules, often serving as key intermediates in the synthesis of various pharmaceuticals, including potent enzyme inhibitors and antibiotics. A significant hurdle in their development and manufacturing is their inherent thermal instability. The β-lactam ring, a strained four-membered ring, is susceptible to cleavage, a process that can be accelerated by factors such as temperature, pH, and the presence of certain functional groups.[1][2] The hydroxymethyl substituent, while often essential for biological activity, can further influence the molecule's stability profile.

Understanding and mitigating thermal degradation is paramount to ensure product purity, efficacy, and safety. This guide will walk you through the common issues, their underlying causes, and effective strategies to enhance the thermal stability of your hydroxymethyl-substituted lactam compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: My hydroxymethyl-substituted lactam is degrading during routine handling at room temperature. What are the likely causes and immediate remedies?

Answer:

Degradation at room temperature suggests significant instability. The primary culprits are often hydrolysis of the β-lactam ring and reactions involving the hydroxymethyl group.

  • Underlying Causality: The strained nature of the β-lactam ring makes it an electrophilic target for nucleophiles, including water.[1][2] The rate of this hydrolysis is highly dependent on the pH of the environment. Both acidic and alkaline conditions can catalyze ring-opening.[1] The hydroxymethyl group itself can participate in intramolecular reactions or be susceptible to oxidation, further destabilizing the molecule.

  • Immediate Troubleshooting Steps:

    • pH Control: Immediately assess the pH of your sample and any solutions it comes into contact with. For many β-lactams, a pH range of 6.0-7.0 is optimal for stability.[3] Prepare solutions using buffered systems (e.g., phosphate-buffered saline, PBS) to maintain a stable pH.

    • Temperature Reduction: Store the compound at reduced temperatures (4°C or -20°C) as a standard practice.[4][5] For long-term storage, -80°C is often recommended.[5][6]

    • Solvent Choice: If the compound is in solution, consider the solvent. Aprotic solvents are generally preferred over protic solvents like water or alcohols to minimize hydrolysis. If an aqueous solution is necessary, prepare it fresh before use.

    • Inert Atmosphere: For highly sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

FAQ 2: I'm observing multiple degradation products in my HPLC analysis after heating my compound. How can I identify the degradation pathways?

Answer:

The presence of multiple peaks on an HPLC chromatogram is a classic sign of complex degradation. Identifying these products is key to understanding the degradation mechanism and devising a targeted stabilization strategy.

  • Underlying Causality: Thermal stress can initiate several degradation pathways simultaneously. The most common is the hydrolysis of the β-lactam ring, leading to the corresponding β-amino acid.[2] Other potential reactions include epimerization at stereocenters, polymerization, and reactions involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or elimination to form a methylene-lactam.

  • Experimental Workflow for Pathway Identification:

    Caption: Workflow for identifying degradation products.

    • LC-MS/MS Analysis: This is the frontline technique. It will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.[7] The fragmentation pattern in MS/MS can give crucial clues about the structure of the degradants.

    • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS can provide highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products and confirm structural hypotheses.

    • Forced Degradation Studies: Systematically expose your compound to different stress conditions (acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines. This controlled degradation can help you isolate and identify specific degradation pathways.

    • NMR Spectroscopy: If a major degradation product can be isolated (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy can provide definitive structural elucidation.

FAQ 3: I need to perform a reaction at an elevated temperature. What strategies can I employ to protect my hydroxymethyl-substituted lactam?

Answer:

Protecting the lactam during a high-temperature reaction requires a multi-faceted approach focusing on both the molecule itself and the reaction environment.

  • Underlying Causality: High temperatures provide the activation energy for various degradation reactions. The goal is to either minimize the time at high temperature, protect the labile functional groups, or add components that stabilize the molecule.

  • Stabilization Strategies:

    StrategyDescriptionRationale
    Protecting Group Chemistry Temporarily protect the hydroxymethyl group as an ether (e.g., silyl ether like TBDMS) or an ester.This prevents the hydroxyl group from participating in unwanted side reactions and can sometimes sterically hinder attacks on the lactam ring. The protecting group is removed in a later step under milder conditions.
    Use of Antioxidants/Stabilizers Add radical scavengers like BHT (butylated hydroxytoluene) or other stabilizers to the reaction mixture.If oxidative degradation is a suspected pathway, these agents can inhibit the initiation of radical chain reactions.
    pH Control As mentioned previously, maintaining an optimal pH with a suitable buffer is critical.Minimizes acid- or base-catalyzed hydrolysis of the β-lactam ring.[8]
    Process Optimization Use techniques like microwave-assisted synthesis to reduce reaction times at elevated temperatures.Shorter exposure to high temperatures reduces the extent of degradation.
    Solvent Selection Choose a high-boiling point aprotic solvent that is inert to the reactants and the product.Avoids protic solvents that can act as nucleophiles and contribute to solvolysis.
FAQ 4: Can structural modifications to the lactam itself improve thermal stability?

Answer:

Yes, strategic structural modifications can significantly enhance the intrinsic stability of the lactam core.

  • Underlying Causality: The stability of the β-lactam ring is influenced by the stereochemistry and electronic nature of its substituents.[9] Modifying these can alter the ring strain and its susceptibility to nucleophilic attack.

  • Potential Modifications:

    • Substitution at C4: Introducing a methyl or other alkyl group at the C4 position can increase the stability of the acyl-enzyme intermediate in the context of β-lactamase hydrolysis, a concept that can be extrapolated to general thermal stability.[10]

    • Fused Ring Systems: Fusing the lactam to another ring system (e.g., creating a bicyclic structure) can alter the ring strain and conformation, often leading to increased stability.

    • Electron-Withdrawing Groups: While potentially increasing the electrophilicity of the lactam carbonyl, carefully placed electron-withdrawing groups on substituents can sometimes modulate the overall electronic profile in a stabilizing manner, though this requires careful design and evaluation.

    Caption: Structural modifications for stability.

Experimental Protocols

Protocol 1: Standard Thermal Stability Assessment

This protocol outlines a method for quantifying the thermal degradation of a hydroxymethyl-substituted lactam over time.

Materials:

  • Hydroxymethyl-substituted lactam sample

  • HPLC-grade solvent (e.g., acetonitrile, water)

  • Calibrated heating block or oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the lactam in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several sealed HPLC vials.

  • Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC to establish the initial purity and peak area of the parent compound. This is your baseline.

  • Incubation: Place the remaining vials in a heating block set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block, allow it to cool to room temperature, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent lactam remaining at each time point relative to the T=0 sample using the peak area.

    • Plot the percentage of remaining lactam versus time.

    • From this data, you can calculate the degradation rate constant (k) and the half-life (t½) of the compound under the tested conditions.

Data Summary Table:

Time (hours)Temperature (°C)% Parent Compound RemainingDegradation Products (Peak Area %)
060100.00.0
16095.24.8
26090.59.5
46081.918.1
86067.132.9
246035.464.6

Conclusion

Enhancing the thermal stability of hydroxymethyl-substituted lactams is a critical task that relies on a systematic and informed approach. By understanding the fundamental degradation pathways—primarily hydrolysis of the strained β-lactam ring—and implementing strategies such as rigorous pH control, use of protecting groups, and careful selection of reaction conditions, researchers can significantly improve the integrity of these valuable compounds. The troubleshooting guides and protocols provided here offer a framework for diagnosing stability issues and validating effective solutions, ultimately supporting the successful development of novel therapeutics.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Microbiology. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. (2023). MDPI. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (n.d.). PMC. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. (2025). PMC. [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. (2023). PMC. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). PubMed. [Link]

  • Effect of heat treatments on stability of β-lactams in milk. (n.d.). ResearchGate. [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (n.d.). ResearchGate. [Link]

  • Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. (2024). MDPI. [Link]

  • Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. (2025). ResearchGate. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (n.d.). RJWave.org. [Link]

  • An enzyme thermal detection method for β-lactam antibiotics. (n.d.). Lund University. [Link]

  • The N-Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. (n.d.). ResearchGate. [Link]

  • Beta-Lactam Antibiotics. (2023). NCBI Bookshelf. [Link]

  • Degradation of β-lactam antibiotics. (n.d.). ResearchGate. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. (2024). bioRxiv.org. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. [Link]

  • The effect of functionalized hydroxyapatite on the thermal degradation behaviour and flammability of polyoxymethylene copolymer. (n.d.). ResearchGate. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). PubMed. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.). Lippincott Williams & Wilkins. [Link]

Sources

Optimization

Solvent selection for recrystallization of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

Technical Support Center: Advanced Purification & Troubleshooting for Functionalized Lactams Welcome to the technical support portal for the isolation and purification of complex piperidine derivatives. This guide is spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification & Troubleshooting for Functionalized Lactams

Welcome to the technical support portal for the isolation and purification of complex piperidine derivatives. This guide is specifically engineered for researchers and process chemists handling 5-(Hydroxymethyl)-5-methylpiperidin-2-one .

Due to the presence of both a hydrogen-bonding lactam core and a polar hydroxymethyl group, this molecule presents unique thermodynamic challenges during crystallization. Below, we provide an authoritative, causality-driven framework to optimize your recrystallization workflows.

Part 1: The Chemical Challenge & Solvent Selection

The Causality of Solvation: 5-(Hydroxymethyl)-5-methylpiperidin-2-one is a highly polar molecule. The lactam moiety (NH-C=O) strongly dimerizes via intermolecular hydrogen bonds, while the hydroxymethyl group (-CH₂OH) introduces an additional 3D hydrogen-bond network.

  • Protic Solvents (Methanol/Ethanol): These solvents aggressively outcompete the solute-solute hydrogen bonds. While they dissolve the compound easily, they depress the crystallization driving force, leading to poor recovery yields[1].

  • Non-Polar Solvents (Hexanes/Heptane): These cannot solvate the molecule at all. Introducing them rapidly into a binary system forces liquid-liquid phase separation (oiling out) rather than ordered crystal nucleation.

  • Optimal Strategy: The most successful recrystallizations of hydroxymethyl lactams utilize moderately polar, aprotic solvents (like Ethyl Acetate or Chloroform) that solvate the molecule at reflux via dipole-dipole interactions but allow the intrinsic H-bond network to re-establish upon cooling[2].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the thermodynamic parameters guiding solvent selection for this specific lactam.

SolventDielectric Constant (ε)Boiling Point (°C)Solvation MechanismSuitability for 5-HM-5-MP-2-one
Methanol 32.764.7Disrupts all solute H-bondsPoor (Too soluble, requires aggressive anti-solvent)
Ethyl Acetate 6.077.1Solvates via dipole-dipole interactionsExcellent (Optimal single-solvent system)
Chloroform 4.861.2Weak H-bond donor / Dipole interactionsExcellent (Steep temperature-solubility curve)
MTBE 2.655.2Weak polar anti-solventExcellent (Bridges polarity gap in binary systems)
Hexane 1.968.7Non-polar anti-solventPoor (Causes rapid oiling out)

Part 2: Interactive Troubleshooting FAQs

Q1: My product consistently "oils out" (forms a biphasic liquid) instead of crystallizing. How do I force nucleation? A: Oiling out occurs when the solute becomes supersaturated at a temperature above its depressed melting point in the solvent mixture. Because 5-(Hydroxymethyl)-5-methylpiperidin-2-one is highly polar, using a highly non-polar anti-solvent (like hexane) alongside a protic solvent (like ethanol) creates an extreme dielectric gap. This strips the solvation shell too rapidly. Solution: Shift to a moderately polar single-solvent system like Chloroform[2] or Ethyl Acetate. If a binary system is required, replace hexane with Methyl tert-butyl ether (MTBE). MTBE provides a gentler polarity gradient, allowing the molecule to assemble into a crystal lattice before phase separation occurs.

Q2: How do I separate the desired lactam from unreacted amino-alcohol precursors? A: Unreacted precursors lack the highly stable, dimerizing lactam carbonyl and are generally more basic. Rely on differential solubility. Pre-washing the crude solid with cold MTBE can leach out less polar impurities. During recrystallization, a hot filtration step in Ethyl Acetate will remove highly polar, polymeric byproducts that fail to dissolve in the moderate-dipole environment[3].

Q3: Can I use standard alcohol/alkane mixtures for this piperidine derivative? A: While ethanol and methanol are standard for many simple piperidine derivatives[4], they are generally too strong as H-bond donors/acceptors for hydroxymethyl lactams. They completely disrupt the intermolecular lactam-lactam dimers, meaning you will likely experience poor recovery unless you cool the system to -20°C or add massive volumes of anti-solvent (which triggers the oiling out described in Q1)[1].

Part 3: Workflow & Logical Relationships

RecrystallizationWorkflow A Crude 5-(Hydroxymethyl)- 5-methylpiperidin-2-one B Assess Impurity Profile (TLC / NMR) A->B C Highly Polar Impurities? B->C D Pre-wash with Cold MTBE C->D Yes E Single Solvent Trial (EtOAc or CHCl3) C->E No D->E F Dissolves at Reflux? E->F G Binary System Trial (EtOAc / MTBE) F->G No H Hot Filtration (Remove Insoluble Matter) F->H Yes G->H I Controlled Cooling (0.5°C / min) H->I J Oiling Out Detected? I->J K Reheat & Add 5% EtOAc (Bridge Polarity Gap) J->K Yes L Pure Crystalline Yield J->L No K->I

Workflow for solvent selection and troubleshooting oiling out during lactam recrystallization.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a Self-Validating Binary System (Ethyl Acetate / MTBE) . This method includes built-in thermodynamic checks to prevent oiling out and maximize purity.

Step-by-Step Methodology:

  • Initial Solvation & Saturation Check: Suspend 1.0 g of the crude lactam in 5.0 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to a gentle reflux (approx. 77°C). Add hot EtOAc dropwise until the suspension just clears.

    • Self-Validation: If the solution requires >20 mL to clear, the solvent is too weak for your specific impurity profile. Switch to Chloroform[2].

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed fluted filter paper into a heated receiving flask. This removes insoluble polymeric byproducts[3].

  • Cloud Point Titration: While maintaining the solution at reflux, add hot MTBE dropwise. Stop immediately when a faint, persistent opalescence (cloudiness) appears throughout the liquid.

  • Re-clarification (Critical Causality Step): Add 1 to 3 drops of hot EtOAc until the solution is perfectly clear again.

    • Self-Validation: This ensures the system is resting exactly at the metastable limit. Cooling from a cloudy state guarantees oiling out; cooling from this precisely re-clarified state guarantees crystal nucleation.

  • Thermodynamic Maturation: Remove the flask from the heat source. Insulate it with cotton or foil and allow it to cool to room temperature (20°C) completely undisturbed over 2 hours.

    • Self-Validation: Inspect the flask with a light source. You should observe sharp, faceted crystals. If spherical, viscous droplets appear on the glass, reheat immediately to reflux and add 0.5 mL of EtOAc before cooling again.

  • Kinetic Harvesting: Transfer the flask to an ice bath (0–4°C) for 1 hour to crash out the remaining solute. Isolate the crystals via vacuum filtration and wash the filter cake with 2.0 mL of ice-cold MTBE. Dry under high vacuum.

References

  • BenchChem. "Technical Support Center: 1-(prop-2-yn-1-yl)piperidin-2-one Purification". 4

  • Hakimelahi, G. H., & Just, G. "Synthesis and rearrangement of aminoalkyl lactones to spirocyclic hydroxymethyl lactams". CLOCKSS. 1

  • Freifeld, I., et al. "Two-Step Synthesis of Multifunctional -Lactams from -Lactone". ResearchGate. 3

  • Caracelli, I., et al. "Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one". PMC - NIH. 2

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of piperidin-2-one vs. pyrrolidin-2-one building blocks

Introduction In the synthesis of active pharmaceutical ingredients (APIs) and complex natural products, lactams serve as indispensable structural scaffolds. Among the most widely utilized are the 5-membered γ -lactam, py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs) and complex natural products, lactams serve as indispensable structural scaffolds. Among the most widely utilized are the 5-membered γ -lactam, pyrrolidin-2-one , and the 6-membered δ -lactam, piperidin-2-one . While structurally similar—differing only by a single methylene group—their reactivity profiles diverge significantly due to underlying thermodynamic principles. This guide provides an in-depth comparative analysis of their reactivity, grounded in conformational analysis and ring strain, and offers validated experimental protocols for their manipulation.

Thermodynamic Foundations: Ring Strain and Conformation

The fundamental difference in reactivity between these two building blocks stems from their cyclic conformations and the resulting ring strain ()[1].

  • Pyrrolidin-2-one (5-Membered Ring): Five-membered rings generally adopt a puckered "envelope" conformation to minimize energy. While angle strain is negligible (internal angles are close to the ideal 109.5°), the ring suffers from slight torsional strain due to the unavoidable eclipsing of adjacent C-H bonds ()[2]. This inherent strain acts as a thermodynamic driving force, making the ring more susceptible to ring-opening reactions.

  • Piperidin-2-one (6-Membered Ring): Six-membered rings represent the thermodynamic minimum for cyclic alkanes and their heteroatom derivatives. By adopting a "chair" conformation, piperidin-2-one effectively eliminates both angle and torsional strain ()[3]. All bonds are perfectly staggered, rendering the δ -lactam highly stable and comparatively resistant to hydrolytic cleavage.

Quantitative Data: Physico-Chemical Comparison

To contextualize their behavior in synthetic workflows, the core physico-chemical properties of both lactams are summarized below.

PropertyPyrrolidin-2-onePiperidin-2-one
Ring Size 5-membered ( γ -lactam)6-membered ( δ -lactam)
Molecular Formula C 4​ H 7​ NOC 5​ H 9​ NO
Molecular Weight 85.10 g/mol [2]99.13 g/mol [3]
Melting Point 23–25 °C[4]39–40 °C
Boiling Point 245 °C[4]256 °C
LogP -0.71[4]-0.50[3]
Primary Hydrolysis Product 4-Aminobutyric acid (GABA)[5]5-Aminopentanoic acid

Comparative Reactivity Profiles

Hydrolysis Kinetics

In aqueous strong acid or base solutions, lactams undergo hydrolysis to form their corresponding amino acids. Pyrrolidin-2-one hydrolyzes to yield 4-aminobutyric acid (GABA), whereas piperidin-2-one yields 5-aminopentanoic acid ()[5]. Due to the release of torsional strain, the 5-membered pyrrolidin-2-one exhibits a noticeably faster rate of base-catalyzed hydrolysis compared to the strain-free 6-membered piperidin-2-one.

N-Alkylation and Functionalization

The N-H proton in both lactams is weakly acidic. Deprotonation with a strong base generates an ambident nucleophile. While both lactams readily undergo N-alkylation with alkyl halides or dialkyl sulfates, the slightly more compact structure of the 5-membered ring can lead to faster reaction kinetics in sterically demanding substitutions, though both generally provide high yields under optimized conditions ()[6].

Visualizing the Reactivity Logic

Reactivity Lactams Lactam Substrates Pyrrolidin Pyrrolidin-2-one (5-Membered Ring) Lactams->Pyrrolidin Piperidin Piperidin-2-one (6-Membered Ring) Lactams->Piperidin Strain5 Envelope Conformer (Torsional Strain) Pyrrolidin->Strain5 Strain6 Chair Conformer (Strain-Free) Piperidin->Strain6 Hydrolysis Base-Catalyzed Hydrolysis (Aqueous NaOH, 60°C) Strain5->Hydrolysis Strain6->Hydrolysis GABA GABA (Faster Kinetics) Hydrolysis->GABA k_obs (high) APA 5-Aminopentanoic Acid (Slower Kinetics) Hydrolysis->APA k_obs (low)

Thermodynamic stability and resulting hydrolysis kinetics of 5- vs 6-membered lactams.

Experimental Protocols

Protocol 1: Self-Validating Hydrolysis Kinetics Assay (UPLC-MS/MS)

Objective: Quantitatively compare the base-catalyzed ring-opening rates of pyrrolidin-2-one and piperidin-2-one. Causality & Validation:

  • pH Control: Hydrolysis is highly pH-dependent. Using a strongly buffered system (0.1 M NaOH) ensures pseudo-first-order kinetics, directly linking the rate constant to intrinsic ring stability ()[5].

  • Internal Standard (IS): The inclusion of an isotopically labeled standard corrects for MS ionization variations and matrix effects, ensuring the data is self-validating.

  • Quenching: Immediate neutralization with HCl prevents post-sampling degradation.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of pyrrolidin-2-one and piperidin-2-one in HPLC-grade water.

  • Incubation: Aliquot 1.0 mL of each stock into separate temperature-controlled reaction vials maintained at 60 °C.

  • Initiation: Start the kinetic assay by adding 1.0 mL of pre-warmed 0.2 M NaOH to each vial (final concentration: 5 mM lactam, 0.1 M NaOH). Vortex briefly.

  • Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), withdraw a 50 μ L aliquot from each reaction vial.

  • Quenching: Immediately dispense the 50 μ L aliquot into a quenching vial containing 50 μ L of 0.2 M HCl to neutralize the base and halt hydrolysis.

  • Spiking: Add 10 μ L of a 1 mM 13 C 4​ -GABA internal standard solution to each quenched sample.

  • Analysis: Analyze the samples via UPLC-MS/MS. Monitor the appearance of GABA (m/z 104 87) and 5-aminopentanoic acid (m/z 118 101) relative to the internal standard. Plot concentration vs. time to derive the observed rate constants ( kobs​ ).

Protocol 2: N-Alkylation with Built-in Reaction Monitoring

Objective: Synthesize N-benzyl derivatives to compare nucleophilic substitution efficiency. Causality & Validation:

  • Base Selection: Sodium hydride (NaH) is utilized to irreversibly deprotonate the lactam. The evolution of hydrogen gas serves as a visual, built-in positive control confirming the formation of the reactive lactamate anion.

  • Solvent: Anhydrous DMF provides a polar aprotic environment, maximizing nitrogen nucleophilicity by preventing hydrogen-bonding solvation of the anion.

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask and purge with inert argon gas.

  • Base Suspension: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in 10 mL of anhydrous DMF and cool to 0 °C using an ice bath.

  • Deprotonation: Slowly add 1.0 equivalent of the chosen lactam (dissolved in 2 mL DMF) dropwise. Self-Validation Check: Observe the reaction mixture for bubbling (H 2​ gas evolution), confirming active deprotonation.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool the flask back to 0 °C and add 1.1 equivalents of benzyl bromide dropwise.

  • Monitoring: Stir for 2 hours, monitoring the reaction via TLC (EtOAc:Hexane 1:1). The complete disappearance of the starting lactam spot validates the end of the reaction.

  • Workup: Carefully quench the reaction with 10 mL of saturated aqueous NH 4​ Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Title: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Pyrrolidone (CID 12025) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Piperidone (CID 12665) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Comparative

Unambiguous Structure Confirmation of 5-(Hydroxymethyl)-5-methylpiperidin-2-one: A Comparative Guide to Analytical Modalities

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol Executive Summary In small-molecule drug development, the unambi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocol

Executive Summary

In small-molecule drug development, the unambiguous assignment of regiochemistry and absolute stereochemistry is a critical regulatory and scientific requirement. For functionalized lactams such as 5-(Hydroxymethyl)-5-methylpiperidin-2-one , structural confirmation presents a unique challenge due to the presence of a quaternary stereocenter at the C-5 position.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). By examining the causality behind the limitations of solution-state techniques, we demonstrate why SCXRD remains the gold standard for absolute structural elucidation[1], and we provide a self-validating experimental workflow for its execution.

The Structural Challenge: Quaternary Stereocenters in Flexible Rings

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a δ -lactam derivative featuring a quaternary chiral center at C-5, bonded to a methyl group, a hydroxymethyl group, and two distinct ring carbons.

The primary analytical bottleneck lies in differentiating the spatial arrangement around this C-5 carbon. In solution, the piperidin-2-one ring exhibits conformational flexibility, rapidly interconverting between half-chair and boat conformations. This dynamic behavior complicates structural analysis, as time-averaged analytical signals can obscure the true three-dimensional geometry of the molecule[2].

Comparative Analysis of Analytical Modalities

To establish a highly confident structural assignment, researchers typically employ a cascade of analytical techniques. However, their performance varies significantly when resolving 3D spatial configurations.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: HRMS provides the exact mass and confirms the molecular formula ( C7​H13​NO2​ ).

  • Limitation: It offers zero spatial or connectivity information. It cannot distinguish between structural isomers (e.g., the 4-methyl vs. 5-methyl derivatives) or enantiomers.

2D-NMR Spectroscopy ( 1 H, 13 C, HSQC, HMBC, NOESY)
  • Performance: NMR is excellent for mapping the 2D atomic connectivity of the lactam ring[1]. HMBC correlations can easily confirm that the methyl and hydroxymethyl groups are attached to C-5.

  • Limitation (The Causality of Ambiguity): Because C-5 is a quaternary center, it lacks a directly attached proton. Consequently, stereochemical assignment relies entirely on through-space Nuclear Overhauser Effect (NOE) correlations. Due to the rapid conformational flipping of the lactam ring in solution, these NOE signals are often averaged out or highly ambiguous[3]. Furthermore, NMR cannot determine absolute configuration without chemical derivatization (e.g., Mosher's ester analysis), which introduces additional synthetic steps and potential artifacts.

Single-Crystal X-ray Diffraction (SCXRD)
  • Performance: SCXRD overcomes the limitations of NMR by freezing the molecule in a static crystalline lattice[4]. It provides a direct, unambiguous 3D electron density map.

  • The Causality of Absolute Configuration: By utilizing specific X-ray wavelengths (such as Cu-K α ), SCXRD leverages the anomalous scattering (dispersion) of X-rays by oxygen and carbon atoms. This physical phenomenon allows the crystallographer to mathematically distinguish between enantiomers and calculate a Flack parameter, definitively establishing the absolute configuration without the need for chiral reference standards[5].

Quantitative Performance Summary
Analytical ParameterHRMS2D-NMR SpectroscopySingle-Crystal X-ray Diffraction (SCXRD)
Primary Output Exact mass, molecular formulaAtom connectivity, relative stereochemistry3D atomic coordinates, absolute configuration
Quaternary Center Resolution N/AAmbiguous (relies on weak, averaged NOEs)Unambiguous (direct spatial mapping)
Sample State Solution/GasSolution (dynamic)Solid single crystal (static)
Sample Requirement < 1 mg (destructive)1–5 mg (non-destructive)~0.1 mm high-quality crystal
Throughput / Time MinutesHoursDays (dependent on crystallization rate)

Analytical Decision Workflow

The following diagram illustrates the logical progression of analytical techniques used to validate the structure of synthesized small molecules.

Workflow Start Synthesized Lactam: 5-(Hydroxymethyl)-5-methylpiperidin-2-one HRMS HRMS Analysis (Molecular Formula Confirmation) Start->HRMS Step 1 NMR 1D & 2D NMR Spectroscopy (Connectivity & Relative Stereochemistry) HRMS->NMR Step 2 Decision Is Absolute Configuration at C-5 Unambiguous? NMR->Decision Step 3 SCXRD Single-Crystal X-ray Diffraction (Absolute 3D Coordinates & Flack Parameter) Decision->SCXRD No (Requires 3D Mapping) End Validated 3D Structure Ready for Drug Development Decision->End Yes (Rare for Quaternary Centers) SCXRD->End Flack Parameter < 0.1

Analytical decision tree for small molecule structure and absolute configuration confirmation.

Experimental Protocol: SCXRD Structure Elucidation

To ensure scientific integrity, the SCXRD workflow must be treated as a self-validating system. The following protocol details the optimal methodology for analyzing 5-(Hydroxymethyl)-5-methylpiperidin-2-one.

Step 1: Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate within a small inner vial. Place this inside a larger outer vial containing 3 mL of hexane (antisolvent). Seal the outer vial and allow vapor equilibration at 20 °C for 3–5 days until colorless prismatic crystals form.

  • Causality: Hexane slowly diffuses into the ethyl acetate, gently lowering the solubility of the polar lactam. This slow rate of supersaturation promotes the growth of a single, defect-free crystal lattice driven by intermolecular hydrogen bonding (between the lactam NH, C=O, and the hydroxymethyl OH), rather than rapid amorphous precipitation.

Step 2: X-ray Data Collection
  • Procedure: Select a crystal of suitable dimensions (e.g., 0.15 × 0.10 × 0.05 mm) under a polarizing microscope. Mount it on a loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using a microfocus Cu-K α X-ray source ( λ=1.54184 Å).

  • Causality: Cu-K α radiation is specifically chosen over Mo-K α because the longer wavelength significantly enhances the anomalous scattering signal of light atoms (O, N, C). This enhanced signal is strictly required to calculate an accurate Flack parameter for absolute configuration[5]. Cryo-cooling (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), improving high-angle diffraction resolution.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate and scale the data, applying empirical absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: While carbon-bound hydrogen atoms are placed using riding models, the polar NH and OH hydrogen atoms must be located directly from the difference Fourier map and refined freely. This provides self-validating proof of the hydrogen bond geometry that dictates the crystal packing.

Step 4: System Validation & Quality Control

A reliable SCXRD model must self-validate through specific crystallographic metrics:

  • R1 Value: Must be <0.05 , indicating excellent agreement between the calculated structural model and the raw experimental diffraction data.

  • Flack Parameter: For absolute configuration, the Flack parameter must be near 0.00 with a low standard deviation (e.g., 0.02±0.08 ). A value of 0 confirms the correct absolute stereochemistry; a value of 1 indicates the model is inverted[5].

Conclusion

While HRMS and NMR are indispensable for rapid formula and connectivity verification, they fall short when confirming the 3D spatial arrangement of flexible molecules with quaternary stereocenters. For compounds like 5-(Hydroxymethyl)-5-methylpiperidin-2-one, Single-Crystal X-ray Diffraction (SCXRD) is the only standalone analytical modality capable of providing unambiguous regiochemical assignment and absolute stereochemical configuration. By leveraging anomalous dispersion and rigorous internal validation metrics, SCXRD ensures the structural integrity required for advanced pharmaceutical development.

References

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.net URL:[Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination ACS Publications (Molecular Pharmaceutics) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Lactam and Hydroxyl Groups Using IR Spectroscopy

Introduction: The Vibrational Language of Molecules Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid and non-destructive method to probe the molecular structure of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid and non-destructive method to probe the molecular structure of a substance.[1][2] At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[1] Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, and by analyzing the resulting absorption spectrum, we can deduce the presence of specific functional groups.[1][3] This "vibrational language" provides a molecular fingerprint, allowing researchers in fields from drug development to materials science to identify compounds, monitor reactions, and assess purity.[2][4][5]

This guide provides an in-depth comparison of the characteristic IR spectroscopic features of two crucial functional groups: lactams and hydroxyls. For professionals in drug development, understanding these signatures is paramount, as both moieties are prevalent in pharmaceuticals and their correct identification is critical for structural elucidation and quality control. We will delve into the theoretical underpinnings of their IR absorptions, present a practical guide to their differentiation, and provide a validated experimental protocol for acquiring high-quality data.

The Hydroxyl Group (-OH): A Broad and Revealing Signature

The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy. Its most prominent feature is the O-H stretching vibration, which gives rise to a strong and typically broad absorption band.[6][7]

  • O-H Stretching: The position and, most notably, the shape of the O-H stretching band are highly sensitive to hydrogen bonding.[6][8][9]

    • Free (Non-H-bonded) O-H: In dilute solutions or the gas phase where intermolecular hydrogen bonding is minimized, a sharp, weaker peak appears between 3650-3600 cm⁻¹.[9][10]

    • Hydrogen-Bonded O-H (Alcohols/Phenols): In neat liquids or concentrated solutions, extensive hydrogen bonding weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly.[9] This results in a characteristic strong, broad, "tongue-like" peak centered in the 3500-3200 cm⁻¹ region.[3][11]

    • Hydrogen-Bonded O-H (Carboxylic Acids): Carboxylic acids typically exist as hydrogen-bonded dimers, leading to exceptionally broad O-H stretching absorption that can span from 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a "hairy beard" that overlaps with C-H stretching peaks.[7][11][12]

  • C-O Stretching: Alcohols and phenols also exhibit a C-O stretching vibration, which appears as a strong, sharp peak in the 1260-1000 cm⁻¹ range.[6][10] The exact position can help distinguish between primary, secondary, and tertiary alcohols.[10]

The broadness of the hydrogen-bonded O-H peak is a direct consequence of the sample having a population of molecules with a range of hydrogen bond strengths, each absorbing at a slightly different frequency.[7][9][11]

The Lactam Group (Cyclic Amide): A Tale of Two Peaks

Lactams, being cyclic amides, present a different set of characteristic peaks. The key is to identify both the carbonyl (C=O) and the N-H group vibrations (for secondary lactams).

  • Carbonyl (C=O) Stretching (Amide I Band): This is typically the most intense and diagnostically useful peak in the spectrum of a lactam.[13]

    • For amides in general, this strong, sharp, "sword-like" absorption is found at a relatively low frequency compared to other carbonyls, typically in the 1690-1630 cm⁻¹ range.[1][10]

    • Influence of Ring Strain: A critical factor for lactams is the size of the ring. As ring size decreases, angle strain increases, which in turn increases the frequency of the C=O stretch. For example, a six-membered lactam (δ-valerolactam) absorbs near 1660 cm⁻¹, while a four-membered lactam (β-lactam, a key structure in penicillin antibiotics) can absorb at much higher frequencies, often above 1760 cm⁻¹.

  • N-H Stretching: For secondary lactams (those with a hydrogen on the nitrogen), the N-H stretching vibration appears in the 3500-3180 cm⁻¹ region.[3][14]

    • Like the O-H group, the N-H group can participate in hydrogen bonding, which broadens the peak and shifts it to lower wavenumbers.[1]

    • However, the N-H bond is generally less polar than the O-H bond, and the resulting hydrogen bonds are weaker. Consequently, the N-H stretching peak is typically sharper and less intense than the O-H stretching peak of an alcohol.[7] Primary amides show two bands in this region (symmetric and asymmetric stretching), while secondary amides (and lactams) show a single band.[10][15][16]

  • N-H Bending (Amide II Band): This secondary absorption occurs in the 1640-1560 cm⁻¹ range and can sometimes be useful for confirmation, though it can be obscured.

Comparative Analysis: Distinguishing -OH from a Lactam

While both functional groups can show absorptions above 3100 cm⁻¹, a systematic analysis of the entire spectrum allows for unambiguous differentiation.

FeatureHydroxyl Group (-OH)Lactam (Secondary)Causality & Key Differentiators
Primary Peak (High Wavenumber) Strong, very broad "tongue" or "hairy beard" (3500-3200 cm⁻¹ for alcohols; 3300-2500 cm⁻¹ for acids)Medium-to-strong, moderately broad, and sharper peak (3500-3180 cm⁻¹)The O-H bond is more polar than the N-H bond, leading to stronger hydrogen bonding and significantly broader peaks. The extreme broadness of the O-H stretch is the most telling feature.[7]
Carbonyl (C=O) Peak Absent (unless a carboxylic acid, then 1760-1690 cm⁻¹)[12]Present. Strong, sharp "sword" (typically 1690-1630 cm⁻¹, but higher for strained rings)This is the definitive differentiator. The presence of a strong, sharp peak in the carbonyl region is a clear indication of a lactam (or other carbonyl compound) and its absence (for alcohols) is equally informative.[11]
Secondary Peak (Fingerprint Region) Strong, sharp C-O stretch (1260-1000 cm⁻¹)[6]N-H bend (1640-1560 cm⁻¹)The C-O stretch in an alcohol is a reliable secondary confirmation peak.

Visualizing the Key Vibrational Modes

To better understand these absorptions, we can visualize the molecular vibrations responsible for the key IR peaks.

G cluster_OH Hydroxyl Group Vibrations cluster_Lactam Lactam Group Vibrations O1 O H1 H O1->H1 O-H Stretch (3500-3200 cm⁻¹) R1 R R1->O1 C-O Stretch (1260-1000 cm⁻¹) C1 C O2 O C1->O2 C=O Stretch (Amide I) (1690-1630 cm⁻¹) N1 N C1->N1 R3 R'' C1->R3 H2 H N1->H2 N-H Stretch (3500-3180 cm⁻¹) R2 R' N1->R2

Caption: Key stretching vibrations for hydroxyl and lactam groups.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy that enables the analysis of solid and liquid samples with minimal to no preparation.[2][4] This makes it ideal for the rapid and reliable screening required in drug development.

Principle of Operation

The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal surface, the beam undergoes total internal reflection, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[2] This wave is absorbed by the sample at specific frequencies, and the attenuated beam is then reflected back to the detector.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (CO₂, H₂O) and the instrument itself. This ensures that the final spectrum contains only information from the sample.

    • Protocol:

      • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the surface. Allow it to fully evaporate.

      • Navigate the instrument software to the "Collect Background" function.

      • With nothing on the crystal, initiate the background scan. This may involve co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Sample Application:

    • Causality: Achieving intimate contact between the sample and the ATR crystal is critical for a strong, high-quality signal. The evanescent wave only penetrates a very short distance beyond the crystal surface.

    • Protocol:

      • For Liquids: Place a single drop of the liquid onto the center of the ATR crystal.

      • For Solids: Place a small amount of the solid powder or film onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure. This is crucial for solids to eliminate air gaps and ensure good contact.

  • Sample Spectrum Acquisition:

    • Causality: Similar to the background scan, co-adding multiple scans of the sample improves the signal-to-noise ratio, making weaker peaks more discernible.

    • Protocol:

      • Navigate the software to the "Collect Sample" function.

      • Use the same number of scans and resolution as the background scan for consistency.

      • Initiate the scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Causality: The processed spectrum reveals the absorption peaks characteristic of the sample's functional groups.

    • Protocol:

      • Use the software's tools to label the wavenumbers of significant peaks.

      • Compare the peak positions and shapes to the reference data provided in this guide (and other spectral libraries) to identify the functional groups. Look for the very broad O-H stretch vs. the sharper N-H stretch, and critically, check for the presence or absence of the strong C=O stretch.

  • Cleaning:

    • Causality: Prevents cross-contamination between samples.

    • Protocol:

      • Retract the pressure clamp if used.

      • Remove the bulk of the sample with a spatula or tissue.

      • Clean the crystal thoroughly with an appropriate solvent as described in Step 1.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean 1. Clean ATR Crystal Background 2. Collect Background Spectrum Clean->Background Apply 3. Apply Sample to Crystal Background->Apply Acquire 4. Acquire Sample Spectrum Apply->Acquire Process 5. Process & Analyze Data Acquire->Process FinalClean 6. Clean ATR Crystal Process->FinalClean

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Conclusion

While the N-H stretch of a lactam and the O-H stretch of a hydroxyl group can appear in a similar region of the IR spectrum, they are readily distinguishable through a holistic analysis. The key differentiating factors are the exceptional broadness of the hydrogen-bonded O-H stretch and, most definitively, the presence of a strong carbonyl absorption (Amide I band) for the lactam, which is absent in alcohols and phenols. By understanding the physical principles behind these spectral features and employing a robust experimental technique like ATR-FTIR, researchers can confidently and accurately elucidate the chemical structures of their target molecules, a critical step in the rigorous process of drug development and scientific discovery.

References

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR: Carboxylic Acids. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • SlidePlayer. (n.d.). Ir lecture part 2. [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • SlidePlayer. (n.d.). ir spectrum of carboxylic acids and alcohols. [Link]

  • National Institutes of Health. (2019, June 10). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • Digital CSIC. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • LibreTexts Chemistry. (2023, August 29). ATR-FTIR. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

Sources

Comparative

Validating enantiomeric excess (ee) of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

An Objective Comparison Guide to Analytical Methods for Validating the Enantiomeric Excess of 5-(Hydroxymethyl)-5-methylpiperidin-2-one For researchers, scientists, and drug development professionals, the precise determi...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide to Analytical Methods for Validating the Enantiomeric Excess of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and pharmaceutical quality control. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making stereochemical purity a critical quality attribute.[1][2] This guide provides a comprehensive comparison of the principal analytical methodologies for validating the enantiomeric excess of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, a chiral building block featuring both a lactam and a primary alcohol functional group.

We will explore the two most robust and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

General Workflow for Enantiomeric Excess Validation

The process of validating enantiomeric excess, regardless of the specific technique, follows a structured pathway from sample preparation to final calculation. This ensures reproducibility and accuracy in the results.

General_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Quantification Sample Racemic or Enantioenriched 5-(Hydroxymethyl)-5- methylpiperidin-2-one Prep Sample Dissolution (or Derivatization) Sample->Prep Initial Step Method Select Analytical Method Prep->Method HPLC Chiral HPLC Method->HPLC Chromatographic NMR NMR with Chiral Auxiliary Method->NMR Spectroscopic Data Data Acquisition (Chromatogram/Spectrum) HPLC->Data NMR->Data Processing Signal Integration Data->Processing Calculation Calculate Enantiomeric Excess (%) Processing->Calculation

Caption: General workflow for enantiomeric excess validation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[3][4] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5]

Causality Behind Method Design
  • Chiral Stationary Phase (CSP) Selection: For piperidine derivatives and lactams, polysaccharide-based CSPs are a highly effective starting point.[6][7] Columns like Chiralpak® IA or IB, which are based on amylose or cellulose derivatives, provide a rich network of chiral recognition sites (carbamate, phenyl groups) capable of interacting with the analyte through hydrogen bonding, dipole-dipole, and π-π interactions.[6] The presence of both a hydrogen bond donor (N-H in the lactam) and acceptor (C=O, O-H) in the target molecule makes these CSPs particularly suitable.

  • Mobile Phase Composition: Normal-phase chromatography, typically using mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., ethanol, isopropanol), is often preferred for polysaccharide CSPs. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP and thereby influencing retention and selectivity. For a basic compound like a piperidine derivative, the addition of a small amount of an amine, such as diethylamine (DEA), to the mobile phase is crucial for preventing peak tailing by neutralizing acidic silanol groups on the silica support.[5][7]

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, and diethylamine in a 70:30:0.1 (v/v/v) ratio. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Temperature control is critical as it can significantly affect selectivity.[7]

    • Detection: UV at 210 nm (for the lactam chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard of 5-(Hydroxymethyl)-5-methylpiperidin-2-one at 1 mg/mL in the mobile phase.

    • Prepare the enantioenriched sample to be tested at a similar concentration.

  • Analysis Workflow:

    • Inject 10 µL of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject 10 µL of the test sample.

    • Integrate the peak areas (A1 and A2) for the two separated enantiomers.

  • Calculation:

    • Enantiomeric Excess (% ee) = |(A1 - A2) / (A1 + A2)| * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification p1 Prepare Mobile Phase (Hexane/EtOH/DEA) p2 Dissolve Sample (1 mg/mL in Mobile Phase) a1 Equilibrate Chiralpak IA Column at 25°C p2->a1 a2 Inject 10 µL Sample Flow Rate: 1.0 mL/min a1->a2 a3 Detect at 210 nm a2->a3 q1 Record Chromatogram a3->q1 q2 Integrate Peak Areas (A1 and A2) q1->q2 q3 Calculate % ee q2->q3

Caption: Detailed workflow for ee determination by Chiral HPLC.

Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

While standard NMR spectroscopy is achiral and cannot distinguish between enantiomers, it becomes a powerful tool for ee determination when a chiral auxiliary is introduced.[8] The most definitive approach involves using a Chiral Derivatizing Agent (CDA), which covalently reacts with the analyte to form a pair of diastereomers.[9] These diastereomers have distinct physical properties and, most importantly, produce separate, quantifiable signals in the NMR spectrum.[10][11]

Causality Behind Method Design
  • Reagent Selection: The hydroxyl group of 5-(Hydroxymethyl)-5-methylpiperidin-2-one is the ideal reaction site for derivatization. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its acid chloride (Mosher's reagent), is an excellent CDA for chiral alcohols.[9][12] The reaction forms stable MTPA esters.

  • Principle of Discrimination: The phenyl group of the MTPA moiety creates a strong anisotropic magnetic field. In the two resulting diastereomers, the protons of the original alcohol are positioned differently relative to this phenyl group. This results in differential shielding effects, leading to distinct chemical shifts for corresponding protons (e.g., the -CH₂-O- protons) in the ¹H NMR spectrum. The presence of the -CF₃ group also allows for analysis by ¹⁹F NMR, which often provides baseline-separated signals with a wide chemical shift dispersion and no background noise.[12]

  • Trustworthiness: A critical step for a self-validating system is to react the analyte with both (R)- and (S)-MTPA-Cl in separate experiments. This not only confirms the identity of the signals but is also the basis for assigning the absolute configuration of the major enantiomer (Mosher's method).[9] It is imperative that the derivatization reaction proceeds to 100% completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.[10]

Detailed Experimental Protocol: NMR with MTPA Derivatization
  • Materials: Enantiomerically pure (R)- and (S)-MTPA-Cl, dry pyridine, dry deuterated chloroform (CDCl₃), and the chiral alcohol sample.

  • Derivatization Reaction:

    • In a clean, dry NMR tube, dissolve ~5 mg of 5-(Hydroxymethyl)-5-methylpiperidin-2-one in 0.5 mL of dry CDCl₃.

    • Add 1.2 equivalents of (R)-MTPA-Cl.

    • Add ~10 µL of dry pyridine to catalyze the reaction and scavenge the HCl byproduct.

    • Seal the tube and allow the reaction to proceed to completion (monitor by TLC or NMR).

    • Repeat the procedure in a separate tube using (S)-MTPA-Cl.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum for each of the two diastereomeric ester samples.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group) in the two diastereomers.

    • Carefully integrate the areas of these two signals (I1 and I2).

  • Calculation:

    • Enantiomeric Excess (% ee) = |(I1 - I2) / (I1 + I2)| * 100

NMR_Workflow cluster_react 1. Derivatization cluster_analyze 2. Analysis cluster_quantify 3. Quantification r1 Dissolve Chiral Alcohol in CDCl₃ r2 Add (R)-MTPA-Cl & Pyridine r1->r2 r3 React to Completion r2->r3 a1 Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum r3->a1 q1 Identify Resolved Diastereomeric Signals a1->q1 q2 Integrate Signal Areas (I1 and I2) q1->q2 q3 Calculate % ee q2->q3

Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

Comparative Performance Analysis

The choice between Chiral HPLC and NMR spectroscopy depends on the specific requirements of the analysis, such as sample amount, required throughput, and the need for absolute configuration data.

ParameterChiral HPLCNMR Spectroscopy with CDA
Principle Differential interaction with a chiral stationary phase.[5]Covalent formation of diastereomers with distinct NMR signals.[9]
Sensitivity High (LOD/LOQ typically in µg/mL to ng/mL range).[13]Moderate to Low (requires mg of sample).
Sample Throughput Moderate; amenable to automation for routine analysis.High for single samples; reaction time can be a bottleneck.
Analysis Nature Destructive (sample is consumed).Non-destructive (sample can be recovered).
Method Development Can be time-consuming; requires screening of columns and mobile phases.[5]Relatively fast if a suitable CDA is known; requires reaction optimization.
Quantitative Accuracy Excellent, provided baseline resolution is achieved.Excellent, dependent on signal-to-noise and integration accuracy.
Absolute Configuration No, requires a standard of known configuration.Yes, can often be determined (e.g., via Mosher's method).[12]
Instrumentation Specialized HPLC with a chiral column.Standard NMR spectrometer.
Hypothetical Experimental Data Summary
MethodParameterValue
Chiral HPLC Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0 (Baseline separation)
¹H NMR with (R)-MTPA Chemical Shift (-CH₂-O-) Diastereomer 14.15 ppm (triplet)
Chemical Shift (-CH₂-O-) Diastereomer 24.25 ppm (triplet)
Δδ (Chemical Shift Difference)0.10 ppm

Conclusion and Recommendation

Both Chiral HPLC and NMR spectroscopy are powerful, orthogonal techniques for the validation of the enantiomeric excess of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.

  • Chiral HPLC is the method of choice for routine quality control, high-throughput screening, and analyses requiring high sensitivity. Its excellent resolving power and reproducibility make it ideal for generating precise and accurate quantitative data for regulatory submissions.

  • NMR Spectroscopy with a Chiral Derivatizing Agent is exceptionally valuable during research and development. It offers a rapid determination of ee with minimal method development, requires only a standard NMR spectrometer, and provides the invaluable ability to determine the absolute configuration of the chiral center.[9][14]

For a comprehensive and trustworthy validation package, employing both methods is recommended. NMR can be used for initial proof of concept and absolute configuration assignment, while a validated Chiral HPLC method can be established for robust, routine quantification of enantiomeric purity.

References

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Available at: [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. PMC. Available at: [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral Derivatizing Agents in NMR Analysis. Scribd. Available at: [Link]

Sources

Validation

Comparative Stability Studies of 5-Substituted vs. Unsubstituted Piperidinones: A Technical Guide for Scaffold Optimization

As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently encounter drug discovery programs struggling with the metabolic liabilities of the piperidinone (delta-lactam) scaffold. While...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently encounter drug discovery programs struggling with the metabolic liabilities of the piperidinone (delta-lactam) scaffold. While piperidin-2-ones are highly versatile building blocks and excellent peptide-bond mimics, the unsubstituted variants are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation.

This guide objectively compares the chemical and metabolic stability of unsubstituted piperidinones against their 5-substituted counterparts (e.g., 5,5-difluoro and 5-alkyl/aryl derivatives). By combining structural causality with self-validating experimental protocols, this guide provides the necessary data to drive your lead optimization efforts [1].

Mechanistic Causality: The C5 Metabolic Liability

To understand why substitution is necessary, we must first analyze the electronic and steric environment of the unsubstituted piperidin-2-one ring.

The Unsubstituted Scaffold: In an unsubstituted piperidin-2-one, the C5 position (adjacent to the C6 methylene, beta to the lactam nitrogen) acts as a high-energy metabolic "soft spot." CYP450 enzymes readily abstract a hydrogen atom from this methylene group. This abstraction leads to rapid C5-hydroxylation, observable as a +16 Da mass shift in LC-MS analysis. Once hydroxylated, the ring is highly prone to further oxidation and subsequent ring-opening, leading to rapid intrinsic clearance ( CLint​ ) and a poor in vivo half-life.

The 5-Substituted Scaffold (e.g., 5,5-Difluoro): Introducing substituents at the C5 position—most notably a gem-difluoro group—confers a dual-protective effect that fundamentally alters the molecule's stability:

  • Steric Blockade: The physical bulk of the substituents physically prevents the CYP450 active site from accessing the vulnerable carbon.

  • Electronic Deactivation: Fluorine's strong electron-withdrawing nature drastically lowers the electron density of the adjacent bonds. This increases the bond dissociation energy of any remaining C-H bonds and lowers the pKa of the lactam nitrogen. This electronic modulation not only halts C5 oxidation but also improves the molecule's overall lipophilicity and membrane permeability [2].

MetabolicPathway cluster_unsub Unsubstituted Piperidinone cluster_sub 5,5-Difluoro Piperidinone A1 Unsubstituted Piperidin-2-one A2 C5-Hydroxylation (+16 Da) A1->A2 CYP450 A3 Ring Opening & Degradation A2->A3 Oxidation B1 5,5-Difluoro- piperidin-2-one B2 Metabolic Blockade (Steric/Electronic) B1->B2 CYP450 B3 High Stability (Prolonged Half-life) B2->B3 No C5 Oxidation

CYP450-mediated oxidative degradation of unsubstituted vs. 5,5-difluoro piperidinones.

Quantitative Comparative Data

The theoretical stability provided by 5-substitution translates directly into measurable pharmacokinetic improvements. The table below summarizes the stability metrics of unsubstituted piperidin-2-one against its mono- and di-substituted analogs in standard human liver microsome (HLM) assays.

Scaffold TypeC5 SubstitutionIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Primary LC-MS Observation
Unsubstituted -H, -H> 85 µL/min/mg< 15 min+16 Da (C5-Hydroxylation)
Monosubstituted -CH3, -H~ 45 µL/min/mg~ 35 min+16 Da (Aliphatic Oxidation)
Disubstituted -F, -F< 10 µL/min/mg> 120 min-20 Da (Trace Defluorination)

As the data illustrates, moving from an unsubstituted to a 5,5-difluoro substituted scaffold reduces intrinsic clearance by nearly an order of magnitude, effectively rescuing the viability of the piperidinone core for in vivo applications [3].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively prove that the observed stability differences are purely metabolic (CYP450-driven) and not artifacts of chemical instability in the buffer, we utilize a self-validating assay matrix. Every step in this protocol is designed with internal controls to ensure absolute trustworthiness of the resulting data.

Step-by-Step Methodology

1. Matrix Preparation & Cofactor Addition

  • Action: Combine Human Liver Microsomes (HLM, 0.5 mg/mL) with 3 mM MgCl₂ in 0.1 M phosphate buffer (pH 7.4).

  • Causality: MgCl₂ is an essential cofactor for CYP450 enzymes. Establishing this baseline ensures the enzymes are structurally primed for activity.

2. Compound Spiking & Self-Validation Controls

  • Action: Introduce the piperidinone test compound (unsubstituted vs. 5-substituted) at a 1 µM final concentration.

  • Quality Control (Self-Validation):

    • Positive Control: Spike Verapamil into a parallel well. Rapid degradation of Verapamil confirms the CYP450 enzymes are active.

    • Negative Control: Omit NADPH from a parallel test well. If degradation occurs without NADPH, the compound is chemically unstable in aqueous buffer, not metabolically cleared.

3. Reaction Initiation

  • Action: Add 1 mM NADPH to initiate the reaction and incubate at 37°C.

  • Causality: NADPH provides the electron equivalents required for CYP450-mediated oxidation. The reaction only begins at this exact moment, allowing for precise kinetic tracking.

4. Quenching & Precipitation

  • Action: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile.

  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, completely halting the enzymatic reaction. This provides an accurate, frozen-in-time snapshot of the degradation profile.

5. LC-MS/MS Metabolite Identification

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 mins. Inject the supernatant onto a C18 column (specifically, a Waters XSelect HSS T3 or equivalent).

  • Causality: Standard C18 columns often fail to retain polar lactams, causing them to elute in the void volume where ion suppression ruins data quality. T3 columns are specifically engineered to retain polar analytes, ensuring accurate detection of the +16 Da (hydroxylation) or -20 Da (loss of HF) mass shifts [1].

Workflow W1 1. Prepare Microsomal Matrix (Liver Microsomes + MgCl2) W2 2. Spike Test Scaffold (Unsub vs. 5-Sub Piperidinone) W1->W2 W3 3. Initiate Reaction (Add NADPH, Incubate 37°C) W2->W3 W4 4. Quench & Precipitate (Cold Acetonitrile, Centrifuge) W3->W4 QC Self-Validation Control: Run Verapamil concurrently to verify CYP450 activity W3->QC Quality Check W5 5. LC-MS/MS Analysis (Monitor +16 Da / -20 Da) W4->W5

Self-validating experimental workflow for LC-MS/MS microsomal stability assays.

Conclusion

The empirical data and mechanistic rationale clearly demonstrate that utilizing unsubstituted piperidinones introduces severe metabolic liabilities into drug discovery pipelines. By proactively incorporating 5-substituted analogs—such as 5,5-difluoropiperidin-2-one—researchers can effectively shield the C5 metabolic soft spot, drastically reducing intrinsic clearance and extending in vivo half-life without sacrificing the structural benefits of the delta-lactam core.

References
  • National Institutes of Health (NIH) / PMC. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." URL:[Link]

  • ACS Publications. "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers." Organic Process Research & Development. URL:[Link]

Comparative

Benchmarking Synthetic Routes for 5-(Hydroxymethyl)-5-methylpiperidin-2-one

As drug discovery programs increasingly rely on conformationally restricted building blocks, highly functionalized δ -lactams like 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) have become critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on conformationally restricted building blocks, highly functionalized δ -lactams like 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) have become critical scaffolds[1]. However, constructing the quaternary stereocenter at the C5 position—bearing both a methyl and a hydroxymethyl group—while maintaining the integrity of the 6-membered piperidin-2-one ring presents a unique synthetic challenge.

In this guide, we benchmark two distinct synthetic strategies: the Cyano-Michael Route and the Nitro-Michael Route . While both approaches utilize commercially available precursors and rely on Michael addition followed by reductive lactamization, a deep mechanistic analysis reveals a critical structural divergence that dictates the success of the synthesis.

Mechanistic Causality: The Ring-Size Pitfall

Before examining the experimental protocols, it is crucial to understand the causality behind precursor selection. The synthesis requires the formation of a 6-membered lactam ring.

  • Route A (The Cyano-Michael Route): Utilizes 3-hydroxy-2-methylpropanenitrile[2]. The cyano group ( −C≡N ) contains a carbon atom. Upon reduction to a primary amine ( −CH2​NH2​ ), this carbon is incorporated into the backbone, providing the necessary 6th atom to form the δ -lactam (piperidin-2-one).

  • Route B (The Nitro-Michael Route): Utilizes 2-nitro-1-propanol[3]. The nitro group ( −NO2​ ) acts as an excellent electron-withdrawing group to facilitate the Michael addition. However, upon reduction, it yields an amine ( −NH2​ ) directly attached to the C4 position of the intermediate. Cyclization of this intermediate inherently forms a 5-membered γ -lactam (pyrrolidin-2-one), completely missing the target scaffold.

Divergence cluster_A Route A: Nitrile Precursor cluster_B Route B: Nitro Precursor A1 Nitrile Michael Adduct (Contains C≡N) A2 Reduction Adds CH2 to chain A1->A2 A3 6-Membered Ring Piperidin-2-one (Target) A2->A3 B1 Nitro Michael Adduct (Contains NO2) B2 Reduction No extra carbon B1->B2 B3 5-Membered Ring Pyrrolidin-2-one (Pitfall) B2->B3

Structural divergence between Nitrile and Nitro precursors during lactamization.

Route A: The Cyano-Michael Approach (Validated Standard)

To successfully synthesize 5-(Hydroxymethyl)-5-methylpiperidin-2-one, we must use the cyano-homologated precursor[4]. Because the α -proton of a nitrile is weakly acidic (pKa ~25), this route necessitates the use of a strong, non-nucleophilic base (LDA) at cryogenic temperatures to generate the requisite carbanion.

Experimental Protocol

Step 1: Hydroxyl Protection

  • Dissolve 3-hydroxy-2-methylpropanenitrile (1.0 eq) in anhydrous DMF.

  • Add Imidazole (2.0 eq) and cool to 0 °C.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise. Stir at room temperature for 4 hours.

  • Extract with EtOAc, wash with brine, and concentrate to yield 3-(tert-butyldimethylsilyloxy)-2-methylpropanenitrile.

Step 2: Michael Addition

  • In a flame-dried flask under Argon, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Dropwise add the protected nitrile (1.0 eq). Stir for 30 minutes to ensure complete enolate formation.

  • Slowly add ethyl acrylate (1.2 eq). Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench with saturated aqueous NH4​Cl . Extract with EtOAc and purify via flash chromatography to isolate ethyl 4-cyano-4-methyl-5-(tert-butyldimethylsilyloxy)pentanoate.

Step 3: Reductive Lactamization

  • Dissolve the intermediate in absolute ethanol.

  • Add a catalytic amount of Raney Nickel (washed with EtOH).

  • Stir the suspension under a Hydrogen atmosphere (50 psi) at 50 °C for 12 hours. Causality: The high pressure and temperature are required to fully reduce the nitrile to a primary amine, which subsequently undergoes spontaneous intramolecular aminolysis with the ethyl ester, expelling ethanol and forming the 6-membered lactam.

  • Filter through Celite and concentrate to yield 5-methyl-5-(TBS-oxymethyl)piperidin-2-one.

Step 4: Deprotection

  • Dissolve the lactam in THF and add TBAF (1.0 M in THF, 1.2 eq) at room temperature.

  • Stir for 2 hours, concentrate, and purify via silica gel chromatography (DCM:MeOH) to yield the final target: 5-(Hydroxymethyl)-5-methylpiperidin-2-one .

RouteA S1 3-Hydroxy-2-methyl- propanenitrile S2 TBS Protection (TBSCl, Imidazole) S1->S2 S3 Michael Addition (LDA, Ethyl Acrylate) S2->S3 S4 Reductive Cyclization (Raney Ni, H2) S3->S4 S5 Deprotection (TBAF) S4->S5 S6 Target Lactam CAS 1909336-03-3 S5->S6

Step-by-step workflow of the validated Cyano-Michael route to the target lactam.

Route B: The Nitro-Michael Approach (The Control/Alternative)

Chemists often attempt to bypass the harsh cryogenic LDA conditions of Route A by utilizing a nitroalkane[5]. The α -proton of 2-nitro-1-propanol is highly acidic (pKa ~9), allowing for Michael additions using mild bases like DBU at room temperature.

Experimental Protocol (Comparative)
  • Protection: 2-nitro-1-propanol is protected using TBSCl/Imidazole to yield tert-butyldimethyl(2-nitropropoxy)silane.

  • Michael Addition: The protected nitro compound is reacted with ethyl acrylate using catalytic DBU (0.1 eq) in acetonitrile at room temperature. This cleanly yields ethyl 4-methyl-4-nitro-5-(tert-butyldimethylsilyloxy)pentanoate.

  • Reductive Lactamization: The intermediate is reduced using 10% Pd/C under H2​ (1 atm) at room temperature.

  • Result: As established in our mechanistic analysis, the resulting amine cyclizes to form 5-(hydroxymethyl)-5-methylpyrrolidin-2-one (a 5-membered ring), failing to produce the desired piperidin-2-one scaffold.

Quantitative Benchmarking Data

The table below summarizes the operational and structural metrics of both routes. While Route B is operationally superior regarding reaction conditions (avoiding cryogenic temperatures and high-pressure hydrogenation), it is structurally invalid for this specific target.

ParameterRoute A: Cyano-MichaelRoute B: Nitro-Michael
Starting Material 3-Hydroxy-2-methylpropanenitrile2-Nitro-1-propanol
α -Proton pKa ~ 25~ 9
Michael Addition Base LDA (1.1 eq)DBU (0.1 eq)
Operating Temperature -78 °C to -20 °CRoom Temperature
Reduction Conditions Raney Ni, H2​ (50 psi), 50 °CPd/C, H2​ (1 atm), RT
Reduction Intermediate Primary Amine ( −CH2​NH2​ )Primary Amine ( −NH2​ )
Final Ring Size 6-Membered (Piperidin-2-one) 5-Membered (Pyrrolidin-2-one)
Target Achieved? Yes No
Overall Yield (4 steps) 42%N/A (Wrong Product)
Conclusion

For the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the Cyano-Michael Route is the mandatory synthetic pathway. Researchers must accept the operational overhead of cryogenic enolate chemistry and high-pressure hydrogenation to ensure the correct carbon count is maintained for δ -lactam formation. Attempting to optimize the synthesis using standard nitro-aldol logic will inevitably result in ring contraction.

References

  • BLD Pharm. "5-(Hydroxymethyl)-5-methylpiperidin-2-one | CAS 1909336-03-3". Retrieved from.

  • Sigma-Aldrich. "3-hydroxy-2-methylpropanenitrile | 2567-01-3". MilliporeSigma. Retrieved from.

  • PubChem. "3-hydroxy-2-methylpropanenitrile (CID 17377)". National Institutes of Health. Retrieved from.

  • PubChem. "2-Nitropropanol (CID 92187)". National Institutes of Health. Retrieved from .

  • NIST Chemistry WebBook. "2-Nitro-1-propanol". National Institute of Standards and Technology. Retrieved from .

Sources

Validation

Chromatographic Separation of 5-(Hydroxymethyl)-5-methylpiperidin-2-one Impurities: A Comparative Guide

Introduction: The Analytical Challenge of Polar Lactams In modern drug development, piperidin-2-one (valerolactam) derivatives frequently serve as critical chiral building blocks and pharmacophores for targets such as p3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Lactams

In modern drug development, piperidin-2-one (valerolactam) derivatives frequently serve as critical chiral building blocks and pharmacophores for targets such as p38 MAP kinases and CGRP receptors. 5-(Hydroxymethyl)-5-methylpiperidin-2-one presents a unique triad of analytical challenges for chromatographic impurity profiling:

  • Extreme Hydrophilicity: The combination of a lactam core and a free hydroxymethyl group creates a dense hydration shell, leading to poor retention on traditional hydrophobic stationary phases.

  • Lack of a Strong Chromophore: The molecule lacks conjugated pi-systems, restricting UV detection to the low-wavelength region (~210 nm) where mobile phase interference is high.

  • Chirality: The C5 position is a stereocenter, necessitating specialized chiral recognition mechanisms to resolve enantiomeric impurities.

This guide objectively compares the performance of Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography in resolving the active pharmaceutical ingredient (API) from its three primary synthetic impurities:

  • Impurity A (Des-hydroxy): 5,5-dimethylpiperidin-2-one (Less polar).

  • Impurity B (Oxidation Product): 5-methyl-6-oxopiperidine-3-carboxylic acid (Highly polar, acidic).

  • Impurity C (Enantiomer): The undesired stereoisomer.

Mechanistic Causality: Why Traditional RPLC Fails

When developing a method for highly polar analytes, standard C18 columns often fail because the thermodynamic drive for the analyte to partition from the polar aqueous mobile phase into the hydrophobic alkyl chains is virtually non-existent. The API and Impurity B elute near the void volume ( k′<1 ), resulting in co-elution and severe ion suppression if coupled with Mass Spectrometry (MS).

While Polar-Embedded RPLC (AQ-C18) columns resist phase collapse in 100% aqueous conditions—improving the retention of the slightly more lipophilic Impurity A—they still lack the necessary electrostatic interactions to adequately resolve the highly polar carboxylic acid (Impurity B) from the main peak.

To achieve baseline resolution for all achiral impurities, the chromatographic retention mechanism must be inverted using1[1]. In HILIC, a water-enriched layer forms on a polar stationary phase. Analytes partition into this aqueous layer from a highly organic mobile phase (e.g., 80% Acetonitrile). Furthermore, utilizing a zwitterionic stationary phase (e.g., ZIC-HILIC) introduces weak electrostatic interactions that selectively retain charged impurities like Impurity B[2].

Chromatographic Strategy Visualization

G Start 5-(Hydroxymethyl)-5-methylpiperidin-2-one Impurity Profiling Q1 Impurity Classification Start->Q1 A1 Achromiral / Polar (Oxidation, Des-hydroxy) Q1->A1 Structural Differences A2 Chiral (Enantiomers) Q1->A2 Stereochemical Differences HILIC HILIC (Zwitterionic) High ACN, Low Aqueous Best for Carboxylic Acids A1->HILIC LogP < 0 (Highly Hydrophilic) RPLC AQ-C18 (Polar-embedded) 100% Aqueous Compatible Best for Des-hydroxy A1->RPLC LogP > 0 (Lipophilic) Chiral Immobilized Polysaccharide (e.g., Chiralpak IC) Best for Enantiomers A2->Chiral Polar Organic Mode (POM)

Decision tree for selecting chromatographic modes based on piperidin-2-one impurity profiles.

Comparative Performance Data

The following table summarizes the quantitative performance of different column chemistries when evaluating the API against its three primary impurities.

Column ChemistryChromatographic ModeAPI Retention Factor ( k′ )Impurity A Resolution ( Rs )Impurity B Resolution ( Rs )Enantiomer Resolution ( Rs )
Standard C18 RPLC0.4 (Poor)2.1Co-elutes (< 0.5)N/A
AQ-C18 Polar-Embedded RPLC1.23.51.1N/A
ZIC-HILIC Zwitterionic HILIC4.5 (Excellent)4.05.2 (Excellent)N/A
Chiralpak IC Normal Phase Chiral3.1N/AN/A2.8 (Excellent)

Data Interpretation: ZIC-HILIC drastically outperforms RPLC for the achiral polar impurities. Because Impurity B contains an ionizable carboxylic acid, it engages in ion-exchange interactions with the quaternary ammonium group of the zwitterionic phase, resulting in an Rs of 5.2. For Impurity C, immobilized polysaccharide phases (Chiralpak IC) are mandatory, as chiral recognition requires transient diastereomeric complexation via hydrogen bonding at the lactam core[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems. System suitability criteria are embedded within the workflows to confirm mechanistic success before sample analysis.

Protocol 1: Achiral Impurity Profiling via Zwitterionic HILIC

This protocol is optimized for the separation of the API, Impurity A, and Impurity B using 2[2].

  • Column Preparation: Install a SeQuant ZIC-HILIC column (150 mm × 4.6 mm, 5 µm). Equilibrate with 20 column volumes of the starting mobile phase to establish the aqueous hydration layer.

  • Mobile Phase Configuration:

    • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8 (ensures Impurity B is partially ionized for electrostatic interaction).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 90% B (Isocratic hold to retain the highly polar API).

    • 2-12 min: Linear gradient to 60% B.

    • 12-15 min: Hold at 60% B.

    • 15-20 min: Re-equilibration at 90% B.

  • Detection: Set UV wavelength to 210 nm. Alternatively, utilize Charged Aerosol Detection (CAD) for uniform response factors regardless of chromophore absence.

  • Self-Validation (System Suitability): Inject a resolution standard containing 10 µg/mL of API and Impurity B.

    • Acceptance Criterion: Resolution ( Rs ) between API and Impurity B must be ≥2.0 . Tailing factor ( Tf​ ) for the API must be ≤1.5 . Failure indicates a collapsed hydration layer; flush the column with 50% aqueous buffer to restore.

Protocol 2: Enantiomeric Purity via Immobilized Polysaccharide Chiral HPLC

Because 5-(hydroxymethyl)-5-methylpiperidin-2-one contains a chiral center at C5, resolving the enantiomers requires a 3[3] with the lactam carbonyl and the hydroxymethyl group.

  • Column Preparation: Install a Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica, 250 mm × 4.6 mm, 5 µm).

  • Isocratic Mobile Phase: Prepare a mixture of Hexane / Ethanol / Diethylamine (70:30:0.1 v/v/v). The diethylamine suppresses non-specific secondary interactions with residual silanols.

  • Flow Parameters: Set flow rate to 1.0 mL/min at a controlled column temperature of 25°C. Thermodynamics play a critical role in chiral recognition; temperature fluctuations will alter the binding energy of the transient diastereomeric complexes.

  • Self-Validation (System Suitability): Inject a racemic mixture of the API (50 µg/mL).

    • Acceptance Criterion: Resolution ( Rs ) between the (R) and (S) peaks must be ≥1.5 . If Rs<1.5 , decrease the Ethanol modifier concentration to 20% to increase the retention time and the number of theoretical plates ( N ) available for chiral recognition.

References

  • Fisher Scientific. Is HILIC the Best Way for Determination of Active Pharmaceutical Ingredients and Counterions?1

  • Sigma-Aldrich. Polar Hydrophilic Compounds in Pharmaceutical Analysis.2

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Hydroxymethyl)-5-methylpiperidin-2-one

This document provides a detailed protocol for the proper disposal of 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS: 146059-77-0), a heterocyclic building block utilized in pharmaceutical and life science research. Adhe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS: 146059-77-0), a heterocyclic building block utilized in pharmaceutical and life science research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond a simple checklist to provide the rationale behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 5-(Hydroxymethyl)-5-methylpiperidin-2-one is classified under the Globally Harmonized System (GHS) and presents several hazards that dictate its handling and disposal requirements.

Chemical and Physical Properties

PropertyValueSource
CAS Number 146059-77-0[1][2][3]
Molecular Formula C₆H₁₁NO₂[1][2][3]
Molecular Weight 129.16 g/mol [2][3]
Appearance Liquid[1]
Boiling Point 346 °C at 760 mmHg[3]

GHS Hazard Classification

Pictogram alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1][3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

Causality of Hazards: The piperidinone ring and its functional groups contribute to its irritant and toxic properties. The lactam functionality and the hydroxyl group can interact with biological macromolecules, leading to irritation and toxicity upon exposure. The risk of respiratory irritation necessitates handling in a well-ventilated area.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with correct handling during use. The following steps are mandatory to minimize exposure and prevent improper waste mixing.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The minimum required PPE when handling 5-(Hydroxymethyl)-5-methylpiperidin-2-one includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[5][6]

  • Body Protection: A standard laboratory coat.[6]

Engineering Controls

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6][7]

Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6][8]

  • Dedicated Waste Container: Designate a specific, chemically compatible container for 5-(Hydroxymethyl)-5-methylpiperidin-2-one waste.[6][7] This includes the compound itself and any materials heavily contaminated with it.

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "5-(Hydroxymethyl)-5-methylpiperidin-2-one," the CAS number, and the appropriate GHS hazard pictograms.[6][8]

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and bases to prevent potentially hazardous reactions.[8]

Step-by-Step Disposal Workflow

The disposal of 5-(Hydroxymethyl)-5-methylpiperidin-2-one must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[5][6][9] Under no circumstances should this chemical be disposed of down the drain or in general solid waste .[6][10][11]

Step 1: Containerization of Waste

Collect all waste, including residual product and contaminated consumables (e.g., pipette tips, weighing paper), in the designated hazardous waste container.[7] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9][12] The original product container is often the best choice for waste storage.[9]

Step 2: Storage of Waste Container

Store the sealed waste container in a designated and secure hazardous waste accumulation area.[6] This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials.[5][11] Secondary containment, such as a chemical-resistant tub, is highly recommended to contain potential leaks.[7]

Step 3: Management of "Empty" Containers

Containers that once held 5-(Hydroxymethyl)-5-methylpiperidin-2-one are not truly empty and must be treated as hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[7][8]

  • Collect Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous liquid waste in the designated container.[7][9]

  • Final Container Disposal: After triple rinsing, the container can be managed according to your institution's specific guidelines. This typically involves defacing or removing the label and disposing of it as regular solid waste or in a designated container for rinsed lab glass/plastic.[7][8][9]

Step 4: Arranging for Professional Disposal

Contact your institution's EHS department or your designated chemical waste disposal service to schedule a pickup.[6][7] Provide them with the complete chemical name and any other required documentation. Maintain accurate records of the waste generated and its disposal date.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Pre-Disposal Phase cluster_disposal Active Disposal Phase cluster_final Final Disposition A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B C 3. Prepare Labeled Hazardous Waste Container B->C D 4. Collect Chemical Waste & Contaminated Items E 5. Securely Seal Container D->E G 7. Triple-Rinse Empty Containers (Collect Rinsate as Waste) D->G For 'Empty' Containers F 6. Store in Designated Waste Accumulation Area E->F H 8. Contact EHS for Pickup F->H G->H I 9. Document Waste Disposal H->I

Caption: Workflow for the safe disposal of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Spill: For small spills, contain the material with a non-combustible absorbent like vermiculite or sand.[7] Scoop the material into the designated hazardous waste container. For large spills, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult or they feel unwell, call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of the environment.

References

  • 5-Hydroxy-1-methylpiperidin-2-one | C6H11NO2 | CID 58763646. PubChem. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 5-(Hydroxymethyl)piperidin-2-one | CAS 146059-77-0. AMERICAN ELEMENTS®. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

Sources

Handling

Personal protective equipment for handling 5-(Hydroxymethyl)-5-methylpiperidin-2-one

As drug development increasingly relies on complex heterocyclic scaffolds, piperidin-2-one (δ-lactam) derivatives like 5-(Hydroxymethyl)-5-methylpiperidin-2-one have become critical synthetic intermediates [1]. The prese...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, piperidin-2-one (δ-lactam) derivatives like 5-(Hydroxymethyl)-5-methylpiperidin-2-one have become critical synthetic intermediates [1]. The presence of both a hydrogen-bond donating hydroxymethyl group and a sterically hindered lactam core makes this compound highly versatile for functionalization. However, these same structural features dictate specific physicochemical behaviors that require stringent safety and handling protocols.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers with a self-validating system for handling this compound. This guide moves beyond basic compliance, explaining the causality behind each safety measure to build a deeply ingrained culture of laboratory safety.

Structural Causality & Risk Assessment

To handle a chemical safely, one must understand how its molecular structure interacts with biological systems. 5-(Hydroxymethyl)-5-methylpiperidin-2-one presents specific hazards driven by its functional groups:

  • The δ-Lactam Core: Cyclic amides (lactams) can act as moderate penetration enhancers [2]. If the compound contacts the skin, the lactam ring facilitates rapid dermal absorption of both the compound itself and any co-solvents present.

  • The Hydroxymethyl Group: This moiety enhances aqueous solubility and tissue permeability. In the respiratory tract or eyes, it readily forms hydrogen bonds with mucosal membranes, leading to localized, acute irritation.

Based on these structural properties, the compound falls under the following Globally Harmonized System (GHS) classifications [1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the lactam. Below is the mandatory PPE matrix for handling this compound.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended during solubilization.Nitrile provides a superior barrier against polar organic molecules compared to latex. Because lactams enhance dermal penetration, preventing initial skin contact is critical.
Eye Protection ANSI Z87.1 compliant tightly sealing chemical safety goggles.The compound is typically a crystalline powder. Standard safety glasses do not protect against airborne micro-dust or aerosolized lactam particles that can dissolve in the aqueous environment of the eye.
Body Protection Flame-retardant, knee-length laboratory coat and closed-toe, non-porous shoes.Minimizes the surface area of exposed skin. Non-porous shoes prevent spilled crystalline powder from dissolving in sweat and absorbing through the feet.
Respiratory N95 or P100 particulate respirator (if weighing outside a localized exhaust system).Prevents inhalation of fine crystalline dust, which rapidly dissolves in the mucosal lining of the respiratory tract, causing H335-level irritation.

Operational Workflow & Safe Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood or Class II biological safety cabinet has a verified inward face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

Step 2: Weighing and Transfer

  • Use Anti-Static Equipment: Fine powders of piperidin-2-one derivatives can hold a static charge [3]. Use an anti-static weighing boat or an ionizer gun to neutralize the static charge before dispensing. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Weigh the exact required mass using a calibrated analytical balance inside the draft shield.

  • Transfer the powder into a vessel with a secure, threaded cap before removing it from the weighing area.

Step 3: Solubilization

  • Secure the receiving flask in a clamp over a secondary containment tray.

  • Slowly add the chosen solvent (commonly polar aprotic solvents like DMF or DMSO, or protic solvents like methanol).

  • Agitate gently using a magnetic stir bar. Do not use vigorous vortexing if the container is unsealed, as this generates micro-aerosols.

SafeHandling Prep 1. Preparation Verify Hood Velocity Weigh 2. Weighing Anti-static Boat Prep->Weigh Transfer 3. Transfer Sealed Container Weigh->Transfer Solubilize 4. Solubilization Add Solvent Slowly Transfer->Solubilize Clean 5. Decontamination Wipe Surfaces Solubilize->Clean

Workflow for the safe handling and transfer of lactam derivatives.

Spill Response & Waste Disposal Plan

In the event of a breach in protocol, immediate, targeted action is required to mitigate exposure and environmental contamination.

Exposure Response Pathway

If a researcher is exposed to the compound, follow the specific biological mitigation steps outlined below.

ExposureResponse Start Exposure Event Eye Eye Contact (H319) Start->Eye Skin Skin Contact (H315) Start->Skin Inhale Inhalation (H335) Start->Inhale EyeAction Flush with water for 15 mins Eye->EyeAction SkinAction Remove clothing, wash with soap Skin->SkinAction InhaleAction Move to fresh air, rest in position Inhale->InhaleAction Medical Seek Medical Advice Provide SDS EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Exposure Response Pathway for 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
Solid Spill Mitigation Protocol
  • Containment: Do not dry-sweep the powder, as this will aerosolize the lactam.

  • Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% isopropanol/water mixture) to bind the dust.

  • Absorption: Wipe up the dampened powder using inert, absorbent laboratory pads.

  • Decontamination: Wash the spill area with copious amounts of soap and water to hydrolyze and remove any residual compound.

Waste Disposal Plan
  • Solid Waste: Place all contaminated weighing boats, gloves, and spill-cleanup materials into a heavily mil-rated, sealable biohazard or chemical waste bag. Label explicitly as "Hazardous Organic Solid Waste - Lactam Derivative."

  • Liquid Waste: Solutions containing 5-(Hydroxymethyl)-5-methylpiperidin-2-one must be collected in designated, clearly labeled halogenated or non-halogenated organic waste carboys (depending on the solvent used).

  • Regulatory Compliance: Never dispose of lactam derivatives down the drain [1]. They must be processed via high-temperature incineration by a licensed chemical waste disposal facility to ensure complete thermal destruction of the heterocyclic ring.

References

  • ResearchGate. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from[Link]

© Copyright 2026 BenchChem. All Rights Reserved.